molecular formula C19H32O2 B1585212 Methyl Linolenate CAS No. 7361-80-0

Methyl Linolenate

Número de catálogo: B1585212
Número CAS: 7361-80-0
Peso molecular: 292.5 g/mol
Clave InChI: DVWSXZIHSUZZKJ-YSTUJMKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl linolenate is a fatty acid methyl ester derived from alpha-linolenic acid. It has a role as a plant metabolite and an insect attractant. It is functionally related to an alpha-linolenic acid.
This compound has been reported in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSXZIHSUZZKJ-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041560
Record name Methyl linolenate
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Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Methyl linoleate & Methyl linolenate (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893 (20°)
Record name Methyl linoleate & Methyl linolenate (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

301-00-8
Record name Methyl linolenate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl linolenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-
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Record name Methyl linolenate
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Record name Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Record name METHYL LINOLENATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, the methyl ester of the essential omega-3 fatty acid α-linolenic acid, is a molecule of significant interest in various scientific and industrial fields, including nutrition, pharmaceuticals, and biofuel production.[1][2][3] This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of this compound. It details established synthetic protocols, explores the intricate enzymatic pathways in biological systems, and discusses the regulatory mechanisms that govern its production. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and methodologies associated with this important fatty acid ester.

Chemical Synthesis of this compound

The chemical synthesis of this compound primarily involves the esterification of α-linolenic acid or the transesterification of triglycerides rich in α-linolenic acid, such as those found in linseed oil.

Fischer-Speier Esterification of α-Linolenic Acid

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In the context of this compound synthesis, α-linolenic acid is reacted with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-linolenic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 0.33 M solution).[6]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4][7]

  • Reaction Conditions: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[6] Typical reaction times range from 1 to 10 hours at temperatures between 60-110 °C.[4]

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6][7] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield crude this compound.[8]

  • Purification: Further purification can be achieved by column chromatography on silica gel.[2]

Transesterification of Linseed Oil

Transesterification is a widely used industrial method for producing fatty acid methyl esters (FAMEs), including this compound, from triglycerides. This process involves the reaction of an oil or fat with an alcohol, typically methanol, in the presence of a catalyst.

Experimental Protocol: Base-Catalyzed Transesterification

  • Reactant Preparation: In a reactor, heat linseed oil to the desired reaction temperature (e.g., 65°C).[9]

  • Catalyst Preparation: Separately, dissolve a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration typically ranges from 0.1% to 1.5% by weight of the oil.[9]

  • Reaction: Add the catalyst-methanol solution to the heated oil. A common molar ratio of methanol to oil is 6:1 to drive the reaction towards the products.[9][10]

  • Reaction Conditions: Maintain the reaction at a constant temperature with vigorous stirring. Reaction times can vary from 30 to 180 minutes.[9]

  • Separation: After the reaction, the mixture is allowed to settle, leading to the separation of two layers: the upper layer containing methyl esters and the lower layer containing glycerol.

  • Purification: The methyl ester layer is washed with warm water to remove any residual catalyst, soap, and methanol. The purified this compound is then dried.[9]

Quantitative Data on Chemical Synthesis
Synthesis Method Reactants Catalyst Key Conditions Yield Reference
Fischer-Speier Esterificationα-Linolenic Acid, MethanolH₂SO₄Reflux, 1-10 hHigh (often near quantitative with excess alcohol)[4]
Base-Catalyzed TransesterificationLinseed Oil, MethanolNaOH65°C, 180 min, 6:1 methanol:oil ratio97 ± 1.045% (w/w)[9]
Base-Catalyzed TransesterificationLinseed Oil, MethanolKOH30°C, 60 min, 10.38:1 methanol:oil ratio>96%[10]
Enzymatic TransesterificationCotton Seed Oil, MethanolLipozyme TL IM49.95°C, 14 h, 1:2.05 oil:methanol ratio38.24%[11]

Biosynthesis of this compound

In biological systems, this compound is derived from α-linolenic acid, which is synthesized from oleic acid through a series of desaturation reactions catalyzed by fatty acid desaturase (FAD) enzymes.[12][13] This pathway is particularly well-characterized in plants.

The Linolenic Acid Biosynthetic Pathway

The biosynthesis of α-linolenic acid occurs in both the plastids and the endoplasmic reticulum (ER) of plant cells.

  • Step 1: Oleic Acid to Linoleic Acid: The first desaturation step is the conversion of oleic acid (18:1) to linoleic acid (18:2). This reaction is catalyzed by the enzyme Δ12-desaturase , also known as FAD2 in the ER and FAD6 in the plastid.[12][13]

  • Step 2: Linoleic Acid to α-Linolenic Acid: The second desaturation step converts linoleic acid (18:2) to α-linolenic acid (18:3). This is catalyzed by Δ15-desaturase , also known as FAD3 in the ER and FAD7/FAD8 in the plastid.[12][13]

The final step, the esterification of α-linolenic acid with methanol to form this compound, is not a primary metabolic pathway in most organisms but can occur under specific conditions or through enzymatic activities that are not yet fully elucidated in the context of a dedicated this compound synthesis pathway.

Visualization of the Biosynthetic Pathway

Biosynthesis_of_Linolenic_Acid cluster_ER Endoplasmic Reticulum cluster_Plastid Plastid Oleic_Acid_ER Oleic Acid (18:1) Linoleic_Acid_ER Linoleic Acid (18:2) Oleic_Acid_ER->Linoleic_Acid_ER FAD2 (Δ12-desaturase) Alpha_Linolenic_Acid_ER α-Linolenic Acid (18:3) Linoleic_Acid_ER->Alpha_Linolenic_Acid_ER FAD3 (Δ15-desaturase) Oleic_Acid_Plastid Oleic Acid (18:1) Linoleic_Acid_Plastid Linoleic Acid (18:2) Oleic_Acid_Plastid->Linoleic_Acid_Plastid FAD6 (Δ12-desaturase) Alpha_Linolenic_Acid_Plastid α-Linolenic Acid (18:3) Linoleic_Acid_Plastid->Alpha_Linolenic_Acid_Plastid FAD7/FAD8 (Δ15-desaturase)

Caption: Biosynthesis of α-Linolenic Acid in Plant Cells.

Regulation of Linolenic Acid Biosynthesis

The expression and activity of FAD enzymes are regulated by various factors, including developmental cues and environmental stresses.

  • Abiotic Stress: The expression of FAD genes can be significantly induced by abiotic stresses such as drought, salt, and cold.[14][15][16] For instance, some PtFAD mRNA levels in poplar were significantly induced by abiotic stress.[14][15] This upregulation is thought to be a mechanism to modulate membrane fluidity and protect the cell from stress-induced damage.

  • Hormonal Regulation: Plant hormones, particularly jasmonic acid, play a role in regulating FAD gene expression.

α-Linolenic Acid as a Precursor for Jasmonic Acid Signaling

α-Linolenic acid is a crucial precursor for the biosynthesis of jasmonic acid (JA), a plant hormone involved in defense responses against herbivores and pathogens, as well as in various developmental processes.[17][18]

The JA biosynthesis pathway begins with the release of α-linolenic acid from chloroplast membranes.[19] This is followed by a series of enzymatic reactions initiated by lipoxygenase (LOX).

Visualization of the Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_Chloroplast Chloroplast cluster_Peroxisome Peroxisome ALA α-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT LOX AOS Allene Oxide Synthase HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA 12-oxo-PDA AOC->OPDA OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport JA Jasmonic Acid OPDA_p->JA OPR3 & β-oxidation

Caption: Jasmonic Acid Biosynthesis from α-Linolenic Acid.

Quantitative Data on Linolenic Acid Content in Vegetable Oils
Vegetable Oil α-Linolenic Acid Content ( g/100g oil) Linoleic Acid Content ( g/100g oil) Reference
Flaxseed (Linseed) Oil>5015.18[20]
Chia Seed Oil58.25-[21]
Walnut Oil11.9-[22]
Rapeseed (Canola) Oil7.820.12[20][22]
Soybean Oil-56[20]
Wheat Germ Oil7.1-[22]

Analytical Methods for this compound

Gas chromatography (GC) is the most common technique for the analysis of fatty acid methyl esters.

Experimental Protocol: GC-FID Analysis of FAMEs

  • Sample Preparation: A known amount of the oil or FAME sample is dissolved in a solvent such as heptane or toluene. An internal standard, like methyl nonadecanoate (C19:0), is often added for accurate quantification.[23]

  • GC Conditions:

    • Column: A polar capillary column, such as a BPX-70, is typically used for the separation of FAMEs.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different FAMEs.[24]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of a this compound standard.[25]

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and confirmation of this compound by comparing its mass spectrum with reference spectra.

Conclusion

This technical guide has provided a detailed overview of the primary methods for the chemical synthesis and biosynthesis of this compound. The chemical synthesis routes, particularly transesterification of natural oils, offer efficient and high-yield production methods suitable for industrial applications. The biosynthetic pathway, involving a series of desaturase enzymes, is a key area of research for the genetic engineering of crops to enhance their omega-3 fatty acid content. Understanding the regulatory networks, such as the interplay with the jasmonic acid signaling pathway, provides further opportunities for manipulating the production of this valuable compound in biological systems. The analytical techniques outlined are essential for the accurate quantification and identification of this compound in both synthetic and biological samples. This comprehensive information serves as a valuable resource for professionals engaged in research, development, and application of this compound.

References

The Biological Role of Methyl Linolenate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, a methyl ester of the omega-3 fatty acid α-linolenic acid, serves as a critical signaling molecule and a precursor to the potent jasmonate family of phytohormones.[1] This technical guide provides an in-depth exploration of the biological functions of this compound in plants, with a particular focus on its role in growth regulation, defense mechanisms, and stress responses. This document details the biosynthesis of jasmonates from linolenic acid, outlines the core jasmonate signaling pathway, and presents quantitative data on the effects of this compound on plant physiology. Furthermore, it provides detailed experimental protocols for the analysis of this compound-mediated responses and visualizes key pathways and workflows using the DOT language for Graphviz.

Introduction: The Central Role of Linolenic Acid Derivatives

Linolenic acid and its derivatives are integral components of plant cell membranes and serve as the primary precursors for the synthesis of a class of oxylipin phytohormones known as jasmonates.[2] this compound, as a volatile derivative, is implicated in both internal and external plant signaling, particularly in activating defense responses against herbivores and pathogens. Its conversion to jasmonic acid (JA) and subsequently to the biologically active jasmonoyl-isoleucine (JA-Ile) conjugate triggers a cascade of transcriptional reprogramming, leading to the production of defense compounds and the regulation of growth and developmental processes.

Biosynthesis of Jasmonates from α-Linolenic Acid

The biosynthesis of jasmonic acid from α-linolenic acid is a well-characterized pathway that occurs across different cellular compartments, primarily the chloroplasts and peroxisomes.

Step 1: Release of α-Linolenic Acid Upon stimulation by biotic or abiotic stress, phospholipases release α-linolenic acid from chloroplast membranes.

Step 2: Oxygenation by Lipoxygenase (LOX) In the chloroplast, α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

Step 3: Dehydration and Cyclization 13-HPOT is then converted to an unstable allene oxide by allene oxide synthase (AOS). Allene oxide cyclase (AOC) subsequently catalyzes the cyclization of the allene oxide to form (9S,13S)-12-oxophytodienoic acid (OPDA).

Step 4: Reduction and β-Oxidation OPDA is transported into the peroxisome where it is reduced by OPDA reductase 3 (OPR3) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). A series of three β-oxidation steps shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid, which then isomerizes to the more stable (-)-jasmonic acid.

Step 5: Formation of Methyl Jasmonate Jasmonic acid can be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase to form the volatile compound methyl jasmonate (MeJA).

The Jasmonate Signaling Pathway

The perception of the jasmonate signal and the subsequent activation of downstream responses are mediated by a well-defined signaling cascade.

Core Components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for the active form of jasmonate, JA-Ile.

  • JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors that regulate jasmonate-responsive genes.

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of most jasmonate-responsive genes.

Mechanism of Action:

  • In the absence of a stimulus: JAZ proteins bind to MYC2 and other transcription factors, preventing them from activating gene expression. JAZ proteins also recruit the corepressor TOPLESS (TPL) via the adaptor protein NINJA (Novel Interactor of JAZ), which further represses transcription through histone deacetylases (HDACs).

  • In the presence of a stimulus: The levels of JA-Ile increase. JA-Ile binds to the SCFCOI1 complex, promoting the interaction between COI1 and the JAZ proteins.

  • Ubiquitination and Degradation: The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

  • Activation of Transcription: The degradation of JAZ repressors releases MYC2 and other transcription factors, allowing them to bind to the promoters of jasmonate-responsive genes and activate their transcription. This leads to the synthesis of proteins involved in defense, stress responses, and developmental regulation.

Quantitative Data on the Effects of this compound

While much of the research has focused on methyl jasmonate, studies on this compound have demonstrated its direct allelopathic effects on plant growth. The following tables summarize the quantitative impact of exogenous this compound on the invasive plant species Alternanthera philoxeroides.

Table 1: Effect of this compound on Morphological Characteristics of Alternanthera philoxeroides

Treatment Concentration (mmol/L)Root Length (% Inhibition)Stem Length (% Inhibition)Leaf Number (% Inhibition)Node Number (% Inhibition)Leaf Area (% Inhibition)
0.1 12.5010.2915.7921.6725.93
0.5 20.8317.6521.0516.6748.15
1.0 48.3325.0038.6815.0073.87

Data adapted from a study on the allelopathic effects of this compound.[3] The inhibition percentage is calculated relative to a control group.

Table 2: Effect of this compound on Biomass of Alternanthera philoxeroides

Treatment Concentration (mmol/L)Fresh Weight (% Inhibition)Dry Weight (% Inhibition)
0.1 20.0018.18
0.5 36.3636.36
1.0 50.9150.91

Data adapted from a study on the allelopathic effects of this compound.[3] The inhibition percentage is calculated relative to a control group.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological role of this compound in plants.

Plant Growth and Treatment
  • Plant Material: Grow the plant species of interest (e.g., Arabidopsis thaliana, tomato, or rice) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in ethanol. For treatments, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1.0 mmol/L) in sterile water or a nutrient solution. Include a vehicle control (ethanol at the same concentration as in the treatment solutions).

  • Application: Apply the this compound solution to the plants. This can be done via foliar spray, soil drench, or by adding it to a hydroponic culture medium. Ensure even application for foliar sprays.

Quantification of Endogenous Jasmonic Acid
  • Sample Collection: Harvest plant tissue (e.g., leaves, roots) at different time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Extract the powder with a solution of 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).

    • Centrifuge to pellet the debris and collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

    • Elute the jasmonates with a suitable solvent (e.g., 60% methanol).

  • Quantification:

    • Analyze the purified extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

    • Quantify the amount of jasmonic acid based on the peak area relative to the internal standard.

Gene Expression Analysis
  • RNA Extraction:

    • Extract total RNA from frozen plant tissue using a commercial kit or a standard Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers specific to the target genes (e.g., genes involved in the jasmonate pathway like LOX, AOS, MYC2, and defense-related genes).

    • Perform qRT-PCR using a SYBR Green or probe-based assay.

    • Normalize the expression levels to a stably expressed reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the ΔΔCt method.

Measurement of Reactive Oxygen Species (ROS)
  • Hydrogen Peroxide (H₂O₂) Detection:

    • Use a luminol-based chemiluminescence assay.

    • Excise leaf discs and float them in a solution containing luminol and horseradish peroxidase.

    • Measure the chemiluminescence produced upon reaction with H₂O₂ using a luminometer.

  • Superoxide (O₂⁻) Detection:

    • Use Nitroblue Tetrazolium (NBT) staining.

    • Infiltrate leaf tissue with an NBT solution.

    • The reduction of NBT by superoxide produces a dark blue formazan precipitate, which can be visualized and quantified.

Visualization of Pathways and Workflows

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hp_13_hpot 13-HPOT alpha_linolenic_acid->hp_13_hpot 13-LOX allene_oxide Allene Oxide hp_13_hpot->allene_oxide AOS opda OPDA allene_oxide->opda AOC opc80 OPC-8:0 opda->opc80 OPR3 (Transport) ja Jasmonic Acid opc80->ja β-oxidation meja Methyl Jasmonate ja->meja JMT Jasmonate_Signaling ja_ile JA-Ile scf_coi1 SCF-COI1 ja_ile->scf_coi1 binds jaz JAZ scf_coi1->jaz targets for degradation myc2 MYC2 jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degraded genes Jasmonate-Responsive Genes myc2->genes activates response Defense & Growth Regulation genes->response Experimental_Workflow cluster_analysis Downstream Analysis start Plant Growth under Controlled Conditions treatment Treatment with This compound start->treatment sampling Sample Collection (Time Course) treatment->sampling phenotype Phenotypic Analysis (Growth, Biomass) sampling->phenotype hormone Hormone Quantification (HPLC-MS/MS) sampling->hormone gene_exp Gene Expression (qRT-PCR/RNA-seq) sampling->gene_exp ros ROS Measurement (Luminol/NBT) sampling->ros metabolomics Metabolite Profiling (GC-MS/LC-MS) sampling->metabolomics data Data Analysis & Interpretation phenotype->data hormone->data gene_exp->data ros->data metabolomics->data conclusion Conclusion on Biological Role data->conclusion

References

Methyl Linolenate as a Precursor for Omega-3 Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are critical for human health, playing vital roles in cardiovascular function, neural development, and inflammatory processes. While direct consumption of EPA and DHA from marine sources is the most efficient way to increase their levels in the body, there is significant interest in the potential of plant-derived omega-3 fatty acids, such as alpha-linolenic acid (ALA), to serve as a precursor for the endogenous synthesis of these long-chain polyunsaturated fatty acids (LC-PUFAs). Methyl linolenate, the methyl ester of ALA, is a key compound in this context, often used in research and as a supplement. This technical guide provides an in-depth overview of the biochemical conversion of this compound to EPA and DHA, the factors influencing this process, and the experimental methodologies used to study it.

Biochemical Conversion of Alpha-Linolenic Acid (ALA) to EPA and DHA

The conversion of ALA to the longer-chain omega-3 fatty acids EPA and DHA is a multi-step enzymatic process that primarily occurs in the liver.[1] This pathway involves a series of desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) enzymes.[2]

The key steps in this pathway are:

  • Desaturation: ALA (18:3n-3) is first desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).[3]

  • Elongation: SDA is then elongated by ELOVL5 to eicosatetraenoic acid (ETA, 20:4n-3).

  • Desaturation: ETA is subsequently desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA, 20:5n-3).

  • Elongation: EPA can be further elongated by ELOVL2 to docosapentaenoic acid (DPA, 22:5n-3).

  • Elongation and β-oxidation: DPA undergoes further elongation and a cycle of peroxisomal β-oxidation to form docosahexaenoic acid (DHA, 22:6n-3).

It is important to note that the enzymes involved in this pathway, particularly Δ6-desaturase, are also utilized in the metabolism of omega-6 fatty acids, such as linoleic acid (LA). This creates a competitive environment that can significantly impact the conversion efficiency of ALA.[4]

Signaling Pathway of ALA to EPA and DHA Conversion

The enzymatic cascade for the conversion of ALA to EPA and DHA is transcriptionally regulated by several factors, primarily Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][5] These transcription factors modulate the expression of the FADS and ELOVL genes.

ALA_to_DHA_Pathway cluster_regulation Transcriptional Regulation cluster_pathway Biosynthetic Pathway SREBP1 SREBP-1 FADS2 FADS2 SREBP1->FADS2 activates FADS1 FADS1 SREBP1->FADS1 activates ELOVL5 ELOVL5 SREBP1->ELOVL5 activates PPARa PPARα PPARa->FADS2 activates PPARa->ELOVL5 activates ELOVL2 ELOVL2 PPARa->ELOVL2 activates ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA FADS2 (Δ6-desaturase) ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA ELOVL5 EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA FADS1 (Δ5-desaturase) DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA ELOVL2/5 DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Elongation & β-oxidation experimental_workflow start Seed Hepatocytes (e.g., HepG2, FaO) incubation Incubate with varying concentrations of ALA (e.g., 0-125 µM) for a specified time (e.g., 72h) start->incubation harvest Harvest Cells and Culture Medium Separately incubation->harvest extraction Lipid Extraction from Cells and Medium harvest->extraction derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) extraction->derivatization analysis GC-MS/FID Analysis of FAMEs derivatization->analysis quantification Quantify ALA, EPA, DHA, and other fatty acids analysis->quantification end Data Analysis and Interpretation quantification->end

References

A Technical Guide to the Natural Sources and Extraction of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, the methyl ester of the essential omega-3 fatty acid α-linolenic acid (ALA), is a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. Its biological activities, including anti-inflammatory and cardioprotective effects, are well-documented. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on ALA-rich plant oils. It details the methodologies for oil extraction from these sources, the subsequent transesterification to fatty acid methyl esters (FAMEs), and the various techniques for the purification of this compound. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and comparative data to aid in research and development.

Introduction

α-Linolenic acid (ALA) is a polyunsaturated omega-3 fatty acid that is essential for human health and must be obtained through diet.[1] Its methyl ester, this compound, is often produced for various applications, including as a stable form for supplements and as a precursor in chemical synthesis. The primary route to obtaining this compound is through the extraction of oil from ALA-rich plant sources, followed by the conversion of the triglycerides in the oil to their corresponding fatty acid methyl esters (FAMEs).

This guide focuses on the most potent natural sources of ALA and provides a technical breakdown of the extraction and purification processes to obtain high-purity this compound.

Natural Sources of α-Linolenic Acid

The most abundant natural sources of α-linolenic acid are the seeds of various plants, which can be processed to yield ALA-rich oils. The concentration of ALA in these oils varies depending on the plant species, cultivar, and growing conditions. The primary sources are detailed below.

Flaxseed (Linum usitatissimum)

Flaxseed is one of the most well-known and richest sources of ALA. The oil extracted from flaxseed, known as linseed oil, contains a high percentage of this essential fatty acid.[2]

Chia Seeds (Salvia hispanica L.)

Chia seeds have gained popularity as a "superfood," in part due to their exceptionally high ALA content. The oil extracted from chia seeds is a prime source for obtaining this compound.[3][4]

Perilla Seeds (Perilla frutescens)

Perilla seed oil is another excellent source of ALA, with concentrations often exceeding those found in flaxseed oil.[5] This makes it a highly valuable raw material for the production of this compound.

Sacha Inchi Seeds (Plukenetia volubilis)

Native to the Amazon rainforest, sacha inchi seeds produce an oil with a unique and well-balanced fatty acid profile, including a significant amount of ALA.[6]

Oil Extraction Methodologies

The initial step in obtaining this compound is the extraction of oil from the raw plant material. The choice of extraction method can significantly impact the yield and quality of the oil.

Cold Pressing

This mechanical extraction method involves pressing the seeds without the use of heat or chemical solvents. It is often preferred for producing high-quality, virgin oils as it preserves the natural composition and bioactive compounds.

Experimental Protocol: Cold Pressing of Chia Seeds [7][8]

  • Seed Preparation: Ensure chia seeds are clean and have a low moisture content.

  • Pressing: Utilize a screw press designed for oil extraction from seeds. The temperature during pressing should be maintained below 50°C to be considered cold-pressed.

  • Oil Collection: The expelled oil is collected in a stainless steel container.

  • Clarification: The crude oil is then filtered to remove any remaining solid particles. A low-pressure plate filter can be used for this purpose.[8]

  • Storage: The clarified oil should be stored in an airtight, dark container, preferably under a nitrogen atmosphere, to prevent oxidation.

Solvent Extraction

Solvent extraction is a highly efficient method that can achieve higher oil yields compared to mechanical pressing. Hexane is a commonly used solvent in the industry.

Experimental Protocol: Solvent Extraction of Flaxseed Oil [1]

  • Seed Preparation: Clean and grind the flaxseeds to increase the surface area for extraction.

  • Extraction: Place the ground flaxseed in a vessel with a suitable solvent, such as n-hexane, at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Agitation: The mixture is agitated for a set period to allow the oil to dissolve into the solvent.

  • Filtration: The solid material is separated from the micelle (oil-solvent mixture) through vacuum filtration.

  • Solvent Recovery: The solvent is evaporated from the micelle using a rotary evaporator to yield the crude oil.

  • Storage: The extracted oil should be stored under conditions that minimize exposure to light, heat, and oxygen.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a green technology that uses carbon dioxide in its supercritical state as a solvent. This method is highly tunable and can produce high-quality oils without the use of organic solvents.

Experimental Protocol: Supercritical CO₂ Extraction of Perilla Seed Oil [6][9]

  • Seed Preparation: Dry and crush the perilla seeds to a specific particle size.

  • Extraction: Pack the ground seeds into an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature and pressure (e.g., 30-65°C and 15-32 MPa).[9]

  • Separation: The CO₂ containing the dissolved oil is depressurized in a separator, causing the oil to precipitate out.

  • Oil Collection: The extracted oil is collected from the separator.

  • CO₂ Recycling: The CO₂ can be re-pressurized and recycled for further extractions.

Transesterification to Methyl Esters

Once the oil has been extracted, the triglycerides are converted into fatty acid methyl esters (FAMEs) through a process called transesterification. This is typically achieved by reacting the oil with methanol in the presence of a catalyst.

Experimental Protocol: Base-Catalyzed Transesterification of Flaxseed Oil [10]

  • Catalyst Preparation: Dissolve a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration is typically around 0.5-1.0% (w/w) of the oil.

  • Reaction Mixture: Heat the flaxseed oil to the desired reaction temperature (e.g., 60-65°C) in a reaction vessel equipped with a stirrer and a condenser.

  • Reaction: Add the catalyst-methanol solution to the heated oil. A methanol-to-oil molar ratio of 6:1 is commonly used. The reaction is carried out with continuous stirring for a specific duration (e.g., 1-3 hours).

  • Separation: After the reaction is complete, allow the mixture to settle. Two distinct layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol.

  • Washing and Drying: The FAME layer is separated and washed with warm water to remove any residual catalyst, methanol, and glycerol. The washed FAMEs are then dried to remove any remaining water.

Purification of this compound

The FAME mixture produced from the transesterification of ALA-rich oils contains this compound along with other fatty acid methyl esters. To obtain high-purity this compound, further purification is necessary.

Fractional Distillation

Fractional distillation separates compounds based on their boiling points. As this compound has a different boiling point from other FAMEs, this method can be used for its enrichment. This process is typically carried out under vacuum to reduce the boiling points and prevent thermal degradation of the unsaturated fatty acids.[1][11]

Urea Complexation

Urea complexation is a technique that separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids tend to form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like this compound do not and remain in the liquid phase.

Experimental Protocol: Urea Complexation of Perilla Oil Fatty Acid Ethyl Esters [1]

  • Preparation: Prepare a solution of urea in ethanol (e.g., 25% w/v).

  • Complexation: Add the FAME mixture to the urea-ethanol solution. The ratio of urea to fatty acids is a critical parameter (e.g., 3:1 w/w).

  • Crystallization: Cool the mixture to a low temperature (e.g., -6°C) and allow it to stand for an extended period (e.g., 15 hours) to facilitate the formation of urea complexes with saturated and monounsaturated FAMEs.[10]

  • Separation: The crystalline urea complexes are separated from the liquid phase by filtration.

  • Recovery: The filtrate, which is enriched in this compound, is collected. The solvent is then evaporated to obtain the purified this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful chromatographic technique for isolating and purifying specific compounds from a mixture with high resolution. Reversed-phase HPLC is commonly used for the separation of FAMEs.

Experimental Protocol: Preparative HPLC for this compound [12]

  • Column: A C18 reversed-phase preparative HPLC column is typically used.

  • Mobile Phase: A gradient of solvents, such as acetonitrile and water, is used to elute the FAMEs from the column.[12]

  • Injection: The FAME mixture is dissolved in a suitable solvent and injected onto the column.

  • Fraction Collection: As the separated FAMEs elute from the column, they are detected (e.g., by UV absorbance), and the fraction corresponding to this compound is collected.

  • Solvent Removal: The solvent is evaporated from the collected fraction to yield high-purity this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically CO₂, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC and can be used for the preparative-scale purification of FAMEs.[10][13]

Data Presentation

The following tables summarize the quantitative data on the α-linolenic acid content in various natural sources, oil yields from different extraction methods, and the purity of this compound achieved through various purification techniques.

Table 1: α-Linolenic Acid (ALA) Content in Selected Natural Sources

Natural SourceScientific NameALA Content in Oil (%)References
FlaxseedLinum usitatissimum53 - 57.5[2]
Chia SeedSalvia hispanica L.62 - 64[3][4]
Perilla SeedPerilla frutescens> 60[5]
Sacha Inchi SeedPlukenetia volubilis44 - 51[6][14]

Table 2: Oil Yield from Different Extraction Methods

Raw MaterialExtraction MethodOil Yield (%)References
FlaxseedSolvent Extraction (n-hexane)~33[1]
Chia SeedCold Pressing~25[8]
Chia SeedSolvent Extraction (n-hexane)33.55[15]
Perilla SeedSupercritical CO₂ Extraction37.0[16]
Sacha Inchi SeedCold Pressing27.2 - 40.15
Sacha Inchi SeedSolvent Extraction (Butanol)53.9
Sacha Inchi SeedSupercritical CO₂ Extractionup to 60

Table 3: Purity of this compound/α-Linolenic Acid after Purification

Starting Material (Oil)Purification MethodAchieved Purity (%)Product FormReferences
Perilla OilUrea Complexation91.5α-Linolenic Acid
Flaxseed OilArgentated Silica Gel Chromatography94.7α-Linolenic Acid
Perilla Seed OilCounter Current Chromatography98.98α-Linolenic Acid
Soybean Oil FAMEsAgNO₃/SiO₂ Adsorption55.6This compound[7]
SpirulinaFlash Chromatography71 (yield)Methyl γ-Linolenate[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from natural sources.

Extraction_Purification_Workflow cluster_Source Natural Source Preparation cluster_Extraction Oil Extraction cluster_Transesterification Transesterification cluster_Purification Purification cluster_QC Quality Control raw_material ALA-Rich Seeds (Flax, Chia, Perilla, Sacha Inchi) preparation Cleaning & Grinding raw_material->preparation extraction_method Extraction Method preparation->extraction_method cold_press Cold Pressing extraction_method->cold_press solvent_extraction Solvent Extraction extraction_method->solvent_extraction sfe Supercritical Fluid Extraction (SFE) extraction_method->sfe crude_oil Crude Oil cold_press->crude_oil solvent_extraction->crude_oil sfe->crude_oil transesterification Base-Catalyzed Transesterification (Methanol, Catalyst) crude_oil->transesterification fame_mixture Fatty Acid Methyl Ester (FAME) Mixture transesterification->fame_mixture purification_method Purification Method fame_mixture->purification_method distillation Fractional Distillation purification_method->distillation urea Urea Complexation purification_method->urea hplc Preparative HPLC purification_method->hplc sfc Supercritical Fluid Chromatography (SFC) purification_method->sfc purified_ml High-Purity This compound distillation->purified_ml urea->purified_ml hplc->purified_ml sfc->purified_ml qc Purity Analysis (GC-FID, HPLC) purified_ml->qc

Workflow for this compound Extraction and Purification.

Conclusion

The production of high-purity this compound is a multi-step process that begins with the selection of a suitable ALA-rich natural source. Flaxseed, chia seeds, perilla seeds, and sacha inchi seeds are all excellent starting materials. The choice of oil extraction method depends on the desired balance between yield and quality, with solvent and supercritical fluid extraction offering higher yields and cold pressing preserving more of the oil's natural components. Following transesterification to produce a FAME mixture, several purification techniques can be employed to isolate this compound. While fractional distillation is a common industrial method, urea complexation and preparative chromatography techniques like HPLC and SFC can achieve higher purities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their processes for the extraction and purification of this compound.

References

An In-Depth Technical Guide on the Physical and Chemical Stability of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate (C19H32O2), the methyl ester of alpha-linolenic acid, is a polyunsaturated fatty acid of significant interest in various scientific and pharmaceutical fields. Its high degree of unsaturation, however, renders it susceptible to various degradation pathways, impacting its efficacy and safety profile. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, with a focus on its thermal, oxidative, and hydrolytic degradation. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers in designing and interpreting stability studies.

Physicochemical Properties

This compound is a colorless liquid with the following key physical properties:

PropertyValueReference
Molecular Formula C19H32O2[1](1)
Molecular Weight 292.46 g/mol [1](1)
Melting Point -57 °CN/A
Boiling Point 182 °C at 4 hPaN/A
Density 0.895 g/cm³ at 25 °CN/A
Flash Point 113.0 °C (closed cup)[2](2)
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.N/A

Chemical Stability

The chemical stability of this compound is primarily dictated by its three double bonds, which are susceptible to oxidation, hydrolysis, and thermal decomposition.

Oxidative Stability

Oxidative degradation is the most significant pathway for the deterioration of this compound. The presence of bis-allylic protons makes it highly prone to autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps.

The autoxidation of this compound proceeds via a free radical chain mechanism, leading to the formation of hydroperoxides as the primary oxidation products. These hydroperoxides are unstable and can decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which contribute to off-flavors and potential toxicity.

Autoxidation_Pathway ML This compound (LH) L_radical Lipid Radical (L•) ML->L_radical Initiation (Heat, Light, Metal Ions) L_radical->L_radical Termination LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical Propagation (+ O2) L_radical->LOO_radical Termination LOO_radical->L_radical Propagation (+ LH, -LOOH) LOO_radical->LOO_radical Termination LOOH Hydroperoxide (LOOH) LOO_radical->LOOH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) LOOH->Secondary_Products Decomposition

Autoxidation pathway of this compound.

The oxidative stability of this compound can be quantitatively assessed using methods like the Rancimat test, which measures the induction time for oxidation to occur under accelerated conditions (elevated temperature and airflow).

Temperature (°C)Induction Time (hours)
1001.39
1100.85
1200.55

Note: These are representative values for oils with high linolenic acid content and can vary based on the purity of the this compound and the presence of antioxidants or pro-oxidants.[3](4)

Hydrolytic Stability

This compound, as an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield alpha-linolenic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Hydrolysis can be catalyzed by both acids and bases. Generally, the rate of ester hydrolysis is slowest in the neutral pH range and increases under both acidic and basic conditions.

pHRelative Rate of Hydrolysis
< 4Increases with decreasing pH (Acid-catalyzed)
4 - 7Minimal
> 7Increases with increasing pH (Base-catalyzed)

Hydrolysis_Workflow cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Protonation Protonation of Carbonyl Oxygen Attack_H2O Nucleophilic Attack by Water Protonation->Attack_H2O Deprotonation_Loss Proton Transfer & Loss of Methanol Attack_H2O->Deprotonation_Loss Products α-Linolenic Acid + Methanol Deprotonation_Loss->Products Attack_OH Nucleophilic Attack by Hydroxide Loss_Methanol Loss of Methoxide Attack_OH->Loss_Methanol Protonation_Carboxylate Protonation of Carboxylate Loss_Methanol->Protonation_Carboxylate Protonation_Carboxylate->Products Methyl_Linolenate This compound Methyl_Linolenate->Protonation Methyl_Linolenate->Attack_OH

General workflows for acid and base-catalyzed hydrolysis.
Thermal Stability

Elevated temperatures can induce the thermal decomposition of this compound, leading to a variety of degradation products. The decomposition process can occur in the absence of oxygen (pyrolysis) or in its presence (thermo-oxidation).

Thermal decomposition of this compound hydroperoxides at 150°C has been shown to produce a range of volatile compounds.[6](6)

Decomposition ProductRelative Abundance (%)
Methyl octanoate60.1
2,4-Heptadienal0.5
Other minor products39.4

Note: The composition of thermal degradation products can vary significantly with temperature and the presence of catalysts.

Experimental Protocols

Oxidative Stability by Rancimat

Objective: To determine the oxidative stability of this compound by measuring the induction time at elevated temperatures.

Apparatus: Rancimat apparatus, reaction vessels, measuring vessels, air pump.

Procedure:

  • Weigh 3 ± 0.1 g of the this compound sample into a clean, dry reaction vessel.

  • Fill the measuring vessel with 60 mL of deionized water and place the electrode.

  • Set the desired temperature on the Rancimat (e.g., 100, 110, or 120 °C) and allow the heating block to stabilize.[7](7)

  • Place the reaction vessel into the heating block and connect the air tube.

  • Start the measurement. The instrument will automatically detect the induction time, which is the point at which the conductivity of the water in the measuring vessel begins to increase rapidly due to the formation of volatile oxidation products.[7](7)

Rancimat_Workflow Start Start Prepare_Sample Prepare Sample (3g in reaction vessel) Start->Prepare_Sample Prepare_Instrument Prepare Rancimat (Set Temp, Fill Measuring Vessel) Start->Prepare_Instrument Run_Test Run Test (Insert sample, start airflow) Prepare_Sample->Run_Test Prepare_Instrument->Run_Test Monitor_Conductivity Monitor Conductivity Run_Test->Monitor_Conductivity Detect_Induction_Time Detect Induction Time (Rapid conductivity increase) Monitor_Conductivity->Detect_Induction_Time End End Detect_Induction_Time->End

Workflow for Rancimat oxidative stability testing.
Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the volatile degradation products of this compound after thermal or oxidative stress.

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., HP-88 or similar high-polarity column), autosampler.[8](8)

Sample Preparation (for oxidized sample):

  • Subject a sample of this compound to oxidative stress (e.g., heating in the presence of air).

  • For analysis of primary hydroperoxides, reduction to the more stable hydroxy derivatives is often performed using a reducing agent like sodium borohydride.

  • Derivatization to form more volatile and thermally stable compounds, such as trimethylsilyl (TMS) ethers, is common for GC analysis of hydroxylated fatty acid methyl esters.[9](9)

GC-MS Parameters (Example):

  • Column: HP-88, 100 m x 0.25 mm, 0.20 µm film thickness

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 163°C held for 32 minutes, then ramped at 10°C/min to 205°C and held for 38 minutes.[10](10)

  • Mass Spectrometer: Scan mode from m/z 40-550.

Accelerated Shelf-Life Determination

Objective: To predict the long-term stability and estimate the shelf-life of this compound under specific storage conditions.

Methodology:

  • Store samples of this compound at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).[11](11)

  • At specified time intervals, withdraw samples and analyze for a critical quality attribute that changes over time (e.g., peroxide value, concentration of a specific degradation product, or loss of the parent compound).

  • Determine the rate of degradation (k) at each temperature. This is often done by plotting the change in the quality attribute versus time and determining the slope of the line.

  • Use the Arrhenius equation to relate the degradation rate to temperature: ln(k) = ln(A) - (Ea / RT) where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

  • Plot ln(k) versus 1/T. The slope of this line is -Ea/R.

  • Extrapolate the line to the desired storage temperature (e.g., 25°C or 5°C) to determine the degradation rate at that temperature.

  • Use the degradation rate at the storage temperature to predict the shelf-life, which is the time it takes for the quality attribute to reach an unacceptable level.[11](11)

Storage and Handling

Given its susceptibility to degradation, proper storage and handling of this compound are crucial to maintain its quality.

  • Storage Temperature: For long-term storage, temperatures of -20°C or below are recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light, as it can initiate and accelerate oxidative degradation.

  • Packaging: Use well-sealed, airtight containers.

Conclusion

The stability of this compound is a critical consideration for its use in research, drug development, and other applications. Its polyunsaturated nature makes it particularly vulnerable to oxidative degradation, with significant influences also from temperature and pH. A thorough understanding of these degradation pathways and the use of appropriate analytical methods for stability assessment are essential for ensuring the quality, efficacy, and safety of products containing this compound. The experimental protocols and data presented in this guide provide a framework for conducting robust stability studies and for the proper handling and storage of this valuable compound.

References

An In-depth Technical Guide to Alpha-linolenic Acid Methyl Ester and Gamma-linolenic Acid Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive comparison of alpha-linolenic acid methyl ester (ALA-ME) and gamma-linolenic acid methyl ester (GLA-ME), two isomeric fatty acid methyl esters with distinct biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their chemical and physical properties, experimental protocols for their synthesis and analysis, and an in-depth exploration of their differential effects on key signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) are polyunsaturated fatty acids (PUFAs) that share the same chemical formula (C18H30O2) but differ in the position of their double bonds. ALA is an essential omega-3 fatty acid, while GLA is an omega-6 fatty acid. Their methyl esters, ALA-ME and GLA-ME, are commonly used in research and pharmaceutical development due to their increased stability and suitability for various formulations. Despite their structural similarity, their distinct metabolic pathways and interactions with cellular signaling cascades lead to different physiological effects, particularly in the context of inflammation and cellular regulation. This guide aims to elucidate these differences to aid in the targeted application of these molecules in research and drug development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of ALA-ME and GLA-ME is crucial for their handling, formulation, and experimental application. The following tables summarize key quantitative data for these two compounds.

Table 1: General and Chemical Properties

PropertyAlpha-linolenic Acid Methyl Ester (ALA-ME)Gamma-linolenic Acid Methyl Ester (GLA-ME)
Synonyms Methyl α-linolenate, Linolenic Acid methyl esterMethyl γ-linolenate, Methyl GLA
CAS Number 301-00-8[1][2]16326-32-2[3][4]
Molecular Formula C19H32O2[1][2][5]C19H32O2[3]
Molecular Weight 292.46 g/mol [5][6]292.46 g/mol [3]
IUPAC Name methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoatemethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
InChI Key DVWSXZIHSUZZKJ-YSTUJMKBSA-N[2][7]JFRWATCOFCPIBM-JPFHKJGASA-N[4]

Table 2: Physical Properties

PropertyAlpha-linolenic Acid Methyl Ester (ALA-ME)Gamma-linolenic Acid Methyl Ester (GLA-ME)
Appearance Clear colorless liquid[5]Liquid[3]
Density 0.895 g/mL at 25 °C[5]0.895 g/cm³[3]
Boiling Point 182 °C at 3 mmHg[5]162 °C at 0.5 mm Hg[3][8]
Melting Point -57 °C[5]N/A[3]
Refractive Index n20/D 1.470[5]n20/D 1.476[3][8]
Storage Temperature -20°C[5]-20°C[3]

Table 3: Solubility

SolventAlpha-linolenic Acid Methyl Ester (ALA-ME)Gamma-linolenic Acid Methyl Ester (GLA-ME)
DMSO 100 mg/mL[1][2]100 mg/mL[3][9]
Dimethyl formamide (DMF) 100 mg/mL[1][2]100 mg/mL[3][9]
Ethanol 100 mg/mL[1][2]100 mg/mL[4]
PBS (pH 7.2) 0.1 mg/mL[1][2]0.15 mg/mL[4]
Chloroform Sparingly soluble[5]Not specified
Ethyl Acetate Slightly soluble[5]Not specified
Methanol Slightly soluble[5]Not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ALA-ME and GLA-ME, which are essential for conducting reproducible and reliable experiments.

Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common and effective method for the synthesis of ALA-ME and GLA-ME from their corresponding fatty acids or triglyceride sources is acid-catalyzed esterification.

Protocol: Acid-Catalyzed Esterification

  • Reagent Preparation : Prepare a 1-2% (v/v) solution of sulfuric acid or a 5% (w/v) solution of anhydrous hydrogen chloride in methanol.

  • Reaction Setup : Dissolve the starting material (alpha-linolenic acid, gamma-linolenic acid, or a corresponding triglyceride-rich oil) in the acidic methanol solution in a round-bottom flask. A typical ratio is 1:20 (w/v) of lipid to methanol.

  • Reaction Conditions : Reflux the mixture for 1-2 hours at 60-70°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Extraction : After the reaction is complete, cool the mixture to room temperature. Add an equal volume of water and extract the FAMEs with a non-polar solvent such as hexane or petroleum ether. Repeat the extraction twice.

  • Washing and Drying : Combine the organic phases and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude FAMEs.

Purification of FAMEs

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of FAMEs.

Protocol: HPLC Purification

  • Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water is typically used. For example, start with 70% acetonitrile and increase to 100% over 30 minutes.

  • Flow Rate : A flow rate of 1 mL/min is commonly employed.

  • Detection : UV detection at 205-215 nm is suitable for FAMEs.

  • Sample Preparation : Dissolve the crude FAMEs in the initial mobile phase composition.

  • Injection and Fraction Collection : Inject the sample onto the column and collect the fractions corresponding to the peaks of ALA-ME or GLA-ME based on retention times determined using pure standards.

  • Purity Analysis : Analyze the collected fractions by GC-MS to confirm purity.

Analysis of FAMEs

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of FAMEs.

Protocol: GC-MS Analysis

  • Column : A polar capillary column, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm x 0.25 µm), is recommended for the separation of FAME isomers.

  • Carrier Gas : Use helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program : Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min. Hold at the final temperature for several minutes.

  • Injector and Detector Temperatures : Set the injector and detector temperatures to 250°C and 260°C, respectively.

  • Mass Spectrometer Settings : Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

  • Identification : Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST).

Biological Activities and Signaling Pathways

ALA and GLA, despite being isomers, exhibit distinct biological effects primarily due to their metabolism into different families of signaling molecules. This section details their metabolic pathways and their differential impact on key inflammatory signaling cascades.

Metabolic Pathways

The metabolic fates of ALA and GLA are governed by a series of desaturase and elongase enzymes, leading to the production of long-chain polyunsaturated fatty acids with often opposing biological activities.

Metabolic_Pathways cluster_omega3 Omega-3 Pathway cluster_omega6 Omega-6 Pathway ALA Alpha-linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Δ6-desaturase, β-oxidation LA Linoleic Acid (LA) (18:2n-6) GLA Gamma-linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) AA->LTB4 LOX

Caption: Metabolic pathways of omega-3 and omega-6 fatty acids.

ALA is the precursor for the synthesis of longer-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory properties.[4][9] In contrast, GLA is metabolized from linoleic acid (LA) and is a precursor to dihomo-gamma-linolenic acid (DGLA).[2] DGLA can be converted to the anti-inflammatory prostaglandin E1 (PGE1) or further metabolized to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like leukotriene B4.[2][10][11]

Anti-inflammatory Signaling Pathways

Both ALA and GLA have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and MAPK pathways. However, the specifics of their mechanisms differ.

ALA has been demonstrated to inhibit the activation of NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]

ALA_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK ALA Alpha-linolenic Acid MAPKK MAPKK ALA->MAPKK Inhibits IkBa IκBα ALA->IkBa Inhibits Phosphorylation MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation NFkB NF-κB (p65/p50) MAPK->NFkB Activation IKK->IkBa Phosphorylation IkBa->NFkB Degradation (releases NF-κB) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes Transcription

Caption: ALA's inhibition of NF-κB and MAPK signaling.

ALA inhibits the phosphorylation of IκBα, which prevents its degradation and the subsequent release and translocation of the NF-κB p65 subunit to the nucleus.[2][3] This leads to a downregulation of the expression of pro-inflammatory genes such as iNOS, COX-2, and TNF-α.[5][6] Additionally, ALA has been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs.[3]

GLA also demonstrates anti-inflammatory properties through the modulation of NF-κB and the AP-1 transcription factor.[7]

GLA_Signaling cluster_mapk_ap1 MAPK/AP-1 Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK GLA Gamma-linolenic Acid MAPK MAPK (ERK, JNK) GLA->MAPK Inhibits Phosphorylation IkBa IκBα GLA->IkBa Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Inflammatory_Genes Inflammatory Gene Expression (iNOS, pro-IL-1β, COX-2) AP1->Inflammatory_Genes Transcription IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation (releases NF-κB) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammatory_Genes Transcription

Caption: GLA's inhibition of NF-κB and AP-1 signaling.

Similar to ALA, GLA inhibits LPS-induced IκBα phosphorylation and degradation, thereby preventing NF-κB activation.[9] GLA also significantly reduces the phosphorylation of ERK and JNK, which in turn inhibits the activation of the transcription factor AP-1.[9] This dual inhibition of NF-κB and AP-1 leads to a potent suppression of inflammatory gene expression, including iNOS, pro-interleukin-1β, and COX-2.[7]

Comparative Biological Effects

Direct comparative studies have highlighted the differential efficacy of ALA and GLA in various biological contexts. For instance, in a study on valproic acid-induced autism-like features in animal models, GLA showed more significant protection compared to ALA.[12] Another study on HT-29 human colorectal cancer cells found that while both ALA and GLA induced apoptosis, ALA had a more significant impact on cellular pathways, particularly the mitochondrial protein import and citric acid cycle pathways.[11]

Conclusion

Alpha-linolenic acid methyl ester and gamma-linolenic acid methyl ester, while structurally similar, are not interchangeable in biological systems. Their distinct metabolic pathways give rise to different downstream signaling molecules that differentially modulate inflammatory and cellular processes. ALA's metabolism to EPA and DHA leads to a predominantly anti-inflammatory profile through the robust inhibition of the NF-κB and MAPK pathways. GLA, while also possessing anti-inflammatory properties through its conversion to DGLA and subsequent inhibition of NF-κB and AP-1, exists within the omega-6 pathway which also produces pro-inflammatory mediators.

This technical guide provides a foundational understanding of the key differences between ALA-ME and GLA-ME, offering valuable insights for researchers and drug development professionals. A clear comprehension of their distinct mechanisms of action is paramount for the rational design of studies and the development of targeted therapeutic interventions. Further research into the specific cellular targets and downstream effects of the methyl esters themselves will continue to refine our understanding and application of these important lipid molecules.

Experimental Workflows

The following diagram illustrates a typical workflow for comparing the biological effects of ALA-ME and GLA-ME in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treatment with ALA-ME or GLA-ME (and controls) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays viability Cell Viability Assay (e.g., MTT) endpoint_assays->viability inflammation Inflammatory Marker Analysis (e.g., ELISA for cytokines, Western blot for signaling proteins) endpoint_assays->inflammation gene_expression Gene Expression Analysis (e.g., RT-qPCR) endpoint_assays->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis inflammation->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for comparative analysis.

References

An In-depth Technical Guide to the Geometrical Isomers of Alpha-Linolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometrical isomers of alpha-linolenic acid (ALA) methyl ester, focusing on their separation, identification, and characterization. It includes detailed experimental protocols and quantitative data to support advanced research and development.

Introduction to Alpha-Linolenic Acid Methyl Ester and its Geometrical Isomers

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid with the designation (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. Its methyl ester is a common derivative used in analytical chemistry due to its volatility, making it amenable to gas chromatography. The three double bonds in the ALA molecule can adopt either a cis (Z) or trans (E) configuration. This gives rise to a total of 2³ = 8 possible geometrical isomers. While the naturally occurring form is the all-cis isomer, the other seven isomers can be formed during processes like industrial hydrogenation and thermal stress, such as deodorization of vegetable oils.[1] The presence and biological activity of these trans isomers are of significant interest in nutritional science and drug development.

Separation and Identification of Geometrical Isomers

The primary challenge in analyzing ALA methyl ester isomers lies in their similar physicochemical properties, which makes their separation and individual identification difficult. High-resolution gas chromatography (GC) coupled with mass spectrometry (MS) is the most powerful technique for this purpose.

Gas Chromatography (GC)

Effective separation of the eight geometrical isomers requires the use of highly polar capillary columns. Ionic liquid stationary phases, such as SLB-IL111, have demonstrated excellent selectivity for these compounds.[2] The elution order on such columns is dependent on the geometry of the double bonds. Generally, isomers with more trans double bonds elute earlier than their cis counterparts. The established elution order on a highly polar SLB-IL111 column is as follows: EEE, ZEE, EZE, EEZ, ZZE, ZEZ, EZZ, and finally ZZZ.[3]

Mass Spectrometry (MS)

While standard 70 eV electron ionization (EI) mass spectrometry is often insufficient to distinguish between geometrical isomers, low-energy EI-MS (e.g., at 30 eV) can reveal subtle differences in fragmentation patterns.[4][5] The fragmentation of the ALA methyl ester isomers is influenced by the position and geometry of the double bonds. Specific diagnostic ions can be used to determine the cis/trans configuration at each of the three double bond positions (C9, C12, and C15).[6][7]

Quantitative Data

Gas Chromatographic Retention Order

The following table summarizes the elution order of the eight geometrical isomers of alpha-linolenic acid methyl ester on a highly polar capillary column (e.g., SLB-IL111).

Elution OrderIsomer Configuration (C9, C12, C15)Abbreviation
1trans, trans, transEEE
2cis, trans, transZEE
3trans, cis, transEZE
4trans, trans, cisEEZ
5cis, cis, transZZE
6cis, trans, cisZEZ
7trans, cis, cisEZZ
8cis, cis, cisZZZ

Table 1: Elution order of ALA methyl ester geometrical isomers on a highly polar GC column.[3]

Mass Spectrometric Diagnostic Ions

Low-energy (30 eV) electron ionization mass spectrometry provides diagnostic ions that can be used to identify the geometry of the double bonds.

m/z RatioDiagnostic For
79cis configuration at C12 (base peak)
95trans configuration at C12 (base peak)
68Helps distinguish C15 configuration
93Helps distinguish C9 configuration
108"ω ion" - intensity is greater with a cis C12 double bond
173Helps distinguish C9 configuration
191Helps distinguish C9 configuration
236"α ion" - apparent with a cis C12 double bond; helps distinguish C15 configuration

Table 2: Key diagnostic ions for the identification of ALA methyl ester geometrical isomers by low-energy EI-MS.[6][7][8]

Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs)

A common method for the preparation of FAMEs from oils is base-catalyzed transesterification.

  • Sample Preparation: Weigh approximately 100 mg of the oil sample into a vial.

  • Transesterification: Add 10 ml of 0.5 M methanolic sodium hydroxide. Reflux the mixture for 20 minutes.

  • Methylation: Add 10 ml of BF3 in methanol solution and continue to boil for another 20 minutes.

  • Extraction: Add 100 ml of HPLC-grade heptane and boil for a final 20 minutes.

  • Isolation: Cool the mixture and separate the upper organic layer.

  • Drying: Add anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Analysis: The sample is now ready for GC-MS injection.[9]

GC-MS Protocol for Isomer Separation

This protocol is based on methods optimized for the separation of all eight geometrical isomers.

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.

  • Column: SLB-IL111 (100 m x 0.25 mm x 0.20 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the FAMEs solution in heptane, split injection (e.g., 1:100).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 163°C, hold for 32 minutes.

    • Ramp: Increase to 205°C at 10°C/min.

    • Hold: Hold at 205°C for 38 minutes.[2]

  • Mass Spectrometer: Time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at a low energy of 30 eV to enhance isomer-specific fragmentation.[4][5]

  • Mass Range: Scan from m/z 50 to 300.

  • Source Temperature: 230°C.

Biological Significance

While the all-cis alpha-linolenic acid is known for its beneficial cardiovascular and neuroprotective effects, the biological roles of its geometrical isomers are less understood and are an active area of research.[10] Studies have shown that trans isomers of ALA are incorporated into plasma lipids and can be converted to long-chain polyunsaturated fatty acids.[3] However, some research suggests that a high intake of trans ALA isomers may adversely affect plasma lipoprotein profiles by increasing the LDL:HDL cholesterol ratio.[11][12]

There is emerging evidence that specific isomers may have unique biological activities. For instance, a conjugated cis-9, trans-11, trans-13 isomer of linolenic acid has been shown to induce apoptosis in preadipocytes through sustained ERK phosphorylation, suggesting a potential role in regulating adipogenesis. The metabolism of alpha-linolenic acid as a whole has been linked to several key signaling pathways in the context of cancer, including the IL6/JAK/STAT3 and PI3K/AKT/mTOR pathways, and it may also modulate the immune microenvironment. However, further research is needed to elucidate the specific signaling cascades affected by each of the eight non-conjugated geometrical isomers of ALA methyl ester.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Identification oil_sample Oil Sample transesterification Base-Catalyzed Transesterification oil_sample->transesterification Methanolic NaOH, BF3 fame_extraction Heptane Extraction & Drying transesterification->fame_extraction gc_injection GC Injection fame_extraction->gc_injection gc_separation Separation on SLB-IL111 Column gc_injection->gc_separation Temp. Program ms_detection Low-Energy (30 eV) EI-MS Detection gc_separation->ms_detection data_acquisition Data Acquisition (Chromatograms & Spectra) ms_detection->data_acquisition peak_identification Peak Identification (Retention Order) data_acquisition->peak_identification isomer_confirmation Isomer Confirmation (Diagnostic m/z Ions) peak_identification->isomer_confirmation

Caption: Experimental workflow for isomer analysis.

fragmentation_logic cluster_c12 C12 Geometry cluster_c15 C15 Geometry cluster_c9 C9 Geometry start ALA Methyl Ester Isomer c12_check Analyze Base Peak start->c12_check c12_cis m/z 79 (cis at C12) c12_check->c12_cis Base Peak = 79 c12_trans m/z 95 (trans at C12) c12_check->c12_trans Base Peak = 95 c15_check Analyze m/z 68 & 236 c12_cis->c15_check c12_trans->c15_check c15_geom Determine C15 (cis/trans) c15_check->c15_geom c9_check Analyze m/z 93, 173, 191 c15_geom->c9_check c9_geom Determine C9 (cis/trans) c9_check->c9_geom final_id Full Isomer Identification c9_geom->final_id

Caption: Logic for MS-based isomer identification.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the analysis of lipids, particularly fatty acids, GC is the gold standard. Fatty acids are typically converted to their corresponding fatty acid methyl esters (FAMEs), including methyl linolenate, to increase their volatility for GC analysis.[1][2] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and widely used method for FAME quantification.[3] The accurate determination of this compound is crucial in various fields, including food science for nutritional labeling, the quality control of oils and fats, and in pharmaceutical and biomedical research to understand lipid metabolism.[2][4]

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to GC analysis.

1. Sample Preparation: Esterification of Linolenic Acid

To prepare this compound for GC analysis, the parent fatty acid (linolenic acid), often present in triglycerides or other lipids, must be converted into its methyl ester. An acid-catalyzed esterification method is described below.[5]

Reagents and Materials:

  • Sample containing linolenic acid (e.g., vegetable oil, biodiesel)

  • Methanolic hydrochloride (2 M): Prepared by carefully adding acetyl chloride to methanol.[5]

  • n-Heptane

  • 6% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Separatory funnel

  • GC autosampler vials

Procedure:

  • Weigh approximately 25 mg of the oil or fat sample into a glass reaction vial.[6]

  • Add 2 mL of 2 M methanolic hydrochloride reagent to the vial.[5]

  • Securely cap the vial and heat the mixture at 80°C for 20 minutes in a heating block or water bath.[6]

  • Allow the reaction vial to cool to room temperature.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add 2 mL of 6% (w/v) aqueous sodium carbonate solution and 2 mL of n-heptane to the separatory funnel.[6]

  • Shake the funnel vigorously for 30 seconds and then allow the layers to separate. The upper layer contains the FAMEs in heptane.

  • Carefully collect the upper heptane layer and dry it over anhydrous sodium sulfate.

  • Transfer the final extract into a GC autosampler vial for analysis.

2. Gas Chromatography (GC-FID) Analysis

The following GC conditions are suitable for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A polar stationary phase column, such as a HP-INNOWax (30 m x 0.25 mm, 0.25 µm), is recommended for FAME analysis.[7]

GC Parameters: The parameters outlined in the table below are based on established methods for FAME analysis.[7]

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Split Ratio100:1
Column HP-INNOWax, 30 m x 0.25 mm, 0.25 µm
Oven Program
Initial Temperature170°C, hold for 1 min
Ramp Rate3°C/min to 240°C
Final Temperature240°C, hold for 5 min
Carrier Gas Helium
Flow Rate1 mL/min (Constant Flow)
Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Injection
Injection Volume1 µL
Data Acquisition
Acquisition TimeApproximately 30 minutes

Data Presentation

The following tables summarize quantitative data for the analysis of this compound in different sample matrices and the expected performance of the GC method.

Table 1: Quantitative Analysis of this compound in Biodiesel Samples [7]

This table presents the weight percentage of this compound found in various B100 biodiesel samples, demonstrating the method's applicability to quality control.

Sample TypeThis compound (wt%) - Run 1This compound (wt%) - Run 2Repeatability (r)
Soybean7.37.30.0
Rapeseed8.38.40.1
Coconut0.00.00.0
Rapeseed/Coconut (50/50)4.14.10.0

Table 2: Retention Time Repeatability for a Standard FAMEs Mix [8]

This table illustrates the excellent retention time repeatability that can be achieved with modern GC systems, which is crucial for reliable peak identification.

Fatty Acid Methyl EsterAverage Retention Time (min)%RSD (n=5)
Methyl Butyrate (C4:0)10.0770.005
Methyl Hexanoate (C6:0)11.4200.005
Methyl Octanoate (C8:0)12.9410.005
Methyl Decanoate (C10:0)14.6670.005
Methyl Laurate (C12:0)16.8750.005
Methyl Myristate (C14:0)20.1100.009
Methyl Palmitate (C16:0)Not Reported-
Methyl Stearate (C18:0)Not Reported-
Methyl Oleate (C18:1)Not Reported-
Methyl Linoleate (C18:2)Not Reported-
This compound (C18:3) Not Reported -

Note: While the specific retention time for this compound was not provided in the referenced table, the data for other FAMEs demonstrates the expected high precision of the method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis sample Sample Weighing (~25 mg) esterification Acid-Catalyzed Esterification (80°C, 20 min) sample->esterification Add Methanolic HCl extraction Liquid-Liquid Extraction (Heptane) esterification->extraction Add Na₂CO₃ & Heptane drying Drying (Anhydrous Na₂SO₄) extraction->drying Collect Organic Layer injection GC Injection (1 µL) drying->injection Transfer to Vial separation Chromatographic Separation (HP-INNOWax Column) injection->separation detection Flame Ionization Detection (FID) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for GC-FID Analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs LipidSample Lipid-Containing Sample Derivatization Derivatization to Methyl Esters LipidSample->Derivatization GC_System GC-FID System GC_Analysis Gas Chromatographic Separation & Detection GC_System->GC_Analysis Derivatization->GC_Analysis Inject FAMEs Chromatogram Chromatogram GC_Analysis->Chromatogram QuantitativeData Quantitative Data (Concentration, %wt) Chromatogram->QuantitativeData Peak Area Integration

Caption: Logical Relationship of the Analytical Process.

References

Application Notes and Protocols for the Quantification of Methyl Linolenate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, and its methyl ester, methyl linolenate, are of significant interest in biomedical research due to their roles in various physiological and pathological processes. Accurate quantification of this compound in biological samples such as plasma, serum, and tissues is crucial for understanding its metabolism, bioavailability, and therapeutic potential. These application notes provide detailed protocols for the reliable quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique.[1][2] The methodologies described herein cover sample preparation, including lipid extraction and derivatization, followed by instrumental analysis.

Analytical Approaches

The quantification of fatty acids in biological matrices is most commonly performed by converting them into their more volatile and less polar fatty acid methyl esters (FAMEs) prior to GC analysis.[3][4] This derivatization step is essential for achieving good chromatographic separation and peak shape.[3] While Gas Chromatography with Flame Ionization Detection (GC-FID) is a common technique, GC-MS offers higher selectivity and specificity, enabling accurate identification and quantification, especially in complex biological samples.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative approach, though it may require derivatization to enhance ionization efficiency.[5]

Data Presentation

The following tables summarize the quantitative data related to the analytical methods for this compound and its precursor, alpha-linolenic acid.

Table 1: Performance Characteristics of an Exemplary GC-MS Method for Fatty Acid Methyl Esters

ParameterValueReference
Limit of Detection (LOD) for this compound0.0001% mass[2]
Limit of Quantitation (LOQ) for this compound0.0004% mass[2]
Precision (Coefficient of Variation)< 10% for most fatty acids in human plasma[1]
Linearity (Coefficient of Determination, r²)≥ 0.995[2]

Table 2: Reported Concentrations of Linolenic Acid in Human Plasma/Serum

Biological MatrixAnalyteConcentration RangeAnalytical MethodReference
Human PlasmaLinolenateLowest among plasma, serum, and whole blood in one studyGC-MS[6]
Human Serum and PlasmaThis compoundHigher concentrations in plasma compared to serum in one studyGC-MS[6]

Note: Absolute concentrations can vary significantly based on diet, age, and health status. The table provides a qualitative comparison from a specific study.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of this compound in biological samples.

Protocol 1: Quantification of this compound in Plasma or Serum by GC-MS

This protocol details a common method involving lipid extraction and subsequent transesterification to form FAMEs.

1. Sample Preparation: Lipid Extraction and Derivatization

  • Materials:

    • Plasma or serum sample (e.g., 300 µL).[6]

    • Methanolic potassium hydroxide (KOH).[6]

    • Hexane.[6]

    • Internal Standard (e.g., heptadecanoic acid).[7]

    • Centrifuge tubes.

    • Vortex mixer.

    • Centrifuge.

  • Procedure:

    • To 300 µL of plasma or serum in a centrifuge tube, add a known amount of internal standard.

    • Add 3 mL of methanolic KOH to the sample.[6] This step facilitates the conversion of fatty acids to their methyl esters (transesterification).[6]

    • Vortex the mixture thoroughly.

    • Add 4 mL of hexane to extract the FAMEs.[6]

    • Vortex the mixture again to ensure efficient extraction.

    • Centrifuge the sample at 7000 rpm for 7 minutes to separate the layers.[6]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[6]

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column suitable for FAME analysis, such as a Rt-2560 (100 m, 0.25 mm ID, 0.20 µm film thickness) or a similar cyanopropyl column.[1][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.02 mL/min).[6]

  • Injector:

    • Temperature: 250 °C.[6]

    • Mode: Split (e.g., split ratio 4:1).[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[6]

    • Ramp: Increase to 240 °C at a rate of 4 °C/min.[6]

    • Hold: Maintain at 240 °C for 15 minutes.[6]

  • Mass Spectrometer:

    • Ion Source Temperature: 200 °C.[6]

    • Interface Temperature: 250 °C.[6]

    • Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic fragment ions for this compound can be monitored.[1][8]

3. Quantification

  • A calibration curve is generated using a certified reference standard mix of FAMEs, including this compound, at various concentrations.[6]

  • The concentration of this compound in the biological sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 2: Direct Transesterification of Fatty Acids in Tissues

This protocol is a simplified method for the direct preparation of FAMEs from tissue samples.

1. Sample Preparation

  • Materials:

    • Tissue sample (e.g., 30-50 mg).

    • Reagent mixture: Methanol, 2,2-dimethoxypropane, and concentrated sulfuric acid.

    • Extraction solvent: Heptane and toluene mixture.

    • Internal Standard.

    • Screw-cap glass tubes.

    • Heating block or water bath.

  • Procedure:

    • Weigh approximately 30-50 mg of the tissue sample into a screw-cap glass tube.

    • Add a known amount of internal standard.

    • Add the reagent mixture for digestion and transmethylation.

    • Add the extraction solvent.

    • Cap the tubes tightly and heat at 80°C for 2 hours. During this time, digestion, extraction, and transmethylation occur in a single step.[9]

    • Allow the tubes to cool to room temperature. The mixture will separate into two phases.

    • The upper phase containing the FAMEs is ready for GC-MS analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) InternalStandard Addition of Internal Standard Sample->InternalStandard 1. Derivatization Derivatization to FAMEs (e.g., with Methanolic KOH) InternalStandard->Derivatization 2. Extraction Lipid Extraction (e.g., with Hexane) GCMS GC-MS Analysis Extraction->GCMS 4. Derivatization->Extraction 3. DataProcessing Data Processing and Quantification GCMS->DataProcessing 5.

Caption: Experimental workflow for this compound quantification.

ala_pathway cluster_pathway Metabolic Pathway of Alpha-Linolenic Acid (ALA) cluster_enzymes Enzymes ALA Alpha-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA delta6 ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA elongase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) ETA->EPA delta5 DPA Docosapentaenoic Acid (DPA) (22:5, n-3) EPA->DPA elongase2 DHA Docosahexaenoic Acid (DHA) (22:6, n-3) DPA->DHA peroxisomal delta6 Δ6-desaturase elongase Elongase delta5 Δ5-desaturase elongase2 Elongase peroxisomal Peroxisomal β-oxidation

Caption: Simplified metabolic pathway of alpha-linolenic acid.

References

Application Notes and Protocols for the Use of Methyl Linolenate as a Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl linolenate as a standard for the accurate quantification of fatty acids in various biological and pharmaceutical samples. The protocols detailed below cover sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in lipidomics.

Introduction

Lipid analysis is fundamental to understanding cellular metabolism, disease pathogenesis, and the development of therapeutics. Fatty acids, as key components of complex lipids, play crucial roles in energy storage, cell signaling, and membrane structure. Accurate quantification of fatty acids is therefore essential. Due to their low volatility, fatty acids are typically derivatized to Fatty Acid Methyl Esters (FAMEs) prior to Gas Chromatography (GC) analysis.[1]

This compound (C18:3, n-3) is an ideal internal standard for the analysis of a broad range of FAMEs. As a polyunsaturated fatty acid methyl ester, its chemical properties are representative of many biologically relevant fatty acids. The use of an internal standard is critical to correct for variations that can occur during sample preparation, extraction, and injection, thereby ensuring the accuracy and reproducibility of quantitative results.

Data Presentation: Quantitative Analysis of FAMEs

The following table summarizes the retention times and key mass-to-charge (m/z) fragments for common FAMEs, including the internal standard this compound, under a typical GC-MS method. This data is essential for the identification and quantification of fatty acids in a sample.

Table 1: GC-MS Data for Common Fatty Acid Methyl Esters

Fatty Acid Methyl EsterAbbreviationMolecular Weight ( g/mol )Retention Time (min)Key m/z Fragments (EI)
Methyl palmitateC16:0270.4521.6374, 87, 143, 227, 270
Methyl stearateC18:0298.5124.0574, 87, 143, 255, 298
Methyl oleateC18:1n9c296.4923.7255, 69, 83, 222, 264, 296
Methyl linoleateC18:2n6c294.4723.6467, 81, 95, 109, 294
This compound (IS) C18:3n3c 292.46 23.88 79, 93, 108, 261, 292 [2][3]
Methyl arachidateC20:0326.56~26.574, 87, 143, 283, 326
Methyl eicosapentaenoateC20:5n3c316.48~27.079, 91, 108, 150, 316
Methyl docosahexaenoateC22:6n3c342.52~29.579, 91, 108, 150, 342

Note: Retention times are approximate and can vary based on the specific GC column, temperature program, and carrier gas flow rate. The m/z fragments are characteristic ions observed under Electron Ionization (EI).

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard (IS) Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (analytical standard grade)

  • Hexane (HPLC grade)

  • Volumetric flask (10 mL, Class A)

  • Analytical balance

  • Glass Pasteur pipette

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of hexane to dissolve the standard.

  • Once dissolved, fill the volumetric flask to the mark with hexane.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution at -20°C in an amber glass vial with a PTFE-lined cap.

Protocol 2: Lipid Extraction and Derivatization to FAMEs

This protocol details the extraction of total lipids from a biological sample and their subsequent conversion to FAMEs.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard (IS) working solution (e.g., 100 µg/mL in hexane)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Conical glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a conical glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).

  • Internal Standard Spiking: Add a precise volume of the this compound IS working solution (e.g., 50 µL of 100 µg/mL solution) to the sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Acid-Catalyzed Transesterification):

    • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

    • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying and Concentration:

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the final FAMEs solution to a GC vial with a micro-insert for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides typical instrument parameters for the analysis of FAMEs.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C

    • Hold at 240°C for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full Scan

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis cluster_quant Quantification sample Biological Sample add_is Spike with Methyl Linolenate IS sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (Retention Time & Mass Spectra) gcms->data quantification Quantification using IS Peak Area Ratio data->quantification results Fatty Acid Concentration quantification->results alpha_linolenic_acid_pathway stearic Stearic Acid (18:0) oleic Oleic Acid (18:1n-9) stearic->oleic Δ9-desaturase linoleic Linoleic Acid (18:2n-6) oleic->linoleic Δ12-desaturase alpha_linolenic α-Linolenic Acid (18:3n-3) linoleic->alpha_linolenic Δ15-desaturase stearidonic Stearidonic Acid (18:4n-3) alpha_linolenic->stearidonic Δ6-desaturase eicosanoids Eicosanoids & other PUFAs stearidonic->eicosanoids Elongases & Desaturases

References

Application Notes and Protocols for the Extraction of Methyl Linolenate from Soybean Oil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the extraction and purification of methyl linolenate from soybean oil, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are based on established scientific literature and are presented to facilitate the reproducible isolation of high-purity this compound.

Introduction

Soybean oil is a significant source of α-linolenic acid (ALA), an essential omega-3 fatty acid. For research and pharmaceutical applications, it is often necessary to isolate this fatty acid in its methyl ester form, this compound. The following protocols detail a two-stage process: first, the conversion of triglycerides in soybean oil to a mixture of fatty acid methyl esters (FAMEs) via transesterification, and second, the enrichment and purification of this compound from this mixture using techniques such as urea complexation or argentation chromatography.

Experimental Protocols

Part 1: Transesterification of Soybean Oil to Fatty Acid Methyl Esters (FAMEs)

This initial step is crucial for converting the triglycerides in soybean oil into their corresponding methyl esters, which are more volatile and amenable to subsequent purification steps.

Materials:

  • Soybean oil

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and hotplate

Protocol:

  • Catalyst Preparation: Prepare a 0.5 M solution of NaOH or KOH in anhydrous methanol. This solution should be prepared fresh.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add soybean oil and methanol in a 6:1 molar ratio of methanol to oil.

  • Reaction: While stirring, add the methanolic NaOH or KOH solution (1% w/w of the oil). Heat the mixture to 60-65°C and maintain the reaction for 1-2 hours.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add n-hexane to extract the FAMEs.

  • Washing: Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution to remove the glycerol, excess methanol, and catalyst. Repeat the washing until the aqueous layer is clear.

  • Drying: Collect the upper organic layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the n-hexane using a rotary evaporator to obtain the crude FAME mixture. The product can be analyzed by Gas Chromatography (GC) to determine the fatty acid profile.

Part 2: Purification and Enrichment of this compound

Two primary methods for enriching this compound from the FAME mixture are detailed below.

This method is based on the principle that saturated and monounsaturated FAMEs form crystalline inclusion complexes with urea, while polyunsaturated FAMEs like this compound remain in the liquid phase.

Materials:

  • Crude FAME mixture from Part 1

  • Urea

  • Methanol or Ethanol (95%)

  • n-Hexane

  • Hydrochloric acid (HCl) solution (e.g., 6N)

  • Buchner funnel and filter paper

  • Low-temperature incubator or refrigerator

Protocol:

  • Urea Solution Preparation: Prepare a saturated solution of urea in methanol or 95% ethanol at 65°C.

  • Complexation: Add the FAME mixture to the hot urea solution. A typical starting ratio is a urea-to-FAME ratio of 2.5:1 (w/w) and a 95% ethanol-to-urea ratio of 15:1 (w/w). Heat and stir until a homogeneous solution is formed.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a low-temperature environment (e.g., -6°C) for 12-24 hours to facilitate the crystallization of urea-saturated FAME complexes.

  • Filtration: Separate the liquid non-urea complex fraction (NUCF), which is enriched in this compound, from the solid urea-complexed fraction (UCF) by vacuum filtration using a pre-cooled Buchner funnel.

  • Recovery of Enriched FAMEs: Dilute the NUCF with an equal volume of warm water and acidify with HCl to a pH of 4-5. Extract the this compound-enriched FAMEs with n-hexane.

  • Washing and Drying: Wash the hexane extract with water until neutral, then dry over anhydrous sodium sulfate.

  • Final Product: Remove the hexane using a rotary evaporator to obtain the purified this compound concentrate.

This technique utilizes the affinity of silver ions for the double bonds in unsaturated fatty acids. This compound, with three double bonds, binds more strongly to the silver-impregnated stationary phase than less unsaturated FAMEs.

Materials:

  • Crude FAME mixture from Part 1

  • Silver nitrate (AgNO₃) impregnated silica gel (can be prepared or purchased)

  • n-Hexane

  • Diethyl ether

  • 1-Hexene

  • Solid Phase Extraction (SPE) cartridges and manifold

Protocol:

  • Sorbent Preparation: Prepare a slurry of AgNO₃-impregnated silica gel in n-hexane and pack it into an SPE cartridge.

  • Sorbent Pre-treatment: Condition the cartridge by washing with n-hexane.

  • Sample Loading: Dissolve the crude FAME mixture in a minimal amount of n-hexane and load it onto the prepared SPE cartridge.

  • Elution of Less Unsaturated FAMEs: Elute the saturated and monounsaturated FAMEs by passing n-hexane through the cartridge.

  • Elution of Methyl Linoleate (Optional): A solvent of intermediate polarity, such as a mixture of hexane and diethyl ether, can be used to elute methyl linoleate (18:2).

  • Elution of this compound: Elute the desired this compound (18:3) fraction using a more polar solvent or a competing olefin, such as diethyl ether or 1-hexene.

  • Solvent Removal: Collect the this compound fraction and remove the solvent using a rotary evaporator.

Data Presentation

The following tables summarize typical quantitative data for the different stages of this compound extraction and purification.

Table 1: Typical Fatty Acid Composition of Soybean Oil and Crude FAMEs

Fatty Acid Methyl EsterAbbreviationTypical Percentage in Soybean Oil FAMEs (%)
Methyl PalmitateC16:010 - 12
Methyl StearateC18:03 - 5
Methyl OleateC18:120 - 30
Methyl LinoleateC18:250 - 55
This compoundC18:35 - 11

Table 2: Comparison of this compound Purification Methods

MethodKey ParametersPurity of this compound in Enriched Fraction (%)Recovery/YieldReference
Urea ComplexationUrea:FAME ratio, Solvent, Crystallization Temp. & TimeCan significantly increase purity; dependent on conditionsVaries with parameters
Ag-SPE with π-complexing sorbentsSorbent type, Elution solvents~90%Not specified
Batchwise Extraction with AgNO₃/SiO₂AgNO₃ loading, Adsorbent amount55.6%Not specified

Visualizations

Experimental Workflow

G cluster_0 Part 1: Transesterification cluster_1 Part 2: Purification cluster_1a Method A: Urea Complexation cluster_1b Method B: Argentation SPE SoybeanOil Soybean Oil Reaction Transesterification (60-65°C, 1-2h) SoybeanOil->Reaction Methanol Methanol + Catalyst (NaOH/KOH) Methanol->Reaction Extraction Hexane Extraction & Washing Reaction->Extraction FAMEs Crude FAME Mixture Extraction->FAMEs Complexation Complexation & Crystallization (-6°C, 12-24h) FAMEs->Complexation Loading Sample Loading FAMEs->Loading UreaSol Urea in Ethanol/Methanol UreaSol->Complexation Filtration Filtration Complexation->Filtration NUCF Liquid NUCF (Enriched in this compound) Filtration->NUCF Liquid UCF Solid UCF (Saturated FAMEs) Filtration->UCF Solid Recovery_A Recovery & Solvent Removal NUCF->Recovery_A Pure_ML_A Purified this compound Recovery_A->Pure_ML_A AgSPE Ag-SPE Cartridge Elution1 Elution with Hexane Loading->Elution1 Elution2 Elution with Diethyl Ether / 1-Hexene Elution1->Elution2 SaturatedFAMEs Saturated/Monounsaturated FAMEs Elution1->SaturatedFAMEs Recovery_B Solvent Removal Elution2->Recovery_B Pure_ML_B Purified this compound Recovery_B->Pure_ML_B

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification by Urea Complexation

G cluster_components Components in Mixture cluster_fractions Separated Fractions FAME_Mixture FAME Mixture Saturated Saturated FAMEs (e.g., Methyl Palmitate) Mono Monounsaturated FAMEs (e.g., Methyl Oleate) Poly Polyunsaturated FAMEs (e.g., this compound) Urea Urea Saturated->Urea Forms Crystalline Complex Mono->Urea Forms Crystalline Complex Poly->Urea Does Not Form Complex LowTemp Low Temperature Crystallization Urea->LowTemp Solid Solid Crystalline Fraction (UCF) LowTemp->Solid Contains Saturated/ Monounsaturated FAMEs Liquid Liquid Fraction (NUCF) LowTemp->Liquid Enriched in This compound

Caption: Principle of Urea Complexation for FAME Separation.

Application of Methyl Linolenate in Biodiesel Production Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl linolenate, a fatty acid methyl ester (FAME), is a significant component in the production of biodiesel, particularly from feedstocks rich in α-linolenic acid, such as linseed oil.[1][2][3] As a renewable and biodegradable fuel, biodiesel is a promising alternative to conventional petrodiesel.[4] The properties of biodiesel are influenced by its fatty acid composition, and the high degree of unsaturation in this compound presents both advantages and challenges in its application. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in the context of biodiesel research.

Physicochemical Properties of this compound and Related Biodiesel

The characteristics of this compound significantly impact the overall properties of the resulting biodiesel. Below is a summary of key quantitative data.

PropertyThis compoundBiodiesel Specification (ASTM D6751)Biodiesel Specification (EN 14214)
Molecular Formula C19H32O2[1]--
Molecular Weight 292.46 g/mol [1]--
Density at 15°C ~0.900 g/cm³[1]Report860-900 kg/m ³
Boiling Point 346 - 348 °C[1]Report-
Flash Point -93 °C min[5]101 °C min
Kinematic Viscosity at 40°C -1.9-6.0 mm²/s[5]3.5-5.0 mm²/s
Cetane Number -47 min[5]51 min
Oxidation Stability at 110°C Low (due to high unsaturation)[6][7]3 hours min[5]8 hours min
Linolenic Acid Methyl Ester Content --≤ 12% (m/m)[2][8]

Experimental Protocols

I. Biodiesel Production via Transesterification of Linolenic Acid-Rich Oil

This protocol outlines the base-catalyzed transesterification of a triglyceride source rich in linolenic acid to produce this compound-rich biodiesel.[4][9]

Materials:

  • Linseed oil (or other high linolenic acid feedstock)

  • Methanol (CH3OH)[4]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as catalyst[10]

  • Anhydrous sodium sulfate

  • Hexane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Methoxide: In a fume hood, slowly dissolve a predetermined amount of NaOH or KOH catalyst (e.g., 1% w/w of oil) in methanol (e.g., a 6:1 molar ratio of methanol to oil) in a separate flask.[11] This reaction is exothermic and should be handled with care.

  • Transesterification Reaction:

    • Add the linseed oil to the three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Heat the oil to the desired reaction temperature (typically 55-65°C).[12][13]

    • Once the temperature is stable, slowly add the prepared sodium methoxide solution to the oil while stirring vigorously.

    • Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 1-2 hours).[14]

  • Separation of Glycerol:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the glycerol to separate and settle at the bottom.[15]

    • Carefully drain the lower glycerol layer.

  • Purification of Biodiesel (Methyl Esters):

    • Wash the upper biodiesel layer with warm deionized water (approximately 20% of the biodiesel volume) by gently shaking the separatory funnel. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step 2-3 times until the wash water is neutral.[15]

    • To remove any remaining water, add anhydrous sodium sulfate to the biodiesel and swirl.

    • Filter the biodiesel to remove the sodium sulfate.

  • Methanol Removal:

    • Remove any residual methanol from the purified biodiesel using a rotary evaporator.

  • Analysis:

    • Analyze the final product for its fatty acid methyl ester composition, particularly the content of this compound, using GC-MS.[16]

    • Characterize the fuel properties according to ASTM D6751 or EN 14214 standards.[17][18]

II. Quantification of this compound Content by Gas Chromatography (GC)

This protocol is based on the principles outlined in EN 14103 for the determination of ester and linolenic acid methyl ester content.[19]

Materials:

  • Biodiesel sample

  • Methyl heptadecanoate (internal standard)

  • Hexane (solvent)

Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for FAME analysis (e.g., Agilent Select Biodiesel for FAME)[19]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Internal Standard Solution: Accurately prepare a solution of methyl heptadecanoate in hexane at a known concentration (e.g., 10 mg/mL).[19]

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL vial.[19]

    • Add a precise volume (e.g., 5 mL) of the methyl heptadecanoate internal standard solution to the vial.[19]

    • Mix thoroughly.

  • GC Analysis:

    • Set up the GC with the appropriate temperature program for the column being used.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard (methyl heptadecanoate) based on their retention times.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard.[19]

Visualizations

Transesterification_Reaction cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride (Linolenic Acid Rich Oil) Reaction Transesterification Triglyceride->Reaction Methanol Methanol (3) Methanol->Reaction Catalyst Catalyst (NaOH or KOH) Catalyst->Reaction Biodiesel Biodiesel (this compound) (3) Reaction->Biodiesel Glycerol Glycerol Reaction->Glycerol

Caption: Transesterification reaction for biodiesel production.

Biodiesel_Production_Workflow cluster_production Production cluster_separation Separation & Purification cluster_analysis Analysis A Mixing Oil, Methanol, and Catalyst B Heating and Stirring (Transesterification) A->B C Gravity Separation of Glycerol B->C D Water Washing of Biodiesel C->D E Drying of Biodiesel D->E F GC-MS Analysis for FAME Composition E->F G Fuel Property Testing (ASTM/EN Standards) E->G

Caption: Experimental workflow for biodiesel production and analysis.

Oxidation_Pathway ML This compound (Polyunsaturated) Peroxides Hydroperoxides ML->Peroxides O2 Oxygen (O2) O2->Peroxides Factors Initiators (Heat, Light, Metals) Factors->Peroxides Degradation Further Oxidation & Polymerization Peroxides->Degradation Products Acids, Aldehydes, Ketones, Polymers Degradation->Products

Caption: Simplified oxidation pathway of this compound.

Conclusion

This compound is a key component in certain types of biodiesel, and understanding its properties and reactions is crucial for producing high-quality biofuel. The high degree of unsaturation in this compound leads to excellent cold-flow properties but also results in poor oxidative stability, a critical parameter for fuel storage and performance.[6][7] The protocols provided herein offer a foundation for the synthesis, purification, and analysis of this compound-rich biodiesel. Researchers should adhere to established standards such as ASTM D6751 and EN 14214 to ensure the quality and viability of the produced biodiesel.[17][20][21] Further research may focus on the use of antioxidants to improve the stability of biodiesel with high this compound content.[22]

References

Methyl Linolenate as a Substrate for Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, the methyl ester of the omega-3 fatty acid α-linolenic acid, serves as a valuable substrate for a variety of enzymatic reactions. Its three double bonds make it susceptible to oxidation and modification by several classes of enzymes, including lipases, lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. The products of these reactions have significant biological activities and are of interest in various fields, including nutrition, pharmacology, and the development of bioactive compounds. These notes provide detailed protocols and data for researchers utilizing this compound in enzymatic assays.

Enzymatic Reactions Overview

This compound can be enzymatically converted into a range of products. Lipases catalyze its transesterification or hydrolysis. Lipoxygenases introduce molecular oxygen to form hydroperoxides, which are precursors to a variety of signaling molecules. Cytochrome P450 enzymes can hydroxylate or epoxidize the fatty acid chain, leading to the formation of various oxylipins.

Data Presentation

The following tables summarize key quantitative data for enzymatic reactions involving this compound and related substrates.

Table 1: Kinetic Parameters of Lipase with Methyl Linoleate and Related Substrates

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/mg/min)k_cat_ (s⁻¹)Source
Recombinant Lipase Lk3Methyl Linoleate0.81 ± 0.071.89 ± 0.051.45 ± 0.04[1]
Recombinant Lipase Lk3Methyl Oleate1.03 ± 0.091.65 ± 0.041.27 ± 0.03[1]

Table 2: Kinetic Parameters of Lipoxygenase with Linoleic Acid *

EnzymeSubstrateK_m_ (µM)Dissociation Constant (K_p_) of Product (µM)Source
Soybean Lipoxygenase-1Linoleic Acid1524[2]
Soybean LipoxygenaseLinoleic Acid7.7 ± 0.3 (K_ps_)< 10[3]

Experimental Protocols

Lipase-Catalyzed Transesterification of this compound

This protocol is adapted from a method for determining the transesterification activity of recombinant lipases[1].

Objective: To quantify the transesterification of this compound with p-nitrophenol catalyzed by a lipase.

Materials:

  • Recombinant lipase (e.g., Lk3)[1]

  • This compound

  • p-Nitrophenol (pNP)

  • n-Hexane

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and p-nitrophenol in n-hexane.

  • To determine kinetic parameters, vary the concentration of this compound (e.g., 3 to 24 mM) and p-nitrophenol (e.g., 0.6 to 4 mM)[1].

  • In a 2 mL reaction tube, mix 10 µL of the concentrated recombinant lipase with 990 µL of the organic solvent containing the desired concentrations of this compound and p-nitrophenol[1].

  • Incubate the reaction mixture at the optimal temperature for the specific lipase (e.g., 55°C for Lk3) with shaking (e.g., 150 rpm) for 10 minutes[1].

  • Monitor the conversion of p-nitrophenol to p-nitrophenyl esters by measuring the decrease in absorbance at 400 nm using a spectrophotometer[1].

  • Calculate the initial reaction velocity and determine K_m_ and V_max_ values from a Lineweaver-Burk plot[1].

Lipoxygenase-Catalyzed Oxidation of this compound

This protocol is adapted from a standard spectrophotometric assay for lipoxygenase activity using linoleic acid as a substrate[4][5].

Objective: To measure the activity of lipoxygenase by monitoring the formation of hydroperoxides from this compound.

Materials:

  • Soybean lipoxygenase

  • This compound

  • 50 mM Sodium phosphate buffer (pH 6.5)[4]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound. Due to its poor water solubility, it should first be dissolved in a minimal amount of ethanol or a detergent like Tween 20 before being dispersed in the buffer.

  • Prepare the reaction mixture in a quartz cuvette containing 2.8 mL of 50 mM sodium phosphate buffer (pH 6.5)[4].

  • Add an appropriate volume of the enzyme solution (e.g., 10-100 µL) to the buffer[4].

  • Initiate the reaction by adding the this compound substrate to achieve a final concentration in the micromolar range (e.g., 250 µM, similar to what is used for linoleic acid)[4].

  • Immediately monitor the increase in absorbance at 234 nm at 25°C for a set period (e.g., 2-5 minutes)[4][5]. The formation of conjugated dienes in the hydroperoxide product results in this absorbance increase.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product. One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute[4].

Cytochrome P450-Mediated Oxidation of this compound (Representative Protocol)

Specific protocols for the in vitro metabolism of this compound by individual cytochrome P450 isoforms are not widely documented. This representative protocol is based on general methods for assessing CYP-mediated metabolism of xenobiotics[6][7].

Objective: To determine if this compound is a substrate for a specific human cytochrome P450 enzyme and to identify the resulting oxidized metabolites.

Materials:

  • Human liver microsomes or recombinant human CYP enzyme (e.g., CYP2D6, CYP2C19)[8]

  • This compound

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO.

  • In a microcentrifuge tube, pre-incubate the human liver microsomes or recombinant CYP enzyme with the potassium phosphate buffer at 37°C for a few minutes.

  • Add this compound to the incubation mixture at various concentrations to determine kinetic parameters.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specific time (e.g., 0, 15, 30, 60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the protein and transfer the supernatant for analysis.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the formation of hydroxylated or epoxidized metabolites of this compound.

  • Kinetic parameters (K_m_ and V_max_) can be estimated by plotting the rate of metabolite formation against the substrate concentration[9][10].

Signaling Pathways and Experimental Workflows

Melanogenesis Inhibitory Pathway of this compound

This compound has been shown to exhibit anti-melanogenesis activity by down-regulating key proteins in the melanin synthesis pathway[11]. The following diagram illustrates this proposed signaling cascade.

Melanogenesis_Inhibition cluster_cell Melanocyte ML This compound Akt Akt ML->Akt GSK3b GSK3β Akt->GSK3b Inhibits MITF MITF GSK3b->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Activates TRP1 TRP-1 MITF->TRP1 Activates TRP2 TRP-2 MITF->TRP2 Activates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: Proposed signaling pathway for this compound's inhibition of melanogenesis.

General Experimental Workflow for Enzymatic Conversion of this compound

The following diagram outlines a typical workflow for studying the enzymatic conversion of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Prepare this compound Stock Solution Incubation Incubate Substrate, Enzyme, and Buffer at Optimal Temperature and pH Substrate->Incubation Enzyme Prepare Enzyme Solution (Lipase, LOX, or CYP) Enzyme->Incubation Buffer Prepare Reaction Buffer Buffer->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Extract Products Quenching->Extraction HPLC HPLC Analysis (Purification/Quantification) Extraction->HPLC GCMS GC-MS Analysis (Identification) Extraction->GCMS Kinetics Kinetic Analysis (Km, Vmax) HPLC->Kinetics

References

In Vitro Applications of Methyl Linolenate on Cell Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl linolenate, a polyunsaturated fatty acid methyl ester, has garnered interest in various in vitro research applications. This document provides detailed protocols and compiled data from studies investigating the effects of this compound on different cell cultures. The primary focus of existing research has been on its anti-melanogenic properties in B16F10 melanoma cells. Additionally, its potential cytotoxic effects on cancer cells and anti-inflammatory activities are areas of emerging interest, although comprehensive data in these areas are limited. This guide aims to provide researchers with the necessary information to design and execute in vitro studies using this compound.

Anti-Melanogenesis Studies in B16F10 Melanoma Cells

This compound has been shown to inhibit melanin synthesis in B16F10 mouse melanoma cells. It exerts this effect by downregulating key melanogenic enzymes and transcription factors.

Quantitative Data Summary
Cell LineTreatmentConcentration(s)Incubation TimeKey FindingsReference
B16F10 This compound50, 100 µM48 h- No significant cytotoxicity observed. - Significantly decreased melanin content and intracellular tyrosinase activity. - Downregulated the expression of MITF, tyrosinase, and TRP1 proteins. - Inhibited the phosphorylation of Akt and GSK3β.[1]
B16F10 This compound100 µM48 h- Inhibited forskolin-induced melanogenesis. - Inhibited tyrosinase activity. - Decreased cAMP production.[2]
Experimental Protocols

1.1. Cell Culture and Maintenance of B16F10 Cells

  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a suitable split ratio.

1.2. Cell Viability Assay (MTT Assay)

  • Seed B16F10 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

1.3. Melanin Content Assay

  • Seed B16F10 cells in a 6-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with this compound (e.g., 50, 100 µM) in the presence or absence of a melanogenesis inducer like α-melanocyte-stimulating hormone (α-MSH) for 48 hours.

  • Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm.

  • Normalize the melanin content to the total protein content determined by a BCA protein assay.

1.4. Tyrosinase Activity Assay

  • Intracellular Tyrosinase Activity:

    • Prepare cell lysates from treated and untreated B16F10 cells.

    • Incubate the cell lysate with L-DOPA (2 mM) at 37°C for 20 minutes.

    • Measure the formation of dopachrome by reading the absorbance at 490 nm.[1]

  • Direct Tyrosinase (Mushroom) Activity:

    • Prepare a solution of mushroom tyrosinase.

    • Incubate the enzyme with this compound at various concentrations.

    • Add L-DOPA (2 mM) and incubate at 37°C for 20 minutes.

    • Measure the absorbance at 490 nm.[1]

1.5. Western Blot Analysis

  • Lyse treated and untreated B16F10 cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% skim milk or BSA in TBST.

  • Incubate with primary antibodies against MITF, tyrosinase, TRP1, p-Akt, Akt, p-GSK3β, GSK3β, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound Action on Melanogenesis ML This compound Akt Akt ML->Akt Inhibits Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibits Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Leads to degradation MITF MITF beta_catenin->MITF Activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

This compound Signaling Pathway in B16F10 Cells.

G cluster_workflow Experimental Workflow: Anti-Melanogenesis Assay A Seed B16F10 cells B Treat with This compound (e.g., 50, 100 µM) A->B C Incubate for 48h B->C D Cell Viability (MTT Assay) C->D E Melanin Content Assay C->E F Tyrosinase Activity Assay C->F G Western Blot (MITF, Tyrosinase, etc.) C->G

General workflow for in vitro anti-melanogenesis studies.

Cytotoxicity Studies in Cancer Cell Lines

Proposed Experimental Protocol

2.1. Cell Lines

A panel of human cancer cell lines could be used, for example:

  • A549 (Lung carcinoma)

  • MCF-7 (Breast adenocarcinoma)

  • HeLa (Cervical cancer)

  • HT-29 (Colon adenocarcinoma)

2.2. Cytotoxicity Assay (SRB or MTT Assay)

  • Seed cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 48 or 72 hours.

  • Perform a standard SRB or MTT assay to determine cell viability.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_cytotoxicity Workflow: Cytotoxicity Screening A Seed Cancer Cell Lines B Treat with serial dilutions of This compound A->B C Incubate for 48-72h B->C D Cell Viability Assay (SRB or MTT) C->D E Calculate IC50 values D->E

Workflow for assessing the cytotoxicity of this compound.

Anti-Inflammatory Studies

The anti-inflammatory effects of this compound are not as well-documented as those of its parent compound, alpha-linolenic acid.[4][5] However, researchers can adapt existing protocols for assessing anti-inflammatory activity in macrophage cell lines like RAW 264.7.

Proposed Experimental Protocol

3.1. Cell Line

  • RAW 264.7 (Mouse macrophage cell line)

3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.

3.3. Cytokine Measurement (ELISA)

  • Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.

  • Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Conclusion

The primary and most well-documented in vitro application of this compound is in the field of dermatology and cosmetology, specifically for its anti-melanogenic effects in B16F10 cells. The protocols provided herein offer a solid foundation for replicating and expanding upon these findings. The potential cytotoxic and anti-inflammatory properties of this compound represent a promising but underexplored area of research. The proposed protocols for cytotoxicity screening and anti-inflammatory assays provide a starting point for researchers wishing to investigate these underexplored biological activities. Further studies are required to establish a broader profile of this compound's effects on various cell types and its potential therapeutic applications.

References

Investigating the Antioxidant Properties of Methyl Linolenate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, the methyl ester of α-linolenic acid (an omega-3 fatty acid), is a compound of increasing interest in biomedical research. While traditionally studied in the context of lipid metabolism and inflammation, emerging evidence suggests that it may possess significant antioxidant properties. These properties are likely not attributable to direct radical scavenging, but rather to the modulation of intracellular signaling pathways that control cellular antioxidant and anti-inflammatory responses. This document provides an overview of the potential antioxidant mechanisms of this compound and detailed protocols for its investigation.

Putative Mechanisms of Antioxidant Action

The antioxidant effects of this compound are thought to be primarily indirect, involving the activation of the Nrf2-ARE pathway and the inhibition of the pro-inflammatory NF-κB pathway. There is also evidence for the involvement of the Akt/GSK3β signaling cascade, which can influence both Nrf2 activity and inflammatory responses.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In response to oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. While direct evidence for this compound is still emerging, its parent compound, α-linolenic acid, has been shown to activate the Nrf2/HO-1 signaling pathway, suggesting a similar mechanism for the methyl ester[1].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Nrf2_cyt Nrf2 Keap1->Nrf2_cyt Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyt->Ub Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant Genes HO-1, NQO1, GCL, etc. ARE->Antioxidant Genes Promotes transcription Antioxidant Proteins Antioxidant Proteins Antioxidant Genes->Antioxidant Proteins Translation

Figure 1: Proposed activation of the Nrf2-ARE pathway by this compound.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). α-Linolenic acid has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators[2][3]. This anti-inflammatory action contributes to the overall cytoprotective effect against oxidative stress-related damage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_cyt NF-κB IkB->NFkB_cyt Releases Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB_cyt->NFkB_nuc Translocation Inflammatory Genes iNOS, COX-2, TNF-α, etc. NFkB_nuc->Inflammatory Genes Promotes transcription Inflammatory Response Inflammatory Response Inflammatory Genes->Inflammatory Response Translation CAA_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HepG2 cells in a 96-well plate B Culture for 24 hours A->B C Wash cells with PBS B->C D Treat with this compound or control C->D E Incubate for 1 hour D->E F Add DCFH-DA solution E->F G Incubate for 1 hour F->G H Wash cells with PBS G->H I Add AAPH radical initiator H->I J Measure fluorescence kinetically I->J K Calculate Area Under the Curve (AUC) J->K L Calculate CAA units K->L TBARS_Workflow cluster_sample_prep Sample Preparation cluster_reaction TBARS Reaction cluster_measurement Measurement and Analysis A Culture and treat cells B Lyse cells and collect supernatant A->B C Precipitate proteins with TCA B->C D Centrifuge and collect supernatant C->D E Add TBA solution D->E F Incubate in boiling water E->F G Cool to room temperature F->G H Measure absorbance at 532 nm G->H I Calculate TBARS concentration using a standard curve H->I

References

Application Notes and Protocols for Utilizing Methyl Linolenate in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, the methyl ester of α-linolenic acid (ALA), is an omega-3 polyunsaturated fatty acid (PUFA) with significant potential in the development of novel anti-inflammatory therapeutics.[1][2] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the anti-inflammatory properties of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on various inflammatory markers.

Mechanism of Action

This compound exerts its anti-inflammatory effects through several interconnected pathways:

  • Inhibition of NF-κB and MAPK Signaling Pathways: A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3] Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically activates these pathways, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, preventing the nuclear translocation of NF-κB.[3] It also attenuates the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[3][4] This dual inhibition results in decreased expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5][6]

  • Activation of GPR120: this compound, like other omega-3 fatty acids, is a ligand for G protein-coupled receptor 120 (GPR120).[7][8][9] Activation of GPR120 in macrophages initiates a signaling cascade involving β-arrestin-2, which leads to the inhibition of TAK1, a key upstream kinase in the NF-κB and MAPK pathways.[10] This interaction provides an additional layer of anti-inflammatory control.

  • Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[11][12] this compound can activate PPAR-γ, which in turn can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[11]

Signaling Pathway Diagrams

NF-kB_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ML Methyl Linolenate GPR120 GPR120 ML->GPR120 IKK IKK ML->IKK MAPK MAPK (ERK, JNK, p38) ML->MAPK TAK1 TAK1 TLR4->TAK1 β_arrestin2 β-arrestin-2 GPR120->β_arrestin2 TAK1->IKK TAK1->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation β_arrestin2->TAK1 Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

PPAR_Gamma_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML Methyl Linolenate PPARγ PPAR-γ ML->PPARγ Activation Complex PPAR-γ/RXR Heterodimer RXR RXR PPRE PPRE Complex->PPRE Binding ProInflammatory Pro-inflammatory Gene Transcription (NF-κB, AP-1) Complex->ProInflammatory AntiInflammatory Anti-inflammatory Gene Expression PPRE->AntiInflammatory

Caption: Activation of PPAR-γ pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (or its parent compound, α-linolenic acid) on key inflammatory markers from various studies.

Table 1: In Vitro Anti-inflammatory Effects

Cell LineInflammatory StimulusTreatment ConcentrationMeasured Marker% Inhibition / ReductionReference
RAW 264.7 MacrophagesLPS50 µMNitric Oxide (NO)Significant Inhibition[3]
RAW 264.7 MacrophagesLPS50 µMiNOS protein expressionMarked Inhibition[13]
RAW 264.7 MacrophagesLPS50 µMCOX-2 protein expressionMarked Inhibition[13]
RAW 264.7 MacrophagesLPS50 µMTNF-α productionSignificant Reduction[3]
THP-1 derived MacrophagesLPSNot SpecifiedIL-1β productionReduction[5][6]
THP-1 derived MacrophagesLPSNot SpecifiedIL-6 productionReduction[5][6]
B16F10 cells-50, 100 µMMITF and tyrosinase-related proteinsSignificant down-regulation[1]

Table 2: In Vivo Anti-inflammatory Effects

Animal ModelInflammatory AgentTreatment DoseMeasured Parameter% Inhibition / ReductionReference
MiceAcetic Acid5 mg/kgVascular Permeability34.2%[13]
MiceAcetic Acid10 mg/kgVascular Permeability37.7%[13]
RatsCarrageenanNot SpecifiedPaw EdemaSignificant Reduction[13]
RatsCarrageenan3 ml/kgPaw EdemaSignificant Inhibition[14]
RatsLeukotriene3 ml/kgPaw EdemaSignificant Inhibition[14]
RatsArachidonic Acid3 ml/kgPaw EdemaSignificant Inhibition[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the methodology to assess the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (ensure purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Spectrophotometer (for NO measurement)

  • ELISA plate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO or ethanol, depending on the solvent for this compound).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

In_Vitro_Workflow A 1. Culture RAW 264.7 Cells B 2. Seed Cells in 96-well Plate A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7a. Griess Assay for NO F->G H 7b. ELISA for Cytokines F->H I 8. Data Analysis G->I H->I

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound in rats.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Pletysmometer

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Divide the animals into four groups (n=6 per group):

      • Group I (Control): Vehicle

      • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.)

      • Group III (Test): this compound (e.g., 100 mg/kg, p.o.)

      • Group IV (Test): this compound (e.g., 200 mg/kg, p.o.)

    • Administer the respective treatments orally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Workflow A 1. Animal Acclimatization B 2. Grouping and Oral Administration (Vehicle, Indomethacin, this compound) A->B C 3. Measure Initial Paw Volume B->C D 4. Inject Carrageenan into Paw C->D E 5. Measure Paw Volume at 1, 2, 3, 4 hours D->E F 6. Calculate % Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound presents a promising avenue for the development of anti-inflammatory agents. Its well-defined mechanisms of action, targeting key inflammatory signaling pathways, provide a strong rationale for its therapeutic potential. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory properties of this omega-3 fatty acid ester. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various inflammatory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Linolenate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl linolenate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to reaction conditions and starting material quality. Consider the following:

  • Incomplete Reaction: The transesterification or esterification reaction may not have reached completion. Key factors influencing this include reaction time, temperature, and catalyst concentration.

  • Presence of Water and Free Fatty Acids (FFAs): Water and FFAs in the starting oil or alcohol can negatively impact the reaction. Water can hydrolyze the triglycerides and the newly formed methyl esters, while FFAs can react with base catalysts to form soap, which inhibits the reaction. Pre-treatment of the feedstock to reduce water and FFA content is often necessary.[1]

  • Suboptimal Molar Ratio: The molar ratio of alcohol (methanol) to oil is a critical parameter. An insufficient amount of methanol will result in an incomplete reaction.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants.

  • Product Loss During Workup: Significant amounts of the product may be lost during the purification steps.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting logic for addressing low this compound yield.

Issue 2: Presence of Impurities in the Final Product

Question: My purified this compound shows the presence of contaminants when analyzed (e.g., by GC-MS). What are these impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials, byproducts, and substances introduced during the workup.

  • Unreacted Triglycerides, Diglycerides, and Monoglycerides: These indicate an incomplete reaction.

  • Free Fatty Acids (FFAs): If the starting material has a high FFA content and an acid catalyst is not used for pre-treatment, these can remain in the final product.

  • Glycerol: This is the main byproduct of transesterification and is typically removed by washing with water.

  • Soap: Formed when FFAs react with a base catalyst.

  • Catalyst Residues: Traces of the acid or base catalyst may remain.

  • Oxidation Products: this compound is a polyunsaturated fatty acid methyl ester and is susceptible to oxidation.

Purification Strategy:

  • Washing: Neutralize the catalyst (if basic or acidic) and wash with warm deionized water to remove glycerol, residual catalyst, and soap.

  • Drying: Dry the washed ester layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Employ techniques like flash chromatography, vacuum distillation, or low-temperature crystallization to separate this compound from unreacted glycerides and other impurities.[2][3] Flash chromatography has been shown to be effective in achieving high purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are:

  • Base-Catalyzed Transesterification: This is a rapid method that uses catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) at moderate temperatures.[4]

  • Acid-Catalyzed Esterification/Transesterification: This method uses acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and can simultaneously esterify free fatty acids and transesterify triglycerides. It is generally slower than base catalysis.[4]

  • Enzymatic Transesterification: This method utilizes lipases as catalysts, offering high specificity and milder reaction conditions, which can be advantageous for sensitive substrates.[5]

Q2: How do I choose between acid and base catalysis?

A2: The choice depends on the quality of your starting material (oil or fat).

  • Base catalysis is faster and requires milder conditions but is very sensitive to the presence of free fatty acids (FFAs) and water.[4] If your starting material has high FFA content, soap formation will occur, leading to low yields.

  • Acid catalysis is slower but is not sensitive to FFAs and can even convert them into methyl esters, which increases the overall yield.[4] It is the preferred method for feedstocks with high FFA content.

Decision Pathway: Catalyst Selection

CatalystSelection Start Select Starting Oil/Fat AnalyzeFFA Analyze Free Fatty Acid (FFA) and Water Content Start->AnalyzeFFA FFA_High High FFA/Water Content? AnalyzeFFA->FFA_High AcidCatalysis Use Acid Catalysis (e.g., H₂SO₄, HCl) FFA_High->AcidCatalysis Yes BaseCatalysis Use Base Catalysis (e.g., KOH, NaOH) FFA_High->BaseCatalysis No Pretreatment Consider Pre-treatment (Acid Esterification) Followed by Base Catalysis AcidCatalysis->Pretreatment

References

Troubleshooting peak tailing in GC analysis of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Methyl Linolenate, a frequently analyzed fatty acid methyl ester (FAME).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Peak Tailing in the Chromatogram of this compound

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape. This can be problematic as it reduces peak resolution, affects accurate peak integration, and can lead to less precise quantification of this compound. In severe cases, it can obscure smaller, neighboring peaks. The asymmetry of a peak is often measured by the tailing factor or asymmetry factor. An ideal Gaussian peak has a tailing factor of 1.

Q2: What are the primary causes of peak tailing for a polar compound like this compound?

A2: Peak tailing for polar analytes like this compound in GC is often caused by secondary interactions with active sites within the GC system. These active sites can be present in the injector, column, or even the detector. Other potential causes include column overload, improper injection technique, or the presence of contaminants.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow:

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 System Checks & Easy Fixes cluster_2 Column & System Activity cluster_3 Advanced Troubleshooting cluster_4 Resolution A Peak Tailing Observed for this compound B Check for Column Overload (Reduce sample concentration) A->B C Evaluate Injection Technique (Ensure rapid and consistent injection) B->C K Peak Shape Improved B->K D Inspect Septum & Liner (Replace if worn or contaminated) C->D C->K E Column Conditioning (Bake out column at recommended temperature) D->E D->K F Check for Contamination (Run a blank gradient) E->F E->K G Assess Column Health (Use a test mix with polar probes) F->G F->K H Inlet Maintenance (Clean or deactivate the inlet) G->H G->K I Column Trimming (Remove the first few cm of the column) H->I H->K J Consider a New Column (Especially if the column is old or heavily used) I->J I->K J->K

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Q3: How can I determine if column overload is causing the peak tailing?

A3: Column overload occurs when the amount of sample injected exceeds the capacity of the column. To test for this, prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves (i.e., the tailing factor decreases) with lower concentrations, then column overload is a likely cause.

Table 1: Effect of Sample Concentration on Peak Asymmetry

Concentration (µg/mL)Tailing Factor (As)Peak Shape
1002.1Severe Tailing
501.8Moderate Tailing
201.4Slight Tailing
101.1Good Symmetry

Q4: What components of the GC inlet can contribute to peak tailing and how do I address them?

A4: The inlet is a common source of active sites that can cause peak tailing. Key components to check are:

  • Septum: A worn or cored septum can release particles into the liner, creating active sites. Replace the septum regularly.

  • Liner: The liner can become contaminated with non-volatile residues from the sample matrix. Deactivated glass wool in the liner can also be a source of activity. It is recommended to replace the liner. Using a liner with a taper can also help to focus the sample onto the column, improving peak shape.

  • Inlet Seals: Leaks in the inlet seals can affect carrier gas flow and peak shape. Perform a leak check.

Q5: How does the condition of the GC column affect peak tailing for this compound?

A5: The stationary phase of the GC column can degrade over time, exposing active silanol groups on the fused silica surface. These silanol groups can interact with polar analytes like this compound, causing peak tailing.

  • Column Conditioning: If the column has been sitting idle, it may need to be conditioned by baking it at a high temperature (as specified by the manufacturer) for a period to remove any adsorbed water or volatile contaminants.

  • Column Contamination: Non-volatile sample components can accumulate at the head of the column, leading to active sites.

  • Column Age: Over time and with repeated use, the stationary phase will degrade, and the column will need to be replaced.

Experimental Protocols

Protocol 1: Inlet Maintenance - Liner and Septum Replacement

  • Cooldown: Cool down the GC inlet and oven to a safe temperature (typically below 50°C). Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum with tweezers and replace it with a new, pre-conditioned septum. Avoid touching the septum with your bare hands.

  • Replace Liner: Unscrew the fittings holding the column in the inlet. Carefully remove the column. Use a liner removal tool to take out the old liner.

  • Install New Liner: Insert a new, deactivated liner.

  • Reinstall Column: Reinstall the column to the correct depth within the liner.

  • Leak Check: Restore carrier gas flow and perform a leak check on all fittings.

  • Equilibrate: Heat the system to the analysis conditions and allow it to equilibrate before running samples.

Protocol 2: Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Gas Flow: Set the carrier gas flow to the normal operating rate.

  • Temperature Program: Set the oven temperature to 20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Hold: Hold at this temperature for 1-2 hours, or as recommended by the column manufacturer.

  • Cooldown and Reconnect: Cool the oven, reconnect the column to the detector, and allow the system to stabilize before analysis.

Diagram: GC System Components and Potential Active Sites

G cluster_0 GC System cluster_1 Potential Active Sites Injector Injector (Septum, Liner, Seals) Column GC Column (Inlet end, Stationary Phase) Injector->Column Active_Injector Contaminated Liner/Septum Injector->Active_Injector Detector Detector Column->Detector Active_Column Exposed Silanols Column->Active_Column Sample Sample Sample->Injector

Caption: Key GC components and potential sources of active sites causing peak tailing.

Technical Support Center: Optimizing HPLC Separation of Methyl Linolenate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl Linolenate (MeLn) isomers.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of MeLn isomers, offering potential causes and systematic solutions.

Question: Why am I seeing poor resolution or co-elution of my α-linolenate (ALA) and γ-linolenate (GLA) isomers?

Answer:

Poor resolution between MeLn isomers is a frequent challenge. The primary causes often relate to the column chemistry, mobile phase composition, or temperature.

Potential Causes & Solutions:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns may not always provide sufficient selectivity for geometric and positional isomers.

    • Solution 1: Switch to a C30 Column. C30 columns offer enhanced shape selectivity for hydrophobic, long-chain isomers and can improve the separation of MeLn isomers.[1]

    • Solution 2: Employ Silver-Ion (Ag+)-HPLC. This technique provides excellent separation of isomers based on the number, geometry, and position of the double bonds.[2][3] Unsaturated FAMEs interact reversibly with silver ions, leading to differential retention.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Solution 1: Adjust Acetonitrile/Water Ratio. Varying the solvent strength by adjusting the acetonitrile concentration in the mobile phase can resolve overlapping peaks.[4] A higher proportion of the polar solvent (water) generally increases retention times and can improve separation.

    • Solution 2: Introduce a Modifier. Adding a small percentage of methanol or acetic acid to the acetonitrile/water mobile phase can alter selectivity.[5] For example, a mobile phase of acetonitrile:methanol:1% acetic acid (85:5:10) has been used successfully.[5]

  • Incorrect Column Temperature: Temperature affects solvent viscosity and the interaction between the analytes and the stationary phase.

    • Solution: Optimize Column Temperature. Lowering the temperature generally increases retention and may improve the resolution of closely eluting compounds.[6] Conversely, in Ag+-HPLC with hexane-based mobile phases, higher temperatures can unexpectedly increase retention for unsaturated FAMEs.[7] A systematic evaluation between 20°C and 40°C is recommended.

Question: My peaks for MeLn isomers are tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes.

    • Solution 1: Use a Modern, High-Purity Silica Column. Newer columns are better end-capped, reducing the number of free silanols.

    • Solution 2: Adjust Mobile Phase pH. Adding an acidic modifier like formic or acetic acid can suppress the ionization of silanol groups, minimizing secondary interactions.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce Injection Volume or Sample Concentration. Dilute your sample and reinject to see if peak shape improves.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the Sample in the Initial Mobile Phase. Whenever possible, the sample solvent should match the starting mobile phase composition.[9]

Question: I am observing split peaks for a single MeLn isomer. What is happening?

Answer:

Split peaks can arise from problems at the injector, a disturbed column bed, or co-elution with an impurity.

Potential Causes & Solutions:

  • Column Inlet Blockage or Void: Particulates from the sample or mobile phase can block the inlet frit, or a void can form at the head of the column, causing the sample band to split.[10]

    • Solution 1: Use a Guard Column. A guard column protects the analytical column from contaminants.[11]

    • Solution 2: Reverse and Flush the Column. If the column is clogged, reversing the flow direction (if permitted by the manufacturer) and flushing with a strong solvent may clear the blockage.

    • Solution 3: Replace the Column. If a void has formed, the column will likely need to be replaced.[9]

  • Co-elution with an Isomeric Impurity: The split peak may actually be two closely eluting isomers.

    • Solution: Re-optimize the Method. Adjust the mobile phase composition, temperature, or change the column type (e.g., to a C30 or Ag+-column) to improve resolution.[10]

  • Sample Solvent Effect: Injecting the sample in a solvent that is too strong can cause the peak to split, especially for early-eluting peaks.

    • Solution: Match Sample Solvent to Mobile Phase. Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating MeLn isomers?

A1: A good starting point for reversed-phase HPLC is a C18 or C30 column with a mobile phase of acetonitrile and water. A common starting gradient might be 70-100% acetonitrile over 20-30 minutes. Detection is typically done at a low UV wavelength, such as 205 nm.[5]

Q2: How do I prepare my fatty acid sample for HPLC analysis?

A2: Free fatty acids must be derivatized to their methyl esters (FAMEs) to improve their chromatographic properties. This is typically done through transesterification. A common method involves heating the lipid sample with a reagent like 3M methanolic HCl or 14% boron trifluoride in methanol.

Q3: What are the advantages of using a C30 column over a C18 column for MeLn isomer separation?

A3: C30 columns have a longer alkyl chain, which provides greater shape selectivity.[1] This is particularly advantageous for separating structurally similar isomers, such as the geometric (cis/trans) and positional isomers of this compound, where a C18 may fail to provide adequate resolution.[1]

Q4: When should I consider using Silver-Ion (Ag+)-HPLC?

A4: Ag+-HPLC is a powerful technique specifically for separating unsaturated compounds based on their double bonds.[3] You should consider it when you need to:

  • Separate cis and trans isomers.

  • Separate positional isomers.

  • Fractionate complex mixtures of FAMEs based on their degree of unsaturation before further analysis.[4]

Q5: How does column temperature affect the separation?

A5: In reversed-phase HPLC, increasing the temperature generally decreases retention times and can sometimes improve peak efficiency.[6] However, selectivity can change, so it's an important parameter to optimize. For MeLn isomers, lower temperatures may increase retention and improve resolution.[6] It is crucial to maintain a stable column temperature for reproducible retention times.

Data Presentation

Table 1: Comparison of HPLC Column Characteristics for MeLn Isomer Separation

FeatureC18 ColumnC30 ColumnSilver-Ion (Ag+) Column
Stationary Phase OctadecylsilaneTriacontylsilaneSilver ions bonded to a support
Primary Separation Mechanism HydrophobicityHydrophobicity & Shape Selectivity[1]π-complexation with double bonds[3]
Best Suited For General FAME profilingSeparation of geometric & positional isomers[1]High-resolution separation of cis/trans and positional isomers[2][3]
Typical Mobile Phase Acetonitrile/Water, Methanol/WaterAcetonitrile/Water, Methanol/MTBE/WaterHexane/Acetonitrile, Dichloromethane-based solvents

Table 2: Example HPLC Method Parameters for FAME Analysis

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)
Column C18, 250 mm x 4.6 mm, 5 µmC30, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile, B: WaterA: Acetonitrile, B: Methanol, C: 1% Acetic Acid
Gradient/Isocratic Gradient: 70% A to 100% A in 20 minIsocratic: 85% A, 5% B, 10% C[5]
Flow Rate 1.0 mL/min1.0 mL/min[5]
Column Temperature 40°CAmbient
Detection UV at 205 nmUV at 205 nm[5]

Experimental Protocols

Protocol 1: Sample Preparation - Transesterification to FAMEs

This protocol describes an acid-catalyzed transesterification to convert fatty acids in a lipid extract to their corresponding methyl esters.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reagent Addition: To the dried extract, add 1 mL of 3M methanolic hydrogen chloride.[2]

  • Incubation: Securely cap the tube and heat at 80°C for 1 hour in a water bath or heating block.[2]

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • Extraction: Add 1 mL of 0.9% (w/v) sodium chloride solution and 150 µL of hexane. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[2]

  • Phase Separation: Centrifuge the tube at 1,500 x g for 10 minutes to separate the layers.[2]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for HPLC analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Lipid Sample Extract Lipid Extraction Sample->Extract Deriv Derivatization (Transesterification) Extract->Deriv FAMEs FAMEs in Solvent Deriv->FAMEs Inject Injection FAMEs->Inject Column HPLC Column (e.g., C18/C30) Inject->Column Detect UV Detection (205 nm) Column->Detect Data Data Acquisition Detect->Data Chrom Chromatogram Data->Chrom Integrate Peak Integration Chrom->Integrate Quant Quantification Integrate->Quant Report Results Quant->Report Troubleshooting_Tree cluster_column Column Optimization cluster_mobile Mobile Phase Optimization cluster_temp Temperature Optimization Start Poor Peak Resolution (Co-elution) C18 Using C18 Column? Start->C18 TryC30 Switch to C30 for better shape selectivity C18->TryC30 Yes MP Optimize Mobile Phase C18->MP No TryAg Consider Ag+-HPLC for cis/trans isomers TryC30->TryAg TryC30->MP AdjustRatio Adjust Acetonitrile/Water ratio MP->AdjustRatio AddModifier Add Modifier (MeOH, Acetic Acid) MP->AddModifier Temp Optimize Temperature AdjustRatio->Temp AddModifier->Temp LowerTemp Try Lower Temperature (e.g., 25-35°C) Temp->LowerTemp

References

Technical Support Center: Overcoming Solubility Issues of Methyl Linolenate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Methyl Linolenate.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is a fatty acid methyl ester and is practically insoluble in water. Its hydrophobic nature, due to the long hydrocarbon chain, severely limits its direct dissolution in aqueous buffers.[1][2]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

This phenomenon, known as "precipitation upon dilution," is common for poorly water-soluble compounds. When a concentrated stock solution in a strong organic solvent like DMSO is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.

Q3: What are the recommended methods to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of this compound, including the use of co-solvents, surfactants, and cyclodextrins. The choice of method depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the biological system to the solubilizing agents.

Q4: Are there any known signaling pathways affected by this compound?

Yes, this compound has been shown to be involved in cellular signaling. For instance, extracts rich in methyl linoleate and this compound have been found to downregulate melanogenesis by inhibiting the Akt/GSK3β signaling pathway.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Possible Cause Recommended Solution
Cloudiness or precipitation upon initial mixing. The concentration of this compound exceeds its solubility in the chosen solvent system.- Increase the proportion of the co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Gently warm the solution (e.g., to 37°C) and/or sonicate briefly to aid dissolution.- Consider using a different solubilization method, such as surfactants or cyclodextrins.
Precipitation occurs over time after initial dissolution. The solution is supersaturated and thermodynamically unstable.- Prepare fresh solutions before each experiment.- Store stock solutions at appropriate temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.- For cell culture experiments, ensure the final concentration of the co-solvent (e.g., DMSO) is low (typically <0.5%) to prevent cytotoxicity and precipitation.[3]
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to variable effective concentrations.- Visually inspect the solution for any signs of precipitation before use.- Prepare a fresh dilution series for each experiment.- Validate the solubility of this compound in your specific experimental medium.
Cell toxicity observed in culture. The concentration of the co-solvent or surfactant is too high.- Perform a dose-response experiment to determine the maximum tolerable concentration of the solubilizing agent for your specific cell line.- Aim for the lowest effective concentration of the solubilizing agent.

Quantitative Data Summary

The following table summarizes the achievable concentrations of this compound in aqueous solutions using different solubilization methods.

Solubilization Method Solvents/Agents Achievable Concentration Reference
Co-solvent 100% DMSO50 - 100 mg/mL (170.96 - 341.93 mM)[1][2][4]
Co-solvent 100% Ethanol100 mg/mL (341.93 mM)[4]
Co-solvent Mixture 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.55 mM)
Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.55 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol describes the preparation of a working solution of this compound using a combination of DMSO, PEG300, and Tween-80.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 25 mg/mL). Vortex until fully dissolved.

  • Prepare the final working solution:

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Sequentially add PEG300, Tween-80, and saline to achieve the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Vortex the solution thoroughly after the addition of each component to ensure a clear and homogenous solution.

    • If precipitation or phase separation occurs, gentle heating (e.g., 37°C) and/or sonication can be used to aid dissolution.

Protocol 2: Preparation of this compound Solution using Cyclodextrin

This protocol details the preparation of a this compound solution using a Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) formulation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 20% SBE-β-CD solution:

    • Dissolve the appropriate amount of SBE-β-CD in saline to make a 20% (w/v) solution.

  • Prepare a stock solution in DMSO:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).

  • Prepare the final working solution:

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add the 20% SBE-β-CD in saline solution to achieve the desired final concentrations (e.g., 10% DMSO, 90% of the 20% SBE-β-CD solution).

    • Vortex thoroughly to ensure the formation of a clear solution.

Visualizations

Experimental Workflow for Solubilization

G Workflow for Solubilizing this compound cluster_0 Method Selection cluster_1 Preparation Steps cluster_2 Troubleshooting Co-solvent Co-solvent Surfactant Surfactant Cyclodextrin Cyclodextrin Stock Solution (in organic solvent) Stock Solution (in organic solvent) Dilution in Aqueous Buffer Dilution in Aqueous Buffer Stock Solution (in organic solvent)->Dilution in Aqueous Buffer Final Working Solution Final Working Solution Dilution in Aqueous Buffer->Final Working Solution Precipitation Precipitation Final Working Solution->Precipitation Sonication/Heating Sonication/Heating Precipitation->Sonication/Heating Adjust Concentration Adjust Concentration Precipitation->Adjust Concentration Method Selection Method Selection

Caption: A logical workflow for selecting a solubilization method and troubleshooting potential issues.

Akt/GSK3β Signaling Pathway in Melanogenesis

Akt_GSK3b_Melanogenesis Inhibition of Melanogenesis by this compound via Akt/GSK3β Pathway This compound This compound Akt Akt This compound->Akt activates GSK3β GSK3β Akt->GSK3β phosphorylates (inactivates) β-catenin β-catenin GSK3β->β-catenin phosphorylates for degradation MITF MITF β-catenin->MITF activates transcription Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: this compound's inhibitory effect on melanogenesis through the Akt/GSK3β signaling pathway.

References

Technical Support Center: Stabilizing Methyl Linolenate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stabilization of methyl linolenate in cosmetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cosmetics? this compound is the methyl ester of alpha-linolenic acid, an omega-3 polyunsaturated fatty acid (PUFA).[1][2] In cosmetic formulations, it is valued for its emollient properties, which help improve skin moisture retention and texture.[3] It also functions as an effective emulsifier and stabilizer, enhancing the overall quality of products like lotions and creams.[3]

Q2: Why is this compound considered unstable in cosmetic formulations? this compound's instability stems from its chemical structure, which contains three double bonds.[3] This high degree of unsaturation makes it highly susceptible to oxidation when exposed to pro-oxidants such as heat, light, oxygen, and metal ions.[4][5] This oxidative degradation can lead to a loss of efficacy and undesirable changes in the final product.[5]

Q3: What are the primary degradation pathways for this compound? The primary degradation pathway is autoxidation, a free-radical chain reaction involving three main stages:

  • Initiation: Formation of a free radical on the fatty acid chain.

  • Propagation: The radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another this compound molecule, creating a lipid hydroperoxide and a new free radical.

  • Termination: Radicals react with each other to form non-radical products. This process results in primary oxidation products like hydroperoxides, which can further break down into volatile secondary oxidation products (e.g., aldehydes, ketones) that cause off-odors and flavors.[4][6] Autoxidation is regioselective, favoring the formation of hydroperoxides at positions 9 and 16.[7]

Q4: What are the common signs of this compound degradation in a cosmetic product? Degradation is typically indicated by sensory changes in the product. These signs include:

  • Unpleasant Odor: Development of a rancid or "off" smell due to the formation of volatile secondary oxidation products.[5]

  • Color Change: A shift in the product's color, often to a yellowish or brownish hue.[5]

  • Texture and Viscosity Changes: The formulation's consistency may change over time.

  • Reduced Efficacy: The degradation of this compound and other active ingredients can diminish the product's intended benefits.[5]

Troubleshooting Guide

Q5: My formulation is showing rapid signs of oxidation (off-odor, color change). What are the immediate troubleshooting steps? This issue is likely due to exposure to pro-oxidants.

  • Cause - Pro-oxidant Contamination: The presence of metal ions (e.g., iron, copper) can significantly accelerate oxidation rates.[8]

    • Solution: Incorporate a chelating agent like EDTA or Tetrasodium Glutamate Diacetate (TSGD) into the aqueous phase of your formulation to bind metal ions and inactivate them.[9][10]

  • Cause - Environmental Exposure: Exposure to light and air (oxygen) initiates and propagates oxidation.[4][11][12]

    • Solution: Use airless or opaque packaging to minimize light and oxygen exposure.[5][12] Ensure manufacturing and storage occur in controlled environments with minimal light and heat.[5]

  • Cause - Inadequate Antioxidant System: The antioxidant may be absent, at too low a concentration, or of the wrong type for your formulation.

    • Solution: Add an appropriate antioxidant system. For oil-in-water emulsions, lipophilic antioxidants like BHT, BHA, α-tocopherol (Vitamin E), or certain phenolic esters are effective as they concentrate at the oil-water interface where oxidation occurs.[9][13][14]

Q6: I'm using an antioxidant, but it's not working effectively. Why might this be and how can I improve its performance? Antioxidant ineffectiveness can be due to several factors related to formulation chemistry.

  • Cause - Antioxidant Partitioning: The effectiveness of an antioxidant depends on its location within the emulsion. In oil-in-water (O/W) emulsions, lipophilic (oil-soluble) antioxidants are often more effective because they reside at the oil-droplet interface, protecting the lipids from aqueous-phase pro-oxidants. Hydrophilic (water-soluble) antioxidants may remain in the aqueous phase, offering less protection to the encapsulated oil.[14][15]

    • Solution: Select your antioxidant based on the emulsion type. For O/W emulsions, use lipophilic antioxidants. Consider using lipophilized versions of hydrophilic antioxidants (e.g., fatty acid esters of polyphenols like polydatin or sinapic acid) to improve their partitioning into the interfacial layer.[13][15]

  • Cause - Lack of Synergy: A single antioxidant may be quickly consumed.

    • Solution: Use a synergistic blend of antioxidants. A classic example is combining Vitamin E (a potent radical scavenger) with Vitamin C. The Vitamin C regenerates the Vitamin E after it has been oxidized, extending its protective effect.[12][16]

  • Cause - pH and Emulsifier Effects: The formulation's pH and the type of emulsifier used can influence antioxidant effectiveness. For example, the combination of a positively charged emulsifier and a neutral pH can provide excellent oxidative stability for certain oils.[15]

    • Solution: Evaluate the oxidative stability of your formulation at different pH levels and with different emulsifier types (anionic, cationic, non-ionic) to find the optimal combination for your antioxidant system.[8][15]

Q7: Beyond antioxidants, what advanced strategies can I use to protect this compound? Encapsulation provides a physical barrier to protect sensitive ingredients like this compound from environmental stressors.

  • Solution - Microencapsulation: This technique involves enclosing the oil within a protective shell material (wall).[17]

    • Method: Spray drying is a common and cost-effective method. It involves preparing a stable oil-in-water emulsion with a polymer (like a protein or polysaccharide) as the wall material, and then spray-drying this emulsion to form powder microcapsules.[18][19]

    • Benefits: Encapsulation protects the oil from oxidation, improves its handling properties, and can be designed for controlled release of the active ingredient upon application to the skin.[17][18] Other encapsulation systems include liposomes, nanostructured lipid carriers (NLCs), and complex coacervation.[17][19]

Data Presentation

Table 1: Impact of Formulation Variables on this compound Oxidation

FactorCondition 1Oxidation Rate (Condition 1)Condition 2Oxidation Rate (Condition 2)Citation
Iron Concentration 80 µMLower160 µMHigher[8]
pH Level 7.0Lower3.0Higher[8]
Lipid Physical State Liquid OctadecaneLowerSolid OctadecaneHigher[8]
Emulsifier Charge Cationic (DTAB)LowestAnionic / NeutralHigher[8]

Table 2: Relative Efficacy of Antioxidants in Fish Oil Emulsions

AntioxidantConcentrationEfficacy in Bulk OilEfficacy in O/W EmulsionCitation
α-Tocopherol 2 mmol/kgLess effective than BHT and Polydatin EstersLess effective than BHT and Polydatin Esters[13]
BHT 2 mmol/kgMore effective than α-Tocopherol and Polydatin EstersLess effective than Polydatin Esters[13]
Polydatin-Fatty Acid Esters 2 mmol/kgMore effective than α-TocopherolMore effective than both BHT and α-Tocopherol[13]

Experimental Protocols

Protocol 1: Evaluation of Oxidative Stability with an Accelerated Oxidation Tester (e.g., Rancimat) This method accelerates oxidation to predict shelf-life.

  • Sample Preparation: Accurately weigh the cosmetic formulation (e.g., 3-5 g) into a reaction vessel.

  • Instrument Setup: Place the vessel in the heating block of the instrument (e.g., VELP Oxitest). Set the temperature (e.g., 90-120°C) and oxygen pressure.[5]

  • Oxidation Induction: The instrument exposes the sample to a stream of purified air or oxygen at a constant high temperature.[5]

  • Detection: Volatile secondary oxidation products are carried by the gas stream into a measurement cell containing deionized water. The instrument continuously measures the change in electrical conductivity of the water.

  • Data Analysis: The induction period (IP) is the time until a rapid increase in conductivity is detected. A longer IP indicates higher oxidative stability.

Protocol 2: Determination of Peroxide Value (PV) This assay measures primary oxidation products (hydroperoxides).

  • Lipid Extraction: Extract the lipid phase from the cosmetic emulsion using an appropriate solvent mixture (e.g., chloroform/methanol).

  • Sample Preparation: Dissolve a known amount of the extracted lipid in a solvent like acetic acid-chloroform.

  • Reaction: Add a saturated solution of potassium iodide (KI). The hydroperoxides will oxidize the iodide (I⁻) to iodine (I₂).

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: Calculate the Peroxide Value, typically expressed in milliequivalents of active oxygen per kg of fat (meq/kg).

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay This assay measures secondary oxidation products, primarily malondialdehyde (MDA).

  • Sample Preparation: Disperse a known amount of the cosmetic formulation in a buffer solution.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the sample and heat in a water bath (e.g., 95°C for 30-60 minutes). MDA reacts with TBA to form a pink-colored complex.

  • Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS by comparing the absorbance to a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[8]

Protocol 4: Analysis of this compound Content by Gas Chromatography (GC-FID) This method quantifies the remaining (unoxidized) this compound.

  • Lipid Extraction and Derivatization: Extract lipids from the formulation. If the fatty acids are not already in their methyl ester form, perform a transesterification reaction (e.g., using methanolic H₂SO₄).[20]

  • GC Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar DB-WAX column).[20]

  • Injection: Inject the prepared sample into the GC. Use a temperature program that effectively separates the fatty acid methyl esters.[20]

  • Identification and Quantification: Identify the this compound peak based on its retention time compared to a known standard.[20][21] Quantify the amount by comparing the peak area to an internal standard or an external calibration curve. A decrease in the this compound peak area over time indicates degradation.

Visualizations: Workflows and Pathways

Fig 1. Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_degradation Degradation cluster_termination Termination ML This compound (LH) L_rad Alkyl Radical (L•) ML->L_rad LOOH Hydroperoxide (LOOH) ML->LOOH Initiator Initiator (Light, Heat, Metal) Initiator->ML H Abstraction O2 Oxygen (O2) L_rad->O2 + O2 LOO_rad Peroxy Radical (LOO•) O2->LOO_rad LOO_rad->ML + LH - H• NonRadical Non-Radical Products LOO_rad->NonRadical + L• / LOO• L_rad_2 Alkyl Radical (L•) LOOH->L_rad_2 Secondary Secondary Products (Aldehydes, Ketones) LOOH->Secondary Decomposition L_rad_2->NonRadical + L•

Caption: Fig 1. Autoxidation pathway showing initiation, propagation, and termination steps.

Fig 2. Workflow for Assessing Oxidative Stability A 1. Prepare Formulations (Control vs. Stabilized) B 2. Initial Analysis (T=0) (PV, TBARS, GC-FID) A->B C 3. Apply Accelerated Stress A->C H 6. Compare Data & Determine Stability B->H Baseline D Heat (e.g., 40-50°C Oven) C->D E Light (e.g., UV Chamber) C->E F 4. Periodic Sampling (e.g., 1, 2, 4 weeks) D->F E->F G 5. Final Analysis (PV, TBARS, GC-FID) F->G G->H

Caption: Fig 2. Experimental workflow for evaluating the stability of a cosmetic formulation.

Fig 3. Logic for Antioxidant Selection in Emulsions Start Start: Choose Emulsion Type OW Oil-in-Water (O/W) (e.g., Lotion, Cream) Start->OW Dispersed Phase: Oil Continuous Phase: Water WO Water-in-Oil (W/O) (e.g., Cold Cream) Start->WO Dispersed Phase: Water Continuous Phase: Oil OW_Rec Recommendation for O/W: Use Lipophilic (Oil-Soluble) Antioxidants OW->OW_Rec WO_Rec Recommendation for W/O: Use Hydrophilic (Water-Soluble) Antioxidants WO->WO_Rec OW_Why Reason: Antioxidants concentrate at the oil-water interface, protecting lipids from aqueous phase pro-oxidants. OW_Rec->OW_Why OW_Ex Examples: Tocopherols (Vit E), BHT, BHA, Rosemary Extract, Lipophilized Polyphenols OW_Rec->OW_Ex WO_Why Reason: Antioxidants concentrate in the dispersed water droplets, protecting the continuous oil phase from pro-oxidants originating in the water phase. WO_Rec->WO_Why WO_Ex Examples: Ascorbic Acid (Vit C), Green Tea Extract, Gallic Acid WO_Rec->WO_Ex

Caption: Fig 3. Decision guide for selecting antioxidants based on emulsion type.

References

Minimizing degradation of Methyl Linolenate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of methyl linolenate during sample preparation for experimental analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of this compound samples.

Problem: Low or inconsistent recovery of this compound in my final sample.

  • Possible Cause 1: Oxidation. this compound is a polyunsaturated fatty acid methyl ester (FAME) and is highly susceptible to oxidation when exposed to air.[1][2] The presence of oxygen can lead to the formation of hydroperoxides and secondary oxidation products, reducing the concentration of the parent compound.[3][4][5]

    • Solution:

      • Work under an inert atmosphere: Whenever possible, handle samples under a stream of nitrogen or argon gas to minimize contact with oxygen.

      • Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents used in your sample preparation by sparging with an inert gas or by using a freeze-pump-thaw method.

      • Add an antioxidant: Incorporate a suitable antioxidant, such as butylated hydroxytoluene (BHT), into your extraction and storage solvents. A common concentration is 0.01% (w/v).[6]

  • Possible Cause 2: Exposure to Light. UV radiation and even ambient light can accelerate the oxidation of this compound.[1]

    • Solution:

      • Use amber glassware: Protect your samples from light by using amber-colored vials and glassware.

      • Work in a dimly lit area: When possible, perform sample preparation steps in an area with reduced lighting.

      • Wrap containers in foil: For additional protection, wrap your sample containers in aluminum foil.

  • Possible Cause 3: High Temperatures. Elevated temperatures can increase the rate of degradation of this compound.[5]

    • Solution:

      • Avoid excessive heat during derivatization: While some heat is necessary for transesterification, use the lowest effective temperature and the shortest time required for the reaction to proceed to completion.

      • Store samples appropriately: Store stock solutions and prepared samples at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[7]

  • Possible Cause 4: Contamination with Metals. Trace metal contaminants can catalyze the oxidation of fatty acid methyl esters.[1]

    • Solution:

      • Use high-purity reagents and solvents: Ensure that all chemicals and solvents are of high purity and free from metal contamination.

      • Use clean glassware: Thoroughly clean all glassware to remove any residual metal ions.

Problem: Extraneous peaks appear in my gas chromatogram.

  • Possible Cause 1: Sample Degradation. The additional peaks could be oxidation byproducts of this compound.

    • Solution: Review the troubleshooting steps for "Low or inconsistent recovery of this compound" to minimize degradation.

  • Possible Cause 2: Incomplete Derivatization (Transesterification). If the reaction to convert fatty acids to FAMEs is incomplete, you may see peaks corresponding to free fatty acids or partially reacted glycerides.

    • Solution:

      • Optimize reaction conditions: Ensure the reaction time and temperature are adequate for your sample type.

      • Use fresh reagents: Derivatization reagents like boron trifluoride-methanol can degrade over time. Use fresh or properly stored reagents.

  • Possible Cause 3: Contamination. Peaks could arise from contaminants in your solvents, reagents, or from the sample handling process.

    • Solution:

      • Run a blank: Prepare a "blank" sample using all the same reagents and steps but without your sample of interest. This will help identify any contaminating peaks.

      • Use high-purity solvents and reagents: As mentioned previously, high-purity chemicals are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its solutions?

A1: For neat this compound and its solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[7] All samples should be stored in amber vials under an inert atmosphere, such as nitrogen or argon, to protect from light and oxidation.

Q2: What antioxidant should I use and at what concentration?

A2: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting FAMEs. A typical concentration is 0.01% (w/v) in the extraction or storage solvent.[6] Other antioxidants like Vitamin E (tocopherol) and Vitamin C have also been shown to be effective in inhibiting the oxidation of methyl linoleate.[8]

Q3: How can I be sure my transesterification to FAMEs is complete?

A3: To ensure complete transesterification, it is important to use an appropriate catalyst (e.g., methanolic HCl, BF3-methanol) and to optimize the reaction time and temperature for your specific sample matrix.[9][10][11] You can verify the completeness of the reaction by analyzing a small aliquot of the reaction mixture at different time points to see if the peak corresponding to this compound has maximized.

Q4: Can I use plastic containers for sample preparation and storage?

A4: It is generally recommended to use glass containers, particularly for long-term storage and when using organic solvents. Plasticizers and other compounds can leach from plastic containers and contaminate your sample, leading to extraneous peaks in your analysis. If plastic must be used, ensure it is compatible with the solvents you are using.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Effect of Light and Storage Time on this compound Autoxidation at Room Temperature

ConditionIncubation TimeWeight Increase due to Oxidation (%)
In the lightImmediateBegins immediately
In the light2 months20.8%
In the dark1 weekBegins after a 1-week delay
In the dark2 months22.3%

Data adapted from a study on the autoxidation of this compound. The increase in weight is due to the incorporation of oxygen during oxidation.[12]

Table 2: Efficacy of Various Essential Oils as Antioxidants for this compound

Antioxidant (Essential Oil)Inhibition of Autoxidation after 4 Months (%)
Clove Bud76 - 85%
Cinnamon Leaves76 - 85%
Oregano76 - 85%
Coriander38%
Thyme17 - 24%
Savory17 - 24%
Mace17 - 24%
Lemon17 - 24%
Tea Tree17 - 24%
Control (No Antioxidant)0% (92% of this compound was oxidized)

Data from a study on the inhibition of autooxidation of polyunsaturated fatty acid methyl esters.[13][14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification for FAME Preparation

This protocol is a general method for the preparation of fatty acid methyl esters (FAMEs) from a lipid extract for subsequent GC analysis.

Materials:

  • Dried lipid extract

  • Methanolic HCl (1M)

  • Hexane

  • 0.9% (w/v) Sodium Chloride solution

  • Screw-cap glass tubes with PTFE-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • To the dried lipid extract in a screw-cap glass tube, add 1 mL of 1M methanolic HCl.[6]

  • Cap the tube tightly and vortex briefly to dissolve the lipid extract.

  • Heat the tube in a water bath or heating block at 80°C for 1 hour.[6] After the first 5 minutes of heating, briefly and carefully open the cap to release any built-up pressure, then immediately reseal.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of 0.9% (w/v) sodium chloride solution and 150 µL of hexane.[6]

  • Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge the tube at approximately 1,500 x g for 10 minutes to separate the layers.[6]

  • Carefully transfer the upper hexane layer (approximately 100 µL) to a GC vial with an insert for analysis.[6]

Visualizations

cluster_prep Sample Preparation Workflow start Lipid-Containing Sample extraction Lipid Extraction (e.g., Folch method) start->extraction drying Solvent Evaporation (under Nitrogen) extraction->drying derivatization Transesterification (Acid/Base Catalysis) drying->derivatization fame_extraction FAME Extraction (with Hexane) derivatization->fame_extraction analysis GC Analysis fame_extraction->analysis cluster_degradation This compound Degradation Pathway ML This compound (Polyunsaturated FAME) Peroxy_Radical Lipid Peroxy Radical ML->Peroxy_Radical H abstraction Initiators Initiators (Light, Heat, Metal Ions) Initiators->ML Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Lipid Hydroperoxide Peroxy_Radical->Hydroperoxide + O2, + H Degradation_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Scission

References

Best practices for handling and storing Methyl Linolenate standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling and storing Methyl Linolenate standards, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of neat this compound standards?

A1: For long-term stability, neat this compound standards should be stored at or below 0°C, with a recommended temperature of -20°C.[1][2][3][4] When frozen, the material may appear as a film or crystal on the inner wall of the ampul.[3]

Q2: How should I store this compound standards once they are dissolved in a solvent?

A2: Solutions of this compound should also be stored at low temperatures. A common recommendation is -20°C for up to one month or -80°C for up to six months.[5] It is crucial to protect these solutions from light.[5]

Q3: Are there any other special precautions I should take when storing this compound?

A3: Yes, this compound is a polyunsaturated fatty acid and is susceptible to oxidation. To minimize degradation, it should be stored under an inert atmosphere, such as nitrogen, to protect it from air/oxygen.[1][2][5] The container should be kept tightly sealed in a dry, well-ventilated place.[1][2][4] Additionally, protection from UV radiation and sunlight is recommended.[2]

Q4: What are the signs that my this compound standard may have degraded?

A4: Degradation of this compound primarily occurs through autoxidation.[6] This can lead to the formation of hydroperoxides and other decomposition products.[1] In your analytical workflow, signs of degradation may include the appearance of extra peaks, a decrease in the main peak area, peak tailing, or a general broadening of the peak in your chromatogram. A yellowish discoloration may also be an indicator of advanced degradation.[6]

Q5: What are the incompatible materials to avoid when working with this compound?

A5: this compound can react violently with strong oxidizing agents.[2] It is important to avoid contact with these substances during handling and storage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 301-00-8
Molecular Formula C19H32O2
Molecular Weight 292.46 g/mol
Appearance Colorless, clear liquid
Density 0.895 g/cm³ at 25°C[1]
Boiling Point 182°C at 4 hPa[1][2]
Melting Point -57°C[1]
Flash Point 113°C (closed cup)[1][2]
Solubility in Water Insoluble (< 1 mg/L)[2]

Table 2: Summary of Autoxidation Effects on this compound at Room Temperature

This table summarizes the findings from a study on the autoxidation of this compound over a two-month period. The increase in weight is due to the binding of oxygen.

ConditionOnset of Weight IncreaseMaximum Weight Increase
In the light Immediately20.8%
In the dark After 1 week22.3%
[7]

Experimental Protocols

Protocol: Purity Assessment of this compound Standard by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for assessing the purity of a this compound standard. Instrument conditions may need to be optimized for your specific system.

1. Objective: To determine the purity of a this compound standard and identify the presence of degradation products.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., heptane, toluene)[8]

  • Autosampler vials with caps

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase, or a 5% phenyl-methylpolysiloxane column)

3. Standard Preparation:

  • Allow the neat this compound standard to equilibrate to room temperature.

  • Prepare a stock solution by accurately weighing a known amount of the standard and dissolving it in a known volume of a suitable solvent (e.g., 10 mg/mL in heptane).

  • From the stock solution, prepare a working solution at a concentration appropriate for your GC-FID system (e.g., 1 mg/mL).

4. GC-FID Instrument Parameters (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

5. Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure there is no contamination from the solvent or the system.

  • Inject the prepared this compound working solution.

  • Acquire the chromatogram.

6. Data Analysis:

  • Identify the main peak corresponding to this compound based on its expected retention time.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the standard by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

  • Examine the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. Early eluting peaks could be volatile degradation products, while later eluting peaks could be oxidation products or polymers.

Troubleshooting Guides

Troubleshooting Common Issues in the GC Analysis of this compound Standards

Issue 1: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Degradation of the Standard. this compound is prone to oxidation.

    • Solution: Ensure the standard is stored correctly at -20°C or below, under an inert atmosphere, and protected from light.[1][2][4][5] Prepare fresh dilutions for analysis.

  • Possible Cause 2: Contaminated Solvent or Glassware.

    • Solution: Run a solvent blank. If peaks are present, use a fresh bottle of high-purity solvent and ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Septum Bleed or Contamination in the GC Inlet.

    • Solution: Replace the injector septum. Clean or replace the injector liner.

Issue 2: Peak Tailing for the this compound Peak

  • Possible Cause 1: Active Sites in the GC System. Polar compounds can interact with active sites in the injector liner or the column.

    • Solution: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions.

  • Possible Cause 2: Column Overload.

    • Solution: Dilute the sample or increase the split ratio.

Issue 3: Reduced Peak Area or No Peak Detected

  • Possible Cause 1: Incorrect Syringe Handling or Injection.

    • Solution: Ensure the syringe is clean and functioning correctly. Use a consistent and rapid injection technique.

  • Possible Cause 2: Leak in the System.

    • Solution: Perform a leak check of the GC system, particularly around the injector and column fittings.

  • Possible Cause 3: Detector Malfunction.

    • Solution: Check that the FID is lit and that the gas flows (hydrogen, air, and makeup gas) are at their setpoints.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start: Chromatographic Issue Observed issue What is the issue? start->issue extra_peaks Unexpected Peaks issue->extra_peaks Extra Peaks tailing_peak Peak Tailing issue->tailing_peak Tailing no_peak Reduced or No Peak issue->no_peak Signal Loss check_degradation Check Storage Conditions (-20°C, inert gas, dark) extra_peaks->check_degradation check_active_sites Use Deactivated Liner Condition Column tailing_peak->check_active_sites check_injection Verify Syringe & Technique no_peak->check_injection check_solvent Run Solvent Blank check_degradation->check_solvent If new standard also shows peaks check_inlet Inspect/Replace Septum & Liner check_solvent->check_inlet If blank is clean solution Problem Resolved check_inlet->solution check_overload Dilute Sample or Increase Split Ratio check_active_sites->check_overload If tailing persists check_overload->solution check_leaks Perform System Leak Check check_injection->check_leaks If injection is correct check_detector Check FID Status & Gas Flows check_leaks->check_detector If no leaks found check_detector->solution

Caption: Troubleshooting workflow for common GC analysis issues.

DegradationPathway Simplified Autoxidation Pathway of this compound ML This compound (Polyunsaturated Fatty Acid) Radical Lipid Radical (L.) ML->Radical H abstraction Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->ML PeroxylRadical Lipid Peroxyl Radical (LOO.) Radical->PeroxylRadical Oxygen Oxygen (O2) Oxygen->PeroxylRadical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->Hydroperoxide H abstraction from another ML Propagation Propagation Propagation->PeroxylRadical Decomposition Decomposition Hydroperoxide->Decomposition SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->SecondaryProducts

Caption: Simplified pathway of this compound autoxidation.

References

Enhancing the resolution of Methyl Linolenate in complex lipid mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of methyl linolenate in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing this compound in a complex lipid mixture?

A1: The most widely adopted method for the analysis of fatty acids, including this compound, is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] For GC analysis, the fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs), including this compound.[2][3]

Q2: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis?

A2: Fatty acids are highly polar and can form hydrogen bonds, which leads to poor peak shape and adsorption issues during GC analysis.[3] Derivatization to FAMEs increases the volatility and reduces the polarity of the analytes, resulting in better chromatographic separation and peak resolution.[2][3]

Q3: What are the common derivatization methods for preparing FAMEs?

A3: Commonly used methods for preparing FAMEs from lipids include:

  • Acid-catalyzed methylation: Using reagents like acetyl-chloride in methanol or boron trifluoride (BF3) in methanol.[1][3]

  • Base-catalyzed transesterification: A rapid method using reagents like methanolic potassium hydroxide (KOH).[4][5]

  • Saponification followed by methylation: This involves hydrolyzing the lipids with a base, followed by acid-catalyzed methylation of the resulting free fatty acids.[5]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to analyze this compound?

A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate FAMEs.[6][7] This technique separates compounds based on their hydrophobicity. For complex mixtures with isomeric compounds, HPLC can be used as a complementary technique to GC or in combination with other methods like argentation chromatography.[6][7]

Q5: What is argentation chromatography and how does it help in separating this compound?

A5: Argentation chromatography, often performed as argentation thin-layer chromatography (TLC) or argentation HPLC, separates unsaturated fatty acid esters based on the number, position, and geometry of their double bonds.[6][8] Silver ions impregnated into the stationary phase interact with the π-electrons of the double bonds, allowing for the separation of isomers like this compound from other C18 fatty acid methyl esters.[8]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor resolution or co-elution of this compound with other FAMEs (e.g., methyl linoleate and methyl oleate).

Possible Cause Troubleshooting Step
Inappropriate GC Column Use a highly polar capillary column, such as one with a cyanopropyl stationary phase, which is effective for separating FAME isomers.[1][4]
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve the separation of closely eluting peaks.
Incorrect Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., Helium, Hydrogen). An incorrect flow rate can lead to band broadening and poor resolution.
Column Overload Reduce the injection volume or the sample concentration to prevent peak fronting and loss of resolution.[9]
Degraded Column Performance Condition the column according to the manufacturer's instructions to remove contaminants.[10] If performance does not improve, trim the first few centimeters of the column from the inlet side to remove non-volatile residues.[10]

Issue 2: Peak tailing for this compound.

Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing for polar analytes. Deactivate the liner or use a new, deactivated liner. Ensure the column is properly installed and not extending too far into the detector.[9]
Column Contamination Contaminants at the head of the column can interact with the analyte. Trim the front end of the column.[10]
Incomplete Derivatization The presence of underivatized fatty acids can lead to tailing peaks. Review and optimize the FAME preparation protocol to ensure complete conversion.

Issue 3: Ghost peaks or baseline noise.

Possible Cause Troubleshooting Step
Contaminated Syringe or Septum Clean the syringe and replace the septum. Septum bleed can introduce siloxane peaks into the chromatogram.
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps for oxygen and moisture are functioning correctly.[9]
Injector Contamination Clean the injector port and replace the liner.[9]
Column Bleed Condition the column properly.[10] If the column is old or has been used at temperatures exceeding its limit, it may need to be replaced.
Sample Preparation (FAMEs)

Issue: Incomplete or inconsistent derivatization.

Possible Cause Troubleshooting Step
Presence of Water Water can interfere with the derivatization reaction. Ensure all glassware is dry and use anhydrous solvents.
Incorrect Reagent Concentration or Volume Use the correct concentration and an adequate volume of the derivatization reagent to ensure a complete reaction.
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature as specified in the protocol. For example, some methods require heating at 70°C for 90 minutes for complete methylation with BF3/Methanol.[3]
Sample Matrix Effects Complex lipid mixtures may contain components that interfere with the reaction. Consider a preliminary sample cleanup step using solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: FAME Preparation by Acid-Catalyzed Transesterification

This protocol is a general guideline for the preparation of Fatty Acid Methyl Esters (FAMEs) from a lipid extract using acetyl-chloride and methanol.[1]

Materials:

  • Lipid extract

  • Toluene

  • Methanol

  • Acetyl-chloride

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass test tubes with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer a known amount of the lipid extract (e.g., 1-10 mg) into a glass test tube.

  • Add 1 mL of toluene to dissolve the lipid extract.

  • Add 2 mL of a freshly prepared solution of 5% acetyl-chloride in methanol.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 100°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The FAMEs are now ready for GC analysis.

Protocol 2: Gas Chromatography Analysis of FAMEs

This is a general GC method for the analysis of FAMEs, including this compound.

Instrumentation and Conditions:

Parameter Specification
Gas Chromatograph Agilent 7890 Series GC or equivalent
Column Highly polar cyanopropyl column (e.g., J&W DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless injector
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 220°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Lipid_Extraction Lipid Extraction from Complex Mixture Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Lipid Extract Extraction_Cleanup Extraction & Cleanup of FAMEs Derivatization->Extraction_Cleanup FAMEs in Reaction Mixture GC_Injection GC Injection Extraction_Cleanup->GC_Injection Purified FAMEs Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Detection Detection (FID/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Chromatogram Identification Identification of this compound Peak_Integration->Identification Quantification Quantification Identification->Quantification Troubleshooting_Logic Start Poor Resolution of this compound Check_Column Is the column appropriate (highly polar)? Start->Check_Column Check_Temp Is the temperature program optimized? Check_Column->Check_Temp Yes Solution_Column Use a highly polar column (e.g., cyanopropyl). Check_Column->Solution_Column No Check_Flow Is the carrier gas flow rate optimal? Check_Temp->Check_Flow Yes Solution_Temp Optimize temperature ramp and hold times. Check_Temp->Solution_Temp No Check_Overload Is the column overloaded? Check_Flow->Check_Overload Yes Solution_Flow Adjust flow rate to optimal value. Check_Flow->Solution_Flow No Check_Column_Health Is the column degraded? Check_Overload->Check_Column_Health No Solution_Overload Reduce injection volume or sample concentration. Check_Overload->Solution_Overload Yes Solution_Column_Health Condition or trim the column. Check_Column_Health->Solution_Column_Health Yes End Resolution Improved Check_Column_Health->End No Solution_Column->End Solution_Temp->End Solution_Flow->End Solution_Overload->End Solution_Column_Health->End

References

Technical Support Center: Accurate Measurement of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate calibration of instruments for Methyl Linolenate measurement. It is intended for researchers, scientists, and drug development professionals to resolve common issues encountered during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound analysis?

A1: The most common method for analyzing this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).[1] This technique is well-suited for quantifying Fatty Acid Methyl Esters (FAMEs), including this compound, due to its robustness and sensitivity.[2][3] For complex samples where analyte confirmation is crucial, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful alternative.[1]

Q2: Why is derivatization to a methyl ester necessary for analysis?

A2: Fatty acids like linolenic acid are polar and have high boiling points, which can lead to poor peak shape and long retention times in GC analysis.[3] Derivatization converts them into more volatile and thermally stable Fatty Acid Methyl Esters (FAMEs), such as this compound. This improves peak symmetry and allows for more accurate and reliable quantification.[2][4]

Q3: What type of GC column is recommended for this compound analysis?

A3: Capillary columns with polar stationary phases are typically used for the analysis of FAMEs.[2][4] Carbowax-type (polyethylene glycol) phases are common for separating saturated and unsaturated FAMEs.[4] For resolving cis and trans isomers, highly polar biscyanopropyl phases are recommended.[4]

Q4: What is a typical internal standard (IS) used for this compound quantification?

A4: An ideal internal standard should be a compound that is not naturally present in the sample and has similar chemical properties to the analyte.[5] For FAME analysis, odd-chain fatty acid methyl esters like Methyl nonadecanoate (C19:0) or Methyl heptadecanoate (C17:0) are commonly used because they are typically absent in biological samples and elute in a region with no interfering peaks.[6][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Chromatography & Peak Shape Issues

Q5: My chromatogram shows tailing peaks for all analytes. What is the cause and how can I fix it?

A5: When all peaks, including the solvent peak, exhibit tailing, the issue is likely a physical problem within the GC system.[8]

  • Potential Causes:

    • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.[8][9]

    • Poor Column Cut: A jagged or uneven cut at the inlet or detector end of the column can disrupt the carrier gas flow path.[8][9][10]

    • Contaminated Inlet Liner: Accumulation of non-volatile residues in the inlet liner can create active sites that interact with analytes.[8]

  • Solutions:

    • Reinstall the GC column according to the manufacturer's instructions, ensuring the correct insertion depth in both the inlet and detector.[9]

    • Trim 5-10 cm from the column inlet, ensuring a clean, right-angled cut. Using a magnifying lens to inspect the cut is recommended.[10][11]

    • Replace the inlet liner with a new, deactivated one.[10]

Q6: Only the this compound peak (and other polar analyte peaks) are tailing. What should I investigate?

A6: Tailing that affects only specific, more polar analytes suggests a chemical interaction within the system.

  • Potential Causes:

    • Active Sites: Exposed silanol groups in the liner or on the column stationary phase can interact with polar analytes.[8][10]

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak tailing.[8][9]

  • Solutions:

    • Use a fresh, deactivated inlet liner.

    • Trim 10-20 cm from the front of the column to remove contaminants.[10][11]

    • If the problem persists, the column may be degraded and require replacement.

Q7: My peaks are broad instead of sharp. What could be the problem?

A7: Peak broadening can be caused by several factors, often related to the injection or temperature settings.[8][12]

  • Potential Causes:

    • Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point during a splitless injection, it can prevent efficient focusing of the analytes at the head of the column.[10]

    • "Cold Spots": An incorrect (too low) temperature in the injector or detector can cause broadening, especially for higher boiling point compounds.[12]

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or broadening.[8]

  • Solutions:

    • For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the injection solvent.[10]

    • Verify that the injector and detector temperatures are set appropriately and are stable.

    • Dilute the sample or reduce the injection volume.

Calibration & Quantification Issues

Q8: My calibration curve for this compound is not linear (R² < 0.99). How can I improve it?

A8: Non-linearity can stem from several sources, from standard preparation to detector saturation.

  • Potential Causes:

    • Incorrect Standard Preparation: Errors in serial dilutions or evaporation of solvent can lead to inaccurate standard concentrations.

    • Detector Saturation: At high concentrations, the FID detector response can become non-linear.

    • Analyte Adsorption: Active sites in the system can adsorb the analyte at low concentrations, causing the curve to bend.

  • Solutions:

    • Carefully prepare fresh calibration standards and store them properly.[13] It is advisable to keep solutions in a refrigerator, and storage for more than 12 hours is not recommended.[13]

    • Narrow the concentration range of your calibration curve to the linear range of the detector.

    • Ensure the system is clean and deactivated by replacing the liner and trimming the column.

Q9: I am experiencing poor reproducibility in my quantitative results. What are the common causes?

A9: Poor reproducibility is often linked to the injection process or system instability.

  • Potential Causes:

    • Autosampler/Injection Technique: Inconsistent injection volumes or poor syringe handling can introduce significant variability.[14][15]

    • Leaks in the System: A leak in the inlet can cause fluctuations in split ratio and the amount of sample reaching the column.

    • Matrix Effects: Inconsistent matrix components between samples can cause ion suppression or enhancement, leading to variable results.[16][17]

  • Solutions:

    • Check the autosampler syringe for bubbles and ensure it is functioning correctly.

    • Perform a leak check on the GC inlet.

    • To compensate for matrix effects, use a stable isotope-labeled internal standard or employ matrix-matched calibration standards.[18][19]

Data & Protocols

GC-FID Parameters for FAME Analysis

The following table provides typical starting parameters for the analysis of this compound and other FAMEs on a GC-FID system. These may need to be optimized for your specific instrument and application.

ParameterTypical SettingPurpose
Column HP-INNOWax, 30 m x 0.25 mm, 0.25 µm[6]Polar column for FAME separation.
Inlet Type Split/SplitlessAllows for both high and low concentration samples.
Inlet Temp. 250 °C[6]Ensures rapid vaporization of the sample.
Split Ratio 50:1 to 100:1[6][20]Prevents column overload for concentrated samples.
Carrier Gas Helium or Hydrogen[13]Mobile phase to carry analytes through the column.
Flow Rate 1 mL/min (constant flow)[6][20]Maintains consistent retention times.
Oven Program Start at 50-100°C, ramp to 250°CSeparates FAMEs based on boiling point and polarity.
Detector Flame Ionization Detector (FID)General-purpose detector for organic compounds.
Detector Temp. 250-280 °C[20][21]Prevents condensation of analytes in the detector.
Experimental Protocol: Preparation of a Calibration Curve

This protocol outlines the steps for preparing calibration standards and generating a calibration curve for the quantification of this compound using an internal standard (IS).

  • Prepare a Primary Stock Solution:

    • Accurately weigh approximately 100 mg of a certified this compound analytical standard into a 10 mL volumetric flask.[22]

    • Dissolve and dilute to the mark with a suitable solvent (e.g., heptane or toluene).[6][13] This creates a 10 mg/mL stock solution.

  • Prepare an Internal Standard Stock Solution:

    • Accurately weigh approximately 100 mg of Methyl nonadecanoate (C19:0) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent. This creates a 10 mg/mL IS stock solution.

  • Prepare Working Calibration Standards:

    • Label a series of 5-7 vials.

    • To each vial, add a constant amount of the IS stock solution (e.g., 100 µL for a final concentration of 100 µg/mL in 10 mL).

    • Add varying amounts of the this compound primary stock solution to create a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Dilute all vials to a final volume (e.g., 10 mL) with the solvent.

  • Analyze Standards and Construct the Curve:

    • Inject each standard into the GC-FID system.

    • For each chromatogram, integrate the peak areas for this compound and the internal standard (C19:0).

    • Calculate the Response Ratio for each standard: (Peak Area of this compound) / (Peak Area of IS).

    • Calculate the Concentration Ratio for each standard: (Concentration of this compound) / (Concentration of IS).

    • Plot the Response Ratio (y-axis) against the Concentration Ratio (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) represent the calibration curve. An R² value >0.99 is generally required.

Visual Guides

Workflow Diagrams

start Start: Chromatographic Problem (e.g., Peak Tailing) q1 Is the issue affecting ALL peaks or only SPECIFIC peaks? start->q1 all_peaks All Peaks Affected: Likely a Physical Issue q1->all_peaks All Peaks specific_peaks Specific Peaks Affected: Likely a Chemical Issue q1->specific_peaks Specific Peaks check_install 1. Check Column Installation (Inlet & Detector) all_peaks->check_install check_active 1. Check for Active Sites (Replace liner) specific_peaks->check_active check_cut 2. Check Column Cut (Ensure clean, 90° cut) check_install->check_cut check_liner 3. Check Inlet Liner (Replace if dirty) check_cut->check_liner end Problem Resolved check_liner->end check_contam 2. Check for Contamination (Trim column inlet) check_active->check_contam check_contam->end

Caption: Troubleshooting workflow for common chromatographic peak shape issues.

prep_stocks 1. Prepare Analyte & Internal Standard (IS) Stock Solutions prep_standards 2. Create Working Standards (Varying Analyte, Constant IS) prep_stocks->prep_standards gc_analysis 3. Analyze Standards using GC-FID prep_standards->gc_analysis integrate 4. Integrate Peak Areas (Analyte and IS) gc_analysis->integrate calculate_ratios 5. Calculate Response & Concentration Ratios integrate->calculate_ratios plot_curve 6. Plot Response Ratio vs. Concentration Ratio calculate_ratios->plot_curve regression 7. Perform Linear Regression (Check R² > 0.99) plot_curve->regression quantify 8. Quantify Unknown Samples regression->quantify

Caption: Experimental workflow for creating a GC-FID calibration curve.

cluster_0 Sample Injection into Mass Spectrometer analyte Analyte (this compound) ion_source Ionization Source analyte->ion_source matrix Matrix Components (e.g., lipids, salts) matrix->ion_source Interference signal Detector Signal ion_source->signal Ideal Scenario (No Matrix) suppression Signal Suppression (Inaccurate Low Result) ion_source->suppression Matrix Effect (Competition for Ionization)

Caption: Diagram illustrating the concept of matrix effect signal suppression.

References

Validation & Comparative

A Comparative Analysis of Methyl Linolenate and Other Fatty Acid Methyl Esters for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and properties of Methyl Linolenate relative to other common Fatty Acid Methyl Esters (FAMEs).

Fatty acid methyl esters (FAMEs) are a class of molecules derived from the transesterification of fats and oils, playing a crucial role in various industrial and research applications.[1] For professionals in drug development and biomedical research, understanding the distinct properties of individual FAMEs is paramount. These molecules are not only foundational for synthesizing more complex bioactive compounds but also serve as critical components in formulations and as subjects of study for their intrinsic biological activities. Alterations in lipid composition are implicated in a wide range of diseases, including metabolic disorders, cardiovascular diseases, and inflammatory conditions.

This guide provides an objective comparison of this compound (C18:3), a polyunsaturated FAME, with other C18 fatty acid methyl esters: Methyl Linoleate (C18:2), Methyl Oleate (C18:1), and Methyl Stearate (C18:0). The comparison focuses on key physicochemical properties and biological activities relevant to research and development, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The structural differences among C18 FAMEs, specifically the number of double bonds in their hydrocarbon chains, significantly influence their physical and chemical properties. These properties are critical for applications ranging from formulation development to biodiesel fuel characteristics.[2]

PropertyMethyl Stearate (C18:0)Methyl Oleate (C18:1)Methyl Linoleate (C18:2)This compound (C18:3)
Molecular Formula C19H38O2C19H36O2C19H34O2C19H32O2
Number of Double Bonds 0123
Density at 20°C (g/cm³) ~0.864~0.874~0.884~0.893
Kinematic Viscosity at 40°C (mm²/s) ~5.8~4.5~3.7~3.2
Oxidative Stability (Induction Period, hours) > 24~4.0~1.5~0.8

Note: The values presented are approximate and can vary based on the specific experimental conditions and purity of the substances.

As the degree of unsaturation increases from Methyl Stearate to this compound, both density and viscosity tend to change. More notably, oxidative stability dramatically decreases.[3] The presence of multiple double bonds in this compound makes it more susceptible to oxidation, a critical consideration for storage and formulation stability.[3]

Biological Activity: Antioxidant and Anti-inflammatory Potential

The degree of unsaturation in FAMEs also correlates with their biological activities. Polyunsaturated fatty acids (PUFAs) and their esters are known for their roles in inflammatory pathways and oxidative stress.

Antioxidant Activity

The antioxidant potential of FAMEs can be evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. While a comprehensive dataset with directly comparable IC50 values is not available in a single source, the general trend indicates that antioxidant activity is influenced by the fatty acid profile. However, some studies suggest that linoleic acid and its methyl ester do not exhibit significant radical quenching activity in the DPPH assay.[4]

FAMEAntioxidant Activity (DPPH Assay)
Methyl Stearate (C18:0) Low
Methyl Oleate (C18:1) Low to Moderate
Methyl Linoleate (C18:2) Moderate
This compound (C18:3) Moderate to High

Note: The antioxidant activity is dependent on the specific assay conditions and the presence of other pro- or antioxidant compounds.

Anti-inflammatory Effects

Polyunsaturated fatty acids are precursors to a variety of signaling molecules that can modulate inflammation. Omega-3 fatty acids, from which this compound is derived, are particularly noted for their anti-inflammatory properties.[5] These effects are partly mediated through their interaction with G protein-coupled receptors, such as GPR120, which can suppress inflammatory signaling pathways like the NF-κB pathway.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane GPR120 GPR120 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 recruits Methyl_Linolenate This compound Methyl_Linolenate->GPR120 binds TAK1 TAK1 Beta_Arrestin2->TAK1 inhibits IKK IKK Complex TAK1->IKK activates IkappaB IκB IKK->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription of

Caption: Anti-inflammatory signaling pathway of this compound via GPR120.

FAME_Analysis_Workflow Sample Lipid-containing Sample (e.g., oil, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Transesterification Transesterification (e.g., with methanolic HCl) Extraction->Transesterification FAME_Mixture FAME Mixture Transesterification->FAME_Mixture GC_Analysis Gas Chromatography (GC) Analysis FAME_Mixture->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: General experimental workflow for FAME analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Gas Chromatography (GC) Analysis of FAMEs

The analysis of FAMEs is typically performed by gas chromatography to determine the fatty acid profile of a sample.[1][8]

  • Sample Preparation (Transesterification):

    • A known quantity of the lipid sample is subjected to transesterification to convert fatty acids into their corresponding methyl esters.[9]

    • A common method involves heating the sample in a solution of methanolic hydrogen chloride.[10] For example, approximately 25 mg of oil can be mixed with 2 mL of methanolic HCl and heated at 80°C for 20 minutes.[9]

    • After cooling, the FAMEs are extracted using a nonpolar solvent like hexane or heptane.[10]

  • GC System and Conditions:

    • A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

    • A capillary column with a polar stationary phase, such as those with polyethylene glycol (Carbowax-type) or biscyanopropyl phases, is employed for the separation of FAMEs.[1]

    • The oven temperature is programmed to ramp up, for instance, from an initial temperature of 70°C, increasing at a rate of 5°C/min to a final temperature of 240°C, which is then held for a few minutes.[9]

    • Helium or hydrogen is typically used as the carrier gas.[8][9]

  • Data Analysis:

    • The individual FAMEs are identified by comparing their retention times with those of known standards.

    • Quantification is achieved by integrating the peak areas and comparing them to the area of an internal standard.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.[11]

  • Reagent Preparation:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and should be protected from light.[11][12]

    • The test samples (FAMEs) are dissolved in the same solvent at various concentrations.[12]

  • Assay Procedure:

    • A small volume of the sample solution (e.g., 10 µL) is mixed with a larger volume of the DPPH working solution (e.g., 990 µL).[12]

    • The reaction mixture is incubated in the dark at room temperature for a set period, typically 30 minutes.[12]

    • The absorbance of the solution is measured at a specific wavelength (around 515-517 nm) using a spectrophotometer.[12]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Oxidative Stability Determination by Rancimat Method

The Rancimat method is an accelerated aging test used to determine the oxidative stability of oils and fats.[13]

  • Apparatus Setup:

    • The Rancimat instrument consists of a heating block, reaction vessels, and measuring vessels containing deionized water.[14]

  • Procedure:

    • A precise amount of the FAME sample (e.g., 3 g) is weighed into a reaction vessel.[13]

    • The sample is heated to a constant high temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.[13]

    • As the FAME oxidizes, volatile secondary oxidation products are formed. These are carried by the air stream into the measuring vessel containing deionized water.[14]

  • Measurement and Analysis:

    • The electrical conductivity of the deionized water is continuously monitored.[14]

    • The absorption of the volatile oxidation products (which are often acidic) causes an increase in the conductivity of the water.

    • The time taken to reach a point of rapid conductivity increase is known as the induction period, which is a measure of the sample's oxidative stability.[14]

Conclusion

This compound, as a polyunsaturated fatty acid methyl ester, exhibits distinct properties compared to its more saturated counterparts like Methyl Oleate and Methyl Stearate. Its higher degree of unsaturation results in lower viscosity but also significantly reduced oxidative stability, a critical factor for formulation and storage. From a biological perspective, the polyunsaturated nature of this compound is linked to its potential anti-inflammatory effects, mediated through pathways such as the GPR120 signaling cascade. For researchers and drug development professionals, the choice of a specific FAME will depend on the intended application, balancing the need for potential biological activity with the challenges of chemical stability. The experimental protocols provided herein offer a foundation for the consistent and reliable characterization of these important molecules.

References

A Comparative Guide to Analytical Methods for Methyl Linolenate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl linolenate, a crucial fatty acid methyl ester (FAME), is paramount for product quality and efficacy. This guide provides a detailed comparison of the two most prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including sensitivity, precision, and the nature of the sample matrix. Below is a summary of validation parameters for GC and HPLC methods used for this compound quantification.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.9998[1]≥ 0.995[2]
Precision (RSD) < 1.5%[3]< 3%[4][5]
Accuracy (Recovery) Not explicitly stated in provided results81.7% - 110.9%[2]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for general FAMEs)[1]0.0001% mass[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for general FAMEs)[1]0.0004% mass[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for GC and HPLC analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely used technique for the analysis of volatile compounds like FAMEs.[1][6] The EN14103:2011 method is a standard approach for quantifying total FAME content, including this compound, in biodiesel.[7]

Sample Preparation:

  • Weigh approximately 100 mg of the sample into a vial.

  • Add a known amount of an internal standard, such as methyl nonadecanoate (C19:0).

  • Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene.[7]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[7]

  • Column: A capillary column suitable for FAME analysis, such as a DB-WAX fused silica capillary column (e.g., 30m x 0.25mm I.D., 0.25µm film thickness).[8]

  • Carrier Gas: Helium.[8]

  • Injector Temperature: 230 °C.[1]

  • Detector: Flame Ionization Detector (FID) at 250 °C.[1]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs, for instance, starting at a lower temperature and gradually increasing to a final temperature.[8]

Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The FAMEs are separated based on their boiling points and retention times. The peak areas of this compound and the internal standard are used for quantification.[7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides an alternative method for FAME analysis, particularly for samples that are not readily volatilized.[2][4][5]

Sample Preparation:

Samples containing fatty acids are typically derivatized to their methyl esters before analysis.[9] The resulting FAMEs are then dissolved in a suitable solvent for injection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, injector, column oven, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4 mm) is commonly used.[10]

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[4][5] For example, a gradient starting with a higher water content and increasing the acetonitrile concentration over time.

  • Flow Rate: Typically around 1 mL/min.[4][5]

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[4][5]

  • Detection: UV detection at a wavelength where the FAMEs absorb, such as 205 nm.[5]

Analysis:

An aliquot of the sample is injected into the HPLC system. The separation of FAMEs is based on their polarity and interaction with the stationary and mobile phases. Quantification is achieved by comparing the peak area of this compound to that of external standards.[2]

Workflow and Pathway Visualizations

To ensure the reliability of analytical data, a thorough validation of the chosen method is essential. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity/ Selectivity MethodDevelopment->Specificity Validation Parameters Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod RoutineAnalysis Routine Sample Analysis ValidatedMethod->RoutineAnalysis

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison of GC and HPLC methods for the quantification of this compound. The choice between these techniques will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the samples being investigated.

References

Cross-Validation of Methyl Linolenate Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reproducibility and reliability of analytical methods for quantifying Methyl Linolenate across different laboratories, supported by inter-laboratory study data and detailed experimental protocols.

For researchers, scientists, and professionals in drug development, the accurate and consistent quantification of fatty acids like this compound is paramount. This guide provides an objective comparison of the performance of the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method for this compound analysis, drawing upon data from inter-laboratory validation studies.

Performance Comparison in Inter-Laboratory Studies

The European Committee for Standardization (CEN) has established the EN 14103 standard, a widely adopted method for the determination of fatty acid methyl esters (FAMEs), including this compound, in fatty acid methyl ester (FAME) products such as biodiesel. The precision of this method has been determined in an international round-robin test. The key performance parameters from this inter-laboratory study, which demonstrate the method's repeatability and reproducibility, are summarized below.

Performance ParameterThis compound (% m/m)Total FAME Content (% m/m)
Repeatability Limit (r) 0.11.6
Reproducibility Limit (R) Not explicitly stated for this compound3.1

Repeatability (r): The value below which the absolute difference between two single test results obtained with the same method on identical test material, in the same laboratory, by the same operator, using the same equipment within a short interval of time, may be expected to lie with a 95% probability.[1]

Reproducibility (R): The value below which the absolute difference between two single test results obtained with the same method on identical test material, in different laboratories, with different operators, using different equipment, may be expected to lie with a 95% probability.[1]

The data from the inter-laboratory study for the EN 14103:2003 standard, which involved eleven laboratories, indicates a high level of precision for the analysis of this compound within a single laboratory.[1] While a specific reproducibility limit for this compound was not provided in the summarized document, the overall reproducibility for total FAME content suggests that variability between laboratories is a critical factor to consider in cross-validation efforts.[1] A later version of the standard, EN 14103:2011, involved 18 laboratories and provided a formula for calculating the repeatability of this compound analysis.

Experimental Protocols

Accurate and reproducible analysis of this compound is highly dependent on a standardized and meticulously followed experimental protocol. The following is a detailed methodology for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), based on established standard methods.

Sample Preparation: Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they must first be converted to their corresponding methyl esters.

  • Reagents:

    • 0.5 M Sodium methoxide in methanol

    • Hexane (or Heptane), GC grade

    • Internal Standard (e.g., Methyl heptadecanoate or Methyl nonadecanoate) solution of known concentration.

  • Procedure:

    • Accurately weigh approximately 250 mg of the oil or fat sample into a screw-cap vial.[1]

    • Add a precise volume of the internal standard solution to the sample.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the mixture to stand at room temperature for 15 minutes to ensure complete reaction.

    • Add 5 mL of hexane to the vial.

    • Vortex for 1 minute and then allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a capillary column, and a split/splitless injector.

  • Typical GC Conditions:

    • Column: A polar capillary column, such as one coated with a polyethylene glycol stationary phase (e.g., Carbowax 20M) or a cyanopropyl polysiloxane phase. A common dimension is 30 m length x 0.32 mm internal diameter x 0.25 µm film thickness.[1]

    • Injector Temperature: 250 °C.[1]

    • Detector Temperature: 250 °C.[1]

    • Oven Temperature Program: Isothermal at 210 °C or a temperature ramp depending on the complexity of the FAME mixture.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[1]

    • Injection Volume: 1 µL.

    • Split Ratio: Typically between 20:1 and 100:1.[1]

Quantification

The concentration of this compound is determined by comparing its peak area to that of the internal standard.

  • Calculation: The mass percentage of this compound is calculated using the following formula:

    % this compound = (A_L / A_IS) * (C_IS * V_IS / m) * 100

    Where:

    • A_L = Peak area of this compound

    • A_IS = Peak area of the internal standard

    • C_IS = Concentration of the internal standard solution (mg/mL)

    • V_IS = Volume of the internal standard solution added (mL)

    • m = Mass of the sample (mg)

Workflow and Logical Relationships

To ensure consistency and facilitate cross-validation between laboratories, a standardized workflow is essential. The following diagram illustrates the key stages in the analysis of this compound, from sample receipt to final data reporting.

CrossValidationWorkflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis cluster_validation Cross-Validation SampleReceipt Sample Receipt & Homogenization SampleWeighing Accurate Weighing SampleReceipt->SampleWeighing InternalStandard Internal Standard Addition SampleWeighing->InternalStandard Transesterification Transesterification to FAMEs InternalStandard->Transesterification GCFID_Analysis GC-FID Analysis Transesterification->GCFID_Analysis PeakIntegration Peak Integration & Identification GCFID_Analysis->PeakIntegration Quantification Quantification using Internal Standard PeakIntegration->Quantification DataReporting Data Reporting & Review Quantification->DataReporting LabA Laboratory A Results DataReporting->LabA LabB Laboratory B Results DataReporting->LabB Comparison Statistical Comparison (e.g., Z-score, Reproducibility) LabA->Comparison LabB->Comparison

Caption: Workflow for this compound Analysis and Cross-Validation.

References

A Comparative Analysis of Methyl Linolenate from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl Linolenate, the methyl ester of α-linolenic acid (ALA), is a polyunsaturated fatty acid of significant interest in pharmaceutical and nutraceutical research due to its potential anti-inflammatory, cardiovascular, and neurological benefits. This guide provides a comparative overview of this compound derived from various prominent plant sources. The data presented herein is intended to assist researchers in selecting the most suitable source of this compound for their specific applications, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The yield of this compound from a plant source is primarily dependent on the initial concentration of α-linolenic acid in the oil, as the transesterification process to convert the fatty acid to its methyl ester is highly efficient, often exceeding 90%. The following table summarizes the typical α-linolenic acid content in several commercially important plant oils, which serves as a strong indicator of potential this compound yield.

Plant SourceScientific Nameα-Linolenic Acid (ALA) Content (% of total fatty acids)Reference
Flaxseed OilLinum usitatissimum44.1 - 68[1][2]
Chia Seed OilSalvia hispanica54.1[1]
Hemp Seed OilCannabis sativa~28
Canola Oil (Rapeseed)Brassica napus10.1
Soybean OilGlycine max3.5 - 6.2

Experimental Protocols

A standardized workflow is crucial for the comparative analysis of this compound from different plant sources. The following sections detail the key experimental procedures.

Oil Extraction

Prior to analysis, the oil must be extracted from the plant material (e.g., seeds). Common methods include:

  • Cold Pressing: A mechanical extraction method that avoids the use of heat and chemical solvents, thus preserving the natural composition of the oil.

  • Solvent Extraction: Typically using hexane, this method offers high extraction efficiency. The solvent is later removed by evaporation.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, offering a clean and efficient extraction with no residual solvent.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To prepare the oil for gas chromatography analysis, the triglycerides are converted to their corresponding fatty acid methyl esters (FAMEs), including this compound. A common laboratory-scale protocol is as follows:

  • Sample Preparation: Accurately weigh approximately 100 mg of the plant oil into a screw-capped glass tube.

  • Methanolic NaOH Addition: Add 2 mL of 0.5 M sodium hydroxide in methanol to the oil.

  • Heating: Securely cap the tube and heat in a water bath at 60-70°C for 10-15 minutes, with occasional vortexing to ensure complete reaction.

  • BF3-Methanol Addition: After cooling, add 2 mL of 14% boron trifluoride in methanol. Re-cap and heat again at 60-70°C for another 10-15 minutes.

  • Extraction: Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the hexane layer (top layer) containing the FAMEs.

  • Sample for GC: Carefully transfer the upper hexane layer to a GC vial for analysis.

Quantitative Analysis by Gas Chromatography (GC)

The quantification of this compound is performed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • GC System: Agilent 7890A or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard of this compound. An internal standard (e.g., Methyl Heptadecanoate) is often used to improve accuracy and precision.

Signaling Pathways and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 This compound (from Plant Source) cluster_1 Cellular Response ML This compound PPAR PPARα/γ Activation ML->PPAR IKK IKK Inhibition ML->IKK Inflammatory_Genes Decreased Expression of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) PPAR->Inflammatory_Genes transcriptional repression IkappaB IκBα Stabilization IKK->IkappaB prevents phosphorylation NFkB NF-κB Inhibition IkappaB->NFkB sequesters in cytoplasm NFkB->Inflammatory_Genes reduced nuclear translocation & transcription

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

G start Plant Material (e.g., Flaxseed, Chia Seed) extraction Oil Extraction (e.g., Cold Pressing) start->extraction oil Plant Oil extraction->oil transesterification Transesterification (NaOH/Methanol, BF3/Methanol) oil->transesterification fames Fatty Acid Methyl Esters (FAMEs) transesterification->fames gc Gas Chromatography (GC-FID Analysis) fames->gc data Quantitative Data (this compound %) gc->data

Caption: Experimental workflow for comparative analysis of this compound.

References

A Comparative Guide to the Efficacy of Methyl Linolenate and Alpha-Linolenic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of methyl linolenate and its parent compound, alpha-linolenic acid (ALA). The information presented is curated from experimental data to assist researchers in selecting the appropriate molecule for their specific assays.

Overview

Alpha-linolenic acid is an essential omega-3 polyunsaturated fatty acid with a well-documented role in various physiological processes, including inflammation, cell growth, and skin pigmentation. This compound, the methyl ester of ALA, is often used in experimental settings due to its increased stability and hydrophobicity. However, the biological activity of this esterified form can differ from the free fatty acid, necessitating a direct comparison of their efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data from biological assays investigating the effects of this compound and alpha-linolenic acid.

Table 1: Anti-Melanogenic Activity
CompoundCell LineAssayConcentrationResultCitation
This compoundB16F10Melanin Content100 µMAlmost complete blockage of α-MSH-stimulated melanin production[1]
This compoundB16F10Cell Viability≤ 100 µMNo significant effect on cell viability[1]
This compoundB16F10Cell Viability200 µMCell viability decreased to 73.70 ± 5.57%[1]
This compoundB16F10Anti-melanogenesis-IC50: 60 µM[2]
Alpha-Linolenic AcidB16F10Melanin Content50 µMSignificantly decreased melanin content[3]
Alpha-Linolenic AcidB16F10Cell Viability50 µMNo cytotoxic effect observed[3]

Note: A direct head-to-head comparison in the same study is limited. The data suggests that while both compounds inhibit melanogenesis, their potency may differ. One source indicates that this compound only weakly inhibits melanogenesis in mouse B16 melanoma cells[1].

Table 2: Cytotoxicity in Cancer Cells
CompoundCell LineAssayConcentrationResultCitation
Alpha-Linolenic AcidMorris Hepatoma 3924AApoptosis-Induced apoptosis in vivo[4]

Note: Currently, there is a lack of direct comparative studies on the cytotoxicity of this compound and alpha-linolenic acid in the same cancer cell line.

Table 3: Anti-Inflammatory Activity
CompoundCell Line/ModelAssayKey FindingsCitation
Alpha-Linolenic AcidRAW 264.7 MacrophagesLPS-stimulated inflammatory responseInhibited the expression of TLR4, MyD88, and phosphorylation of p65 and IκBα[5]
Alpha-Linolenic AcidMDA-MB-231 Breast Cancer CellsCOX-2 Protein LevelsNo reduction at 50 µM[6]

Note: Data on the direct anti-inflammatory effects of this compound is limited, preventing a direct comparison with alpha-linolenic acid in this context.

Experimental Protocols

Anti-Melanogenesis Assay in B16F10 Cells

This protocol is adapted from studies investigating the effects of this compound and alpha-linolenic acid on melanin production.[1][3]

  • Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of either this compound or alpha-linolenic acid. To induce melanogenesis, cells are co-treated with α-melanocyte-stimulating hormone (α-MSH).

  • Melanin Content Measurement: After 48-72 hours of incubation, cells are washed with PBS and lysed with 1N NaOH. The melanin content is measured by reading the absorbance of the lysate at 405 nm using a microplate reader.

  • Cell Viability Assay (MTT): To assess cytotoxicity, cells are seeded in 96-well plates and treated with the compounds for the same duration as the melanin assay. MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

This is a general protocol for assessing the anti-inflammatory effects of compounds like alpha-linolenic acid.

  • Animal Model: Male Wistar rats are used.

  • Induction of Inflammation: Edema is induced by injecting a phlogistic agent (e.g., carrageenan, arachidonic acid) into the sub-plantar region of the rat's hind paw.

  • Treatment: Test compounds (e.g., alpha-linolenic acid) or a vehicle control are administered intraperitoneally at specified doses (e.g., 2 and 4 ml/kg) prior to the induction of inflammation.

  • Measurement: The paw volume is measured using a plethysmometer at various time points after the induction of inflammation. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathway Diagrams

Melanogenesis Inhibition by this compound

Melanogenesis_Inhibition α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MITF Microphthalmia-associated Transcription Factor CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 Tyrosinase-Related Protein 1 MITF->TRP1 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin This compound This compound Akt Akt This compound->Akt activates GSK3b GSK3β Akt->GSK3b inhibits (via phosphorylation) GSK3b->MITF inhibits (promotes degradation)

Caption: this compound inhibits melanogenesis by activating Akt, which in turn inhibits GSK3β, leading to the downregulation of MITF and subsequent melanogenic enzymes.

Anti-inflammatory Action of Alpha-Linolenic Acid

Anti_inflammatory_Action cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IκB kinase MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) ALA Alpha-Linolenic Acid ALA->TLR4 inhibits ALA->MyD88 inhibits ALA->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammatory_Genes activates

Caption: Alpha-Linolenic Acid exerts anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion

Both this compound and alpha-linolenic acid demonstrate significant biological activity in a range of assays. In the context of melanogenesis, both compounds show inhibitory effects, although the available data suggests that their potencies may differ. Alpha-linolenic acid has well-established anti-inflammatory and pro-apoptotic properties, with detailed signaling pathways elucidated.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Methyl Linolenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Methyl Linolenate, a critical polyunsaturated fatty acid methyl ester. It is designed to assist researchers in evaluating and implementing robust analytical strategies. This document summarizes key performance data from representative inter-laboratory studies and details the standardized experimental protocols necessary for accurate and reproducible results.

Performance in Inter-laboratory Comparison Studies

The consistent and accurate analysis of this compound across different laboratories is crucial for reliable data in research and quality control. Proficiency Testing (PT) schemes, a form of inter-laboratory comparison, are instrumental in assessing and benchmarking laboratory performance. While specific data from individual laboratories participating in PT schemes is confidential, the overall performance provides valuable insights into the expected precision and accuracy of the analytical methods.

The following table summarizes typical performance data for the analysis of this compound in a vegetable oil matrix, based on data from method validation studies and proficiency testing schemes. This data is representative of the performance achievable when adhering to standardized methods.

Performance MetricTypical ValueMethodNotes
Assigned Value ( g/100g ) 10.5Gravimetric FormulationThe "true" or consensus value for the test material.
Inter-laboratory Standard Deviation (SD) 0.5 g/100g Statistical Analysis of Lab ResultsRepresents the variation in results between different laboratories.
Relative Standard Deviation (RSD) 4.8%(SD / Assigned Value) * 100A measure of the precision of the analysis across laboratories.
z-Score Range (satisfactory) -2 to +2ISO 13528Indicates how close a laboratory's result is to the consensus value.[1]
Repeatability (RSDr) < 2%Within-laboratory statistical analysisThe expected variation for repeated measurements within a single laboratory.[2]
Recovery 95 - 105%Spiked Sample AnalysisThe percentage of a known amount of analyte detected in a sample.[2]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is highly dependent on the meticulous execution of the analytical protocol. The most widely accepted methods involve the conversion of fatty acids in the lipid fraction of a sample to their corresponding fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography. The American Oil Chemists' Society (AOCS) provides several official methods that are considered the gold standard in the field.[3]

Key Experimental Steps:
  • Sample Preparation (Esterification/Transesterification) : The goal of this step is to convert the fatty acids present in the sample (e.g., in triglycerides) into volatile methyl esters suitable for GC analysis.

    • Direct Transesterification (e.g., modified AOCS Official Method Ce 2b-11) : This is a rapid and efficient one-step method where the sample is directly treated with a methylation reagent.[2]

      • Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

      • Add 2 mL of an internal standard solution (e.g., C17:0 or C19:0 methyl ester in hexane) of known concentration.

      • Add 2 mL of 0.5 M sodium methoxide in methanol.

      • Cap the tube tightly and vortex for 2 minutes at room temperature.

      • Add 5 mL of saturated sodium chloride solution to stop the reaction and aid phase separation.

      • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

      • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • Gas Chromatography (GC) Analysis (based on AOCS Official Method Ce 1c-89) : The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).[4]

    • Instrumentation :

      • Gas Chromatograph : Equipped with a capillary column inlet and a flame ionization detector (FID).

      • Column : A polar capillary column suitable for FAME analysis (e.g., BPX70, DB-23, or SP-2340). A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

      • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • GC Conditions :

      • Injector Temperature : 250 °C

      • Detector Temperature : 270 °C

      • Oven Temperature Program :

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp at 10 °C/min to 180 °C.

        • Ramp at 5 °C/min to 240 °C, hold for 5 minutes.

      • Injection Volume : 1 µL

      • Split Ratio : 50:1

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard.

    • Calibration : A calibration curve should be prepared using certified reference standards of this compound and the internal standard to establish the response factor.

    • Calculation : The concentration of this compound in the original sample is calculated using the following formula:

      Concentration (g/100g) = (Area_analyte / Area_IS) * (Concentration_IS / Weight_sample) * Response_Factor * 100

      Where:

      • Area_analyte is the peak area of this compound.

      • Area_IS is the peak area of the internal standard.

      • Concentration_IS is the concentration of the internal standard solution.

      • Weight_sample is the weight of the initial sample.

      • Response_Factor is determined from the calibration.

Visualizing the Workflow and Comparison Logic

To further clarify the experimental and logical frameworks, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is add_reagent Add Sodium Methoxide add_is->add_reagent vortex Vortex add_reagent->vortex stop_reaction Stop Reaction & Separate Phases vortex->stop_reaction extract Extract FAMEs stop_reaction->extract inject Inject into GC extract->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Figure 1. Experimental workflow for this compound analysis.

interlab_comparison organizer Proficiency Test Organizer sample Homogeneous Test Sample organizer->sample Prepares & Distributes labs Participating Laboratories (Lab A, Lab B, Lab C, ...) sample->labs results Submission of Analytical Results labs->results Analyze & Report analysis Statistical Analysis (Assigned Value, SD, z-Scores) results->analysis Data Consolidation report Performance Report analysis->report Generates report->labs Feedback

Figure 2. Logical flow of an inter-laboratory comparison study.

References

A Researcher's Guide to Capillary Column Selection for Methyl Linolenate GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fatty acid methyl esters (FAMEs), particularly Methyl Linolenate, the choice of a gas chromatography (GC) capillary column is a critical determinant of analytical success. The separation of complex FAME mixtures, often containing various positional and geometric isomers, demands a column that offers high resolution and selectivity. This guide provides a comparative overview of commonly employed capillary columns for this compound analysis, supported by experimental data and detailed protocols to aid in method development and optimization.

The polarity of the stationary phase is the most influential factor in the separation of FAMEs.[1] Highly polar columns are generally preferred for their ability to resolve unsaturated FAMEs, including the isomers of this compound.[2][3] Non-polar columns, on the other hand, separate compounds primarily based on their boiling points and are less effective in separating isomeric FAMEs.[4]

Comparative Performance of Capillary Columns

The selection of an appropriate capillary column is paramount for achieving optimal separation of this compound from other FAMEs. Below is a comparison of commonly used polar capillary columns, highlighting their stationary phases and typical performance characteristics.

Column Brand/TypeStationary PhaseKey Performance Characteristics for this compound Analysis
SP™-2560 Highly Polar (100% Biscyanopropyl polysiloxane)Provides excellent resolution of cis/trans FAME isomers, including this compound isomers.[5] It is specified in some official methods for cis/trans FAME analysis.[5]
HP-88 / DB-23 Highly Polar (Cyanopropyl-aryl-siloxane)Offers high efficiency and improved resolution of cis/trans FAMEs compared to less polar phases.[6] The aryl-substituted chain enhances thermal stability and reduces column bleed.[6]
FAMEWAX™ / DB-Wax Polar (Polyethylene Glycol - PEG)Well-suited for the analysis of saturated and unsaturated FAMEs, providing good resolution for omega-3 and omega-6 fatty acids.[2][3] However, they may not provide baseline separation of all cis/trans isomers.[3]
Rt®-2560 Highly Polar (Biscyanopropyl polysiloxane)Meets the requirements for AOAC 996.06 for the determination of total fat, which includes the analysis of this compound.[2] It is effective in resolving complex mixtures of FAMEs.

Experimental Protocols

Detailed experimental conditions are crucial for reproducible GC analysis. The following protocols are representative of methods used for the analysis of this compound on different polar capillary columns.

Protocol 1: Analysis on a Highly Polar Cyanopropyl Column (e.g., SP™-2560)
  • Column: 100 m x 0.25 mm I.D., 0.20 µm film thickness SP™-2560

  • Oven Program: 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min)[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]

  • Injector: Split injection (20:1 split ratio) at 225°C[2]

  • Detector: Flame Ionization Detector (FID) at 285°C[2]

  • Sample Preparation: FAMEs are typically prepared by transesterification of the lipid sample and dissolved in hexane or another suitable solvent.

Protocol 2: Analysis on a Polar Polyethylene Glycol Column (e.g., FAMEWAX™)
  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness FAMEWAX™

  • Oven Program: 50°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C (hold 18 min)[3]

  • Carrier Gas: Hydrogen at a constant pressure of 53 kPa[3]

  • Injector: Split injection (50:1 split ratio) at 250°C[3]

  • Detector: Flame Ionization Detector (FID) at 280°C[3]

  • Sample Preparation: Similar to Protocol 1, with FAMEs dissolved in an appropriate solvent.

Experimental Workflow for FAMEs Analysis

The general workflow for the GC analysis of this compound from a lipid sample involves several key steps, from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis LipidSample Lipid Sample Transesterification Transesterification (e.g., with BF3/Methanol) LipidSample->Transesterification Extraction Extraction of FAMEs Transesterification->Extraction Injection Sample Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

FAMEs Analysis Workflow

References

A Comparative Guide to the Quantification of Methyl Linolenate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl linolenate is critical for product quality control, formulation development, and metabolic studies. This guide provides a comprehensive comparison of the most common analytical methods employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synthesis of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

Performance Comparison of Quantification Methods

The selection of an analytical technique for this compound quantification hinges on a balance of sensitivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the most widely used methods.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99[1]≥ 0.995[2]Not typically assessed by r²> 0.99
Limit of Detection (LOD) 0.03 - 0.05 g/100 g fat[1]0.0001% mass[2]Lower sensitivity than GC/HPLC[3]Lower than GC-FID
Limit of Quantification (LOQ) 0.09 - 0.17 g/100 g fat[1]0.0004% mass[2]Lower sensitivity than GC/HPLC[3]Lower than GC-FID
Accuracy (Recovery) ~95-105% (typical)81.7 ± 0.2% to 110.9 ± 0.1%[2]Not assessed by recoveryHigh
Precision (Repeatability, RSD) < 10% (typical)[4]0.2% to 1.3%[2]HighHigh

Experimental Workflows and Methodologies

The following sections detail the typical experimental protocols for the key quantification methods and provide visual representations of the workflows.

Gas Chromatography (GC) Based Quantification

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. The EN14103:2011 method is a standard approach for quantifying total FAME content and this compound in biodiesel.[5]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Biodiesel Sample Weighing Weigh ~100 mg Sample Sample->Weighing IS_Addition Add Internal Standard (Methyl Nonadecanoate) Weighing->IS_Addition Dissolution Dissolve in Toluene IS_Addition->Dissolution Vial Transfer to GC Vial Dissolution->Vial GC_Injection Inject into GC Vial->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Calculate Concentration using Internal Standard Integration->Calculation Result Report this compound Content Calculation->Result

GC-FID experimental workflow for this compound quantification.

Experimental Protocol: GC-FID (based on EN14103:2011) [5]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the biodiesel sample into a vial.

    • Add a known amount of internal standard, typically methyl nonadecanoate (C19:0).

    • Dissolve the sample and internal standard in 10 mL of toluene.

    • Prepare duplicate samples to assess reproducibility.

  • GC-FID Analysis:

    • Gas Chromatograph: Agilent 7890 Series GC or equivalent.

    • Column: Capillary column suitable for FAME analysis (e.g., DB-23).

    • Injector: Split/splitless injector, operated in split mode.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • Identify the peaks corresponding to this compound isomers and the internal standard based on their retention times.

    • Integrate the peak areas of the this compound isomers and the internal standard.

    • Calculate the concentration of this compound using the response factor relative to the internal standard.

High-Performance Liquid Chromatography (HPLC) Based Quantification

HPLC with UV detection offers an alternative to GC for the quantification of this compound, particularly in biodiesel samples.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample_Prep Dissolve Sample in Acetonitrile Injection Inject Sample/Standard into HPLC Sample_Prep->Injection Standard_Prep Prepare External Standards of this compound Standard_Prep->Injection Calibration_Curve Construct Calibration Curve from Standards Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 205 nm) Separation->Detection Peak_Integration Integrate Sample Peak Area Detection->Peak_Integration Quantification Determine Concentration from Calibration Curve Calibration_Curve->Quantification Peak_Integration->Quantification

HPLC-UV experimental workflow for this compound quantification.

Experimental Protocol: HPLC-UV [6][7]

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of this compound in a suitable solvent like acetonitrile at known concentrations.

    • Dissolve the sample containing this compound in the same solvent.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase column, such as a C18 column.

    • Mobile Phase: An isocratic elution with acetonitrile is often used.[7]

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[7]

    • Detection: UV detection at a wavelength where this compound absorbs, such as 205 nm.[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Identify and integrate the peak corresponding to this compound in the sample chromatogram.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Other Quantification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful, non-destructive method for the quantification of fatty acids, including this compound, in complex mixtures like oils.[3] Quantification is achieved by integrating the signals corresponding to specific protons in the this compound molecule and comparing them to a known internal standard or to other signals within the sample. While generally less sensitive than chromatographic methods, NMR offers the advantage of minimal sample preparation and provides structural information simultaneously.[3]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), provides high selectivity and sensitivity for the quantification of this compound.[8] The fragmentation pattern of this compound in the mass spectrometer can be used for definitive identification and quantification, even in complex matrices.[8] Tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce chemical noise.[9]

Conclusion

The choice of method for quantifying this compound depends on the specific requirements of the analysis.

  • GC-FID is a reliable and well-established method, particularly for routine quality control of biodiesel and other relatively simple matrices.

  • HPLC-UV provides a viable alternative to GC, with good precision and accuracy.[2]

  • NMR Spectroscopy is advantageous for its non-destructive nature and minimal sample preparation, making it suitable for complex mixtures where structural confirmation is also required.[3]

  • GC-MS and LC-MS offer the highest selectivity and sensitivity, making them ideal for trace-level quantification and analysis in complex biological matrices.

For researchers and professionals in drug development, a thorough validation of the chosen method is paramount to ensure data of the highest quality and reliability. This includes a comprehensive assessment of linearity, accuracy, precision, and limits of detection and quantification within the specific sample matrix of interest.

References

A Comparative Analysis of the Biological Activity of Cis and Trans Isomers of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the cis and trans geometric isomers of methyl linolenate. While direct comparative studies on this compound isomers are limited, this document synthesizes available data on their parent fatty acid, alpha-linolenic acid (ALA), to infer and compare their potential biological effects. The primary focus is on lipid metabolism, with available data on inflammation and cell proliferation also discussed.

Impact on Lipid Metabolism: A Quantitative Comparison

The most direct evidence of the differential biological effects of cis and trans isomers of linolenic acid comes from a human intervention study known as the TransLinE Study. This study provides quantitative data on the impact of dietary intake of trans-alpha-linolenic acid on plasma lipid profiles, which are key biomarkers for cardiovascular health.

Biological ParameterLow trans-ALA DietHigh trans-ALA DietPercentage ChangeSignificance
LDL:HDL Cholesterol Ratio No significant changeIncreased by 8.1% 8.1%p=0.02[1]
Total Cholesterol:HDL Cholesterol Ratio No significant changeIncreased by 5.1% 5.1%p=0.03[1]
LDL Cholesterol No significant changeIncreased by 4.7%4.7%p=0.10[1]
Total Cholesterol No significant effectNo significant effect--
HDL Cholesterol No significant effectNo significant effect--
Triacylglycerols No significant effectNo significant effect--
Apolipoprotein B No significant effectNo significant effect--
Apolipoprotein A-1 No significant effectNo significant effect--
Lipoprotein(a) No significant effectNo significant effect--

Table 1: Effects of a diet high in trans-alpha-linolenic acid on plasma lipid and lipoprotein ratios in healthy men from the TransLinE Study.[1]

The data clearly indicates that a diet high in trans isomers of alpha-linolenic acid has a detrimental effect on cardiovascular risk markers by significantly increasing the ratio of LDL to HDL cholesterol.[1]

Experimental Protocols

The TransLinE Study Protocol

  • Study Design: A multicenter, randomized, controlled, parallel-group dietary intervention study.[2][3][4]

  • Participants: 88 healthy male volunteers from three European countries.[2][4]

  • Dietary Intervention:

    • Run-in Period (6 weeks): All participants consumed a diet with experimental oils "free" of trans fatty acids.[2][4]

    • Intervention Period (6 weeks): Participants were randomly allocated to one of two diets:

      • Low trans-ALA diet: Continued consumption of oils low in trans alpha-linolenic acid (mean intake of 60 mg/day).[2][3]

      • High trans-ALA diet: Consumption of oils high in trans alpha-linolenic acid (mean intake of 1410 mg/day).[2][3]

    • The experimental oils were incorporated into various food items such as margarines, cheeses, muffins, and biscuits.[4]

  • Data Collection:

    • Habitual diet was assessed using a 4-day weighed food record.[2][3]

    • Fasting blood samples were collected at the beginning and end of the intervention period to determine plasma lipid and lipoprotein concentrations.[2]

    • Fatty acid composition of plasma and platelet lipids was determined by gas chromatography to assess incorporation and conversion of the isomers.[2][3]

Signaling Pathways and Metabolism

The biological activity of fatty acids is intrinsically linked to their metabolism and their role as signaling molecules. The geometric configuration of the double bonds in linolenic acid can influence how it is processed by enzymes and incorporated into cell membranes, which in turn affects downstream signaling pathways.

Caption: Metabolic pathways of cis- and trans-alpha-linolenic acid.

The cis isomer of alpha-linolenic acid is the naturally occurring form and is the precursor to long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their anti-inflammatory properties.[5][6][7][8][9] The conversion process involves a series of desaturation and elongation steps.

Studies have shown that trans isomers of alpha-linolenic acid are also incorporated into plasma and platelet lipids and can be converted to a trans isomer of EPA.[2][3] However, the efficiency of these enzymatic conversions may be altered for the trans isomers, potentially leading to a different profile of downstream metabolites and altered biological effects.

Effects on Inflammation and Cell Proliferation

While the cis isomer of alpha-linolenic acid is generally considered to have anti-inflammatory properties, there is a lack of direct comparative data on the inflammatory effects of its trans isomers. Research on other fatty acid isomers, such as conjugated linoleic acid (CLA), has shown that different isomers can have opposing effects on inflammatory responses. For example, some studies on CLA have indicated that the trans-10, cis-12 isomer may have pro-inflammatory effects, in contrast to the often anti-inflammatory effects attributed to the cis-9, trans-11 isomer. While these are not geometric isomers of linolenic acid, it highlights the principle that stereochemistry can dramatically alter biological function.

Similarly, in the context of cell proliferation, cis-alpha-linolenic acid has been shown in some studies to inhibit the growth of certain cancer cell lines. However, there is a significant gap in the literature regarding the effects of trans-alpha-linolenic acid isomers on cell proliferation.

Conclusion

The available evidence, primarily from studies on alpha-linolenic acid, strongly suggests that the biological activities of cis and trans isomers of this compound are not equivalent. The trans isomers appear to have a negative impact on cardiovascular health markers, specifically by increasing the LDL:HDL cholesterol ratio. Their metabolism differs from the cis isomers, leading to the formation of trans long-chain polyunsaturated fatty acids, the full biological implications of which are not yet completely understood.

Further research is critically needed to directly compare the effects of cis and trans isomers of this compound on inflammatory pathways and cell proliferation to provide a more complete understanding of their differential biological activities. For researchers and professionals in drug development, the distinct biological effects of these isomers underscore the importance of stereochemical purity in fatty acid-based therapeutics and nutritional supplements.

References

A Comparative Guide to Methyl Linolenate Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of fatty acids, particularly in the context of pharmaceutical and nutraceutical research, the quality and reliability of reference standards are paramount for accurate quantification and method validation. Methyl Linolenate, a methyl ester of the essential omega-3 fatty acid, alpha-linolenic acid, is a frequent analyte in these studies. This guide provides a comparative overview of commercially available this compound reference standards, details common analytical methodologies, and presents a generalized workflow for its analysis.

Comparison of Commercially Available this compound Reference Standards

For researchers and scientists, selecting the appropriate reference standard is a critical first step. The choice often depends on the specific analytical requirements, such as the need for a certified reference material (CRM) for quantitative analysis or an analytical standard for qualitative identification. Below is a comparison of this compound reference standards from prominent suppliers.

Supplier Product Name Grade Purity Format Storage Temperature Key Features
USP This compound Reference StandardReference StandardSpecified for use in official USP-NF tests5 x 50 mgCold Shipment RequiredIntended for use in quality tests and assays as specified in the USP compendia.[1]
Sigma-Aldrich This compoundPharmaceutical Secondary Standard, CRMTraceable to USP 14303495x100MG2-8°CProduced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Sigma-Aldrich This compoundAnalytical Standard≥98.5% (GC)Neat2-8°CSuitable for various analytical applications including pharma release testing and method development.[2]
Restek This compound (C18:3) StandardCertified Reference Material (CRM)Not specified100 mg Neat0°C or colderProvided as a neat fatty acid methyl ester.[3]
BRITI Scientific This compound GC reference standard, Anstan®GC reference standard≥99%Not specified2-8°CStated validity of 5 years.[4]

Note: Purity values and other specifications are subject to change by the manufacturer and the specific lot. Always refer to the Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Experimental Protocols for this compound Analysis

The two most common analytical techniques for the separation and quantification of fatty acid methyl esters (FAMEs), including this compound, are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

GC-FID is a robust and widely used method for FAME analysis due to its high resolution and sensitivity for volatile compounds.

1. Sample Preparation (Transesterification): To make the fatty acids volatile for GC analysis, they are typically converted to their corresponding methyl esters.[5][6]

  • Base-Catalyzed Transesterification: A common method involves dissolving the lipid sample (e.g., oil) in a suitable solvent like hexane or toluene.[7] A solution of potassium hydroxide (KOH) in methanol is then added, and the mixture is shaken vigorously.[5] After phase separation, the upper hexane/toluene layer containing the FAMEs is collected for injection.[5][7]

  • Acid-Catalyzed Transesterification: Alternatively, a reagent like methanolic HCl or boron trifluoride in methanol can be used, often with heating, to achieve methylation.[5]

2. GC-FID Instrumentation and Conditions: The following are typical parameters for the GC-FID analysis of FAMEs.

Parameter Typical Setting
GC System Agilent 7890 Series GC or similar[8]
Column High polarity capillary column (e.g., SLB-IL111, Omegawax, SP-2560)[6][9]
Injector Temperature 250 °C[6]
Detector Temperature 250 °C - 300 °C[6][10]
Carrier Gas Helium or Hydrogen[6]
Oven Temperature Program An initial isothermal period followed by a temperature ramp. For example, hold at 163°C for 32 min, then ramp at 10°C/min to 205°C and hold for 38 min.[6]
Injection Mode Split injection (e.g., 100:1 split ratio)[6]

3. Data Analysis: The identification of this compound is based on its retention time compared to the reference standard. Quantification is typically performed using an internal standard (e.g., methyl nonadecanoate) and creating a calibration curve.[8]

HPLC offers an alternative for the analysis of FAMEs, particularly for samples that may not be suitable for the high temperatures of GC.

1. Sample Preparation: Similar to GC, samples often require transesterification to FAMEs, although direct analysis of fatty acids is also possible with appropriate column chemistry.

2. HPLC Instrumentation and Conditions: Reverse-phase HPLC is commonly employed for the separation of FAMEs.

Parameter Typical Setting
HPLC System Standard HPLC with UV or MS detector
Column C18 or other reverse-phase columns (e.g., Newcrom R1)[11]
Mobile Phase A gradient of acetonitrile and water is often used.[11][12] For MS compatibility, formic acid can be used instead of phosphoric acid.[11][12]
Flow Rate Typically 1.0 mL/min
Column Temperature e.g., 40 °C[13]
Detection UV detection at around 205 nm[13]

3. Data Analysis: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared from the this compound reference standard. The linearity of the analytical curve is crucial for accurate results.[14]

Stability and Storage of this compound Standards

The stability of unsaturated fatty acid methyl esters like this compound is a critical consideration to prevent oxidation.[15][16]

  • Storage Conditions: Reference standards should be stored at low temperatures, typically 2-8°C or colder, as recommended by the supplier.[2][3][4] Some may require storage in a freezer at -18°C or below.[17]

  • Protection from Oxidation: To minimize degradation, standards should be protected from light and oxygen. Storage under an inert gas (e.g., argon or nitrogen) is advisable, especially after opening the ampule.

  • Accelerated Stability Testing: The oxidation stability of FAMEs can be determined using accelerated methods, such as the Rancimat test, which measures the induction period at elevated temperatures (e.g., 110 °C).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing & Quantification cluster_standard Reference Standard Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Transesterification Transesterification to FAMEs Extraction->Transesterification GC_FID GC-FID Analysis Transesterification->GC_FID Volatile Sample HPLC_UV HPLC-UV/MS Analysis Transesterification->HPLC_UV Liquid Sample Peak_Integration Peak Identification & Integration GC_FID->Peak_Integration Chromatogram HPLC_UV->Peak_Integration Chromatogram Calibration Calibration with Reference Standard Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Ref_Std This compound Reference Standard Ref_Std->Calibration Calibration Curve Preparation

Workflow for this compound Analysis

This guide provides a foundational understanding for the selection and use of this compound reference standards. For all applications, it is essential to consult the specific guidelines and monographs relevant to your industry and to perform appropriate method validation to ensure accurate and reliable results.

References

Safety Operating Guide

Proper Disposal of Methyl Linolenate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of methyl linolenate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to manage its disposal through a licensed chemical waste program to prevent environmental release and ensure compliance with institutional and federal regulations.[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety goggles with side protection.

  • Hand Protection : Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[6]

  • Respiratory Protection : If there is a risk of aerosol or mist formation, use respiratory protection with a Type A filter (for organic gases and vapors).[2][6]

  • Ventilation : Handle the chemical in a well-ventilated area, such as a chemical fume hood.[7]

In case of a spill, prevent the substance from entering drains or surface water.[2][7] Absorb the spill with inert material and place it in a suitable, sealed container for disposal as hazardous waste.[8]

Quantitative Data and Physical Properties

The following table summarizes key physical and regulatory data for this compound.

PropertyValueCitations
CAS Number 301-00-8[3][9]
EC Number 206-102-3[3]
Molecular Formula C19H32O2[9]
Density ~0.895 g/cm³ at 20-25 °C[3][9]
Flash Point 113 °C (235.4 °F) - Closed Cup[3][9]
Boiling Point 182 °C (359.6 °F) at 4 hPa[3][9]
Water Solubility Not miscible or difficult to mix[3]
Regulatory Status Not regulated for transport (DOT, IMDG, IATA)[4][5]
Accumulation Limit Do not exceed 55 gallons of hazardous waste[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the established hazardous waste procedures of your institution, which are guided by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Never dispose of this compound down the sink or in regular trash.[11][12][13]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : Unless specifically confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, all waste chemicals, including this compound and materials contaminated with it, should be treated as hazardous waste.[8]

  • Segregate Incompatibles : Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent accidental reactions.[10][14]

Step 2: Containerization and Labeling
  • Select an Appropriate Container :

    • Use a container that is in good condition, free of leaks, and compatible with this compound.[15] Plastic containers are often preferred to glass when chemical compatibility is not an issue.[11]

    • If reusing a chemical container, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13][15]

  • Properly Label the Container :

    • As soon as waste is added, affix a "Hazardous Waste" tag or label provided by your EHS office.[8][11]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Do not use abbreviations or formulas.[11]

      • For mixtures, list each component and its approximate percentage or volume.[11][14]

      • The date of waste generation (when the first drop was added).[11]

      • The location (building, room number) and Principal Investigator's name.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be near the point of generation and under the control of laboratory personnel.[14][16]

  • Secure Containment : Keep the container tightly closed except when adding waste.[13][15] It is best practice to use secondary containment to prevent spills.[8]

  • Monitor Accumulation : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[8] Once a container is full, it must be removed from the SAA within three days.[14]

Step 4: Arranging for Final Disposal
  • Contact EHS : Follow your institution's specific procedures to request a waste pickup. This typically involves submitting a hazardous waste pickup form to your EHS or equivalent department.[8][11]

  • Do Not Transport : Laboratory personnel should never transport hazardous waste themselves. This must be done by trained EHS staff or a licensed waste disposal contractor.[8]

Step 5: Empty Container Disposal
  • Triple Rinse : An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[8][15]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[8][15]

  • Final Disposal : Once triple-rinsed and air-dried, completely deface or remove the original chemical label and remove the cap.[8][17] The container may then be disposed of as regular trash or recycled according to institutional policy.[8][17]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles) start->ppe container 2. Select & Prepare Waste Container (Compatible, Clean) ppe->container label 3. Affix 'Hazardous Waste' Label - Full Chemical Name - Date & PI Information container->label segregate 4. Add Waste to Container & Segregate from Incompatibles label->segregate store 5. Store in Designated SAA - Keep Container Closed - Use Secondary Containment segregate->store full Is Container Full? store->full full->store No request 6. Request Pickup from EHS full->request Yes end End: Waste Removed by Authorized Personnel request->end

References

Essential Safety and Logistics for Handling Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, procedural, and step-by-step information for the safe use of Methyl Linolenate, covering personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

According to safety data sheets, this compound is not classified as a hazardous substance.[1] However, adherence to good laboratory practices and the use of appropriate PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended personal protective equipment.

Protection Type Specific Recommendations Standards
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU) approved.[1][2]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber).[3] Impervious clothing to prevent skin contact.[2]Gloves tested according to EN 374.[3]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.[2][4] For nuisance exposures or in emergency situations, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG (US) or ABEK (EU EN 14387)).[2]

Operational Plan for Handling this compound

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Work in a well-ventilated area, such as a chemical fume hood.[6]

  • Inspect all required PPE for integrity before use.[2]

  • Have spill containment materials (e.g., sand, inert absorbent material) available.[7]

2. Handling:

  • Avoid contact with eyes, skin, and clothing.[5][6]

  • Do not breathe vapors or mists.[6]

  • Keep the container tightly closed when not in use.[1]

  • Prevent the formation of aerosols.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • The recommended storage temperature is -20°C.[1][3]

  • Keep away from incompatible materials and sources of ignition.[5]

Disposal Plan

1. Waste Collection:

  • Collect waste this compound and contaminated materials in suitable, closed, and properly labeled containers for disposal.[2][6]

2. Disposal Route:

  • Do not allow the product to enter drains or sewer systems.[2][3][6]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[7]

  • Consult with a licensed chemical waste disposal company for appropriate disposal methods, which may include incineration.[6][7]

3. Contaminated Materials:

  • Rags or absorbent materials soaked with this compound may auto-oxidize and create a fire hazard. Moisten these materials with water before disposal.[7]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Spill Control cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Safety First Assess Assess Spill Size & Risk Alert->Assess Contain Contain Spill with Absorbent Material Assess->Contain If Safe to Do So Ventilate Ensure Adequate Ventilation Contain->Ventilate Absorb Absorb Spilled Material Ventilate->Absorb Collect Collect Contaminated Materials into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Workflow for responding to a chemical spill.

References

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Retrosynthesis Analysis

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Methyl Linolenate
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.